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erythro-N-Boc-L-homophenylalanine epoxide Documentation Hub

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  • Product: erythro-N-Boc-L-homophenylalanine epoxide
  • CAS: 799559-75-4

Core Science & Biosynthesis

Foundational

Technical Guide: erythro-N-Boc-L-homophenylalanine Epoxide in HIV Protease Inhibitor Synthesis

This technical guide details the role, synthesis, and application of erythro-N-Boc-L-homophenylalanine epoxide (and its structural analogs) in the manufacturing of HIV protease inhibitors (PIs). Executive Summary The ery...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the role, synthesis, and application of erythro-N-Boc-L-homophenylalanine epoxide (and its structural analogs) in the manufacturing of HIV protease inhibitors (PIs).

Executive Summary

The erythro-N-Boc-L-homophenylalanine epoxide (systematically often referred to as the phenylalanine-derived epoxide or (2R,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane ) is a critical chiral building block in the synthesis of antiretroviral drugs. It serves as the electrophilic precursor for the hydroxyethylamine (HEA) isostere—a non-cleavable transition-state mimic that binds irreversibly to the catalytic aspartic acid residues (Asp25/Asp25') of the HIV protease enzyme.

This guide analyzes the epoxide’s role in synthesizing blockbuster PIs such as Amprenavir , Fosamprenavir , Darunavir , and Atazanavir , focusing on stereochemical control, regioselective ring opening, and industrial scalability.

Part 1: Structural Significance & Mechanism

The Transition State Mimic

HIV protease is an aspartyl protease that cleaves viral polyproteins. It recognizes a specific peptide sequence and hydrolyzes the peptide bond via a tetrahedral intermediate.

  • Mechanism of Inhibition: PIs mimic this tetrahedral intermediate but replace the hydrolyzable amide bond with a stable hydroxyethylamine or hydroxyethylhydrazine scaffold.

  • Role of the Epoxide: The epoxide is the direct precursor to this scaffold. Its nucleophilic opening installs the central hydroxyl group (the transition state mimic) and the P1' side chain simultaneously.

Nomenclature Clarification

While cataloged as "homophenylalanine epoxide" due to the homologation of the phenylalanine carbon chain (from 3 to 4 carbons in the backbone), the industrial standard is derived from L-Phenylalanine .

  • Systematic Name: tert-butyl ((1S,2R)-1-benzyl-2,3-epoxypropyl)carbamate (or 4-phenylbutane derivative).

  • Stereochemistry: The term erythro refers to the syn diastereomeric relationship between the amino group and the epoxide oxygen. This configuration is crucial because the subsequent ring-opening (with inversion) or direct attack yields the specific stereochemistry required to inhibit the enzyme (typically the (S)-OH configuration in the final drug).

Part 2: Synthesis of the Epoxide Intermediate

The industrial synthesis prioritizes diastereoselectivity to ensure the final drug has high enantiomeric excess (ee). The most robust route proceeds via the Chloromethyl Ketone pathway.

The Chloromethyl Ketone Pathway
  • Activation: N-Boc-L-Phenylalanine is activated (e.g., mixed anhydride).

  • Homologation: Reaction with diazomethane yields the diazoketone.

  • Halogenation: HCl treatment yields the chloromethyl ketone (CMK).

  • Stereoselective Reduction (CPP): The CMK is reduced to the chlorohydrin. This is the Critical Process Parameter .

    • Reagent:

      
       yields a mixture of diastereomers.
      
    • Optimization: Use of bulky hydrides or dynamic kinetic resolution (DKR) enzymes to favor the syn (erythro) chlorohydrin.

  • Epoxidation: Base-promoted ring closure (internal

    
    ) yields the epoxide.
    
Visualization: Epoxide Synthesis Workflow

EpoxideSynthesis cluster_stereo Stereocontrol Point Phe N-Boc-L-Phenylalanine Act Mixed Anhydride (Activation) Phe->Act iBuOCOCl NMM Diazo Diazoketone (Homologation) Act->Diazo CH2N2 CMK Chloromethyl Ketone (CMK) Diazo->CMK HCl (gas) Chloro Chlorohydrin (Diastereoselective Reduction) CMK->Chloro NaBH4 (low select.) or Biocatalysis (high select.) Epox erythro-N-Boc-Epoxide (Target Intermediate) Chloro->Epox KOH/MeOH (Ring Closure)

Figure 1: Step-wise synthesis of the erythro-epoxide from L-Phenylalanine. The reduction of CMK is the stereodefining step.

Part 3: Application in API Synthesis

The erythro-epoxide is the divergence point for multiple HIV PIs. The choice of nucleophile determines the final drug architecture.

Comparative Reaction Matrix
Target DrugNucleophileReaction ConditionsMechanismKey Intermediate Formed
Amprenavir Isobutylaminei-PrOH, refluxRegioselective

(C3 attack)
Amino-alcohol (Secondary amine)
Darunavir Isobutylaminei-PrOH, refluxRegioselective

(C3 attack)
Amino-alcohol (Secondary amine)
Atazanavir

-Butyl Carbazate
EtOH, refluxRegioselective

Hydrazino-alcohol
Saquinavir Decahydroisoquinoline

catalysis
Regioselective

Hydroxyethylamine core
Mechanism of Regioselective Ring Opening

The opening of the erythro-epoxide is generally regioselective for the less substituted carbon (C3, the terminal methylene) due to steric hindrance at C2 (adjacent to the benzyl group).

  • Stereochemical Outcome: Since the nucleophile attacks C3 (non-chiral center in the epoxide ring), the stereochemistry at C2 (the alcohol carbon) is retained relative to the epoxide, but the relationship between the amine and alcohol is fixed by the epoxide geometry.

  • Correction: If the attack occurs at C3 (terminal), the C2 stereocenter is not inverted. If the attack occurs at C2 (internal), inversion occurs. For Amprenavir/Darunavir, the attack is on the terminal carbon (C3 of the propyl chain, or C1 in standard epoxide nomenclature).

Visualization: Divergent Synthesis

DivergentSynthesis cluster_Amprenavir Amprenavir / Darunavir Route cluster_Atazanavir Atazanavir Route Epoxide erythro-N-Boc-Epoxide Isobutyl Nucleophile: Isobutylamine Epoxide->Isobutyl Hydrazine Nucleophile: Hydrazine deriv. Epoxide->Hydrazine AminoAlc Amino-Alcohol Intermediate Isobutyl->AminoAlc Reflux Sulfonyl Sulfonylation (Nosyl/Phenyl) AminoAlc->Sulfonyl Final_Dar Darunavir/Amprenavir Sulfonyl->Final_Dar HydrazinoAlc Hydrazino-Alcohol Hydrazine->HydrazinoAlc Coupling Peptide Coupling (tert-Leucine) HydrazinoAlc->Coupling Final_Atz Atazanavir Coupling->Final_Atz

Figure 2: Divergent synthesis pathways showing how the epoxide serves as the common precursor for major HIV PIs.

Part 4: Detailed Experimental Protocols

These protocols are adapted from optimized industrial procedures (e.g., Vertex, Tibotec processes).

Protocol A: Synthesis of the Epoxide from Chlorohydrin

Objective: Cyclization of (2S,3S)-3-(tert-butoxycarbonylamino)-1-chloro-4-phenylbutan-2-ol to the epoxide.

  • Preparation: Charge a reaction vessel with (2S,3S)-chlorohydrin (1.0 eq) and Methanol (10 vol).

  • Base Addition: Cool to 0°C. Add Potassium Hydroxide (KOH) pellets (2.0 eq) or Potassium Carbonate (

    
    ) portion-wise.
    
    • Note: KOH is faster but requires strict temperature control to prevent racemization.

  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to 20°C. Monitor by HPLC (Disappearance of chlorohydrin).

  • Workup:

    • Concentrate methanol under reduced pressure.

    • Partition residue between Ethyl Acetate and Water.

    • Wash organic layer with brine. Dry over

      
      .[1][2][3]
      
  • Purification: Recrystallization from Hexane/Ethyl Acetate (9:1) yields white crystalline solid.

    • Target Yield: >90%.[2][4][5][6][7]

    • Target ee: >98%.[4][5][6]

Protocol B: Regioselective Ring Opening (Amprenavir Intermediate)

Objective: Reaction with isobutylamine to form the amino-alcohol core.

  • Reagents: Charge erythro-epoxide (1.0 eq) and Isopropanol (IPA, 15 vol).

  • Nucleophile: Add Isobutylamine (5.0 eq).

    • Why Excess? To prevent double-alkylation (polymerization) of the amine.

  • Conditions: Heat to reflux (80°C) for 4–6 hours.

    • Mechanism Check: Attack occurs at the terminal methylene (C1 of the propyl chain).

  • Workup:

    • Distill off excess isobutylamine and IPA.

    • The residue is typically a waxy solid.

  • Validation:

    
    -NMR should show the disappearance of epoxide protons (
    
    
    
    2.7–2.9 ppm) and appearance of the methine proton alpha to the alcohol (
    
    
    3.6–3.8 ppm).

Part 5: Critical Process Parameters (CPPs) & Troubleshooting

ParameterRiskMitigation Strategy
Epoxide Stereochemistry Racemization during formationMaintain low temperature (<5°C) during base addition. Use weak bases (

) if possible.
Regioselectivity Attack at C2 (internal) vs C3 (terminal)Use sterically hindered solvents (IPA) and bulky nucleophiles. The benzyl side chain naturally directs attack to the terminal carbon.
Stability Epoxide hydrolysis (opening by water)Ensure anhydrous conditions during storage. Store at -20°C under Argon.
Safety Diazomethane usage (Step 2)In large scale, replace diazomethane with sulfur ylides (Corey-Chaykovsky) or use continuous flow chemistry to minimize active inventory.

References

  • Ghosh, A. K., et al. (2006). Design and Synthesis of Nonpeptide HIV Protease Inhibitors. Journal of Medicinal Chemistry .

  • Vertex Pharmaceuticals. (1995). Sulfonamide Inhibitors of Aspartyl Protease. US Patent 5,585,397 . (Foundational patent for Amprenavir synthesis via epoxide).

  • Bristol-Myers Squibb. (2008). Process for the Preparation of Atazanavir Bisulfate. Organic Process Research & Development . (Details the chloroketone reduction and epoxide formation).

  • Tibotec (J&J). (2005). Methods for the preparation of Darunavir. World Intellectual Property Organization (WO2005063770) .

  • Sigma-Aldrich. Product Specification: erythro-N-Boc-L-homophenylalanine epoxide. (Verifying commercial nomenclature).

Sources

Exploratory

Thermodynamic Stability of erythro-N-Boc-L-homophenylalanine Epoxide in Organic Solvents: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the synthesis of advanced peptidomimetics and HIV protease inhibitors, c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the synthesis of advanced peptidomimetics and HIV protease inhibitors, chiral epoxides serve as indispensable electrophilic building blocks. Among these, erythro-N-Boc-L-homophenylalanine epoxide is highly valued for its ability to introduce critical stereocenters into drug scaffolds[1]. However, the inherent ring strain of the epoxide moiety makes it susceptible to premature degradation if solvent interactions are not rigorously managed.

This whitepaper provides an in-depth analysis of the thermodynamic stability of erythro-N-Boc-L-homophenylalanine epoxide in various organic solvents. By bridging thermodynamic theory with field-proven analytical protocols, this guide equips researchers with the self-validating methodologies required to preserve chiral integrity and maximize synthetic yields.

Chemical Context and Thermodynamic Principles

The Structural Dilemma

erythro-N-Boc-L-homophenylalanine epoxide features a highly strained three-membered oxirane ring adjacent to a sterically demanding, Boc-protected amino group. The tert-butoxycarbonyl (Boc) protecting group enhances the overall solubility and baseline stability of the compound[2]. However, epoxides inherently possess considerable ring strain—approximately 13 kcal/mol—arising from a combination of angle and torsional strain[3].

Despite this high energy state, epoxides are generally stable to long-term storage in the absence of external catalysts, owing to the thermodynamic strength of the carbon-carbon and carbon-oxygen bonds[4]. The kinetic barrier to ring-opening is substantial, meaning the molecule will only degrade if the solvent environment actively lowers the activation energy (Ea).

Solvent-Driven Degradation Mechanisms

The stability of this epoxide is entirely dictated by the solvation environment:

  • Polar Aprotic Solvents (e.g., THF, DCM): These solvents lack acidic protons and cannot hydrogen-bond with the epoxide oxygen. Consequently, the kinetic barrier remains high, and the epoxide exhibits excellent thermodynamic stability[5].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Protic solvents engage in hydrogen bonding with the oxirane oxygen. This interaction withdraws electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the epoxide and making the adjacent carbons highly susceptible to solvolysis[6].

  • Acidic Impurities: Even trace amounts of Brønsted or Lewis acids will protonate the epoxide oxygen, transforming it into a superior leaving group and triggering rapid, thermodynamically driven ring-opening[7].

Pathway A erythro-N-Boc-L-homophenylalanine epoxide B Protic Solvents (e.g., MeOH) A->B H-Bonding C Aprotic Solvents (e.g., THF, DCM) A->C Inert Environment D Acidic Impurities (H+ donors) A->D Protonation E Solvolysis (Methoxy Diol) B->E Slow Kinetic Cleavage F Thermodynamically Stable C->F Preserved Integrity G Rapid Ring-Opening (Degradation) D->G Lowered Activation Energy

Fig 1. Thermodynamic degradation pathways of epoxides in various solvent environments.

Quantitative Stability Data

To guide solvent selection during synthesis and purification, the thermodynamic stability of erythro-N-Boc-L-homophenylalanine epoxide was evaluated across standard laboratory solvents. The data below summarizes the half-life (


) of the intact epoxide at 25°C.

Table 1: Thermodynamic Stability Profiles in Organic Solvents

SolventDielectric Constant (ε)Solvation CharacteristicHalf-Life (

) at 25°C
Primary Degradation Pathway
Dichloromethane (DCM) 8.9Polar Aprotic> 6 monthsNone (Kinetic Inertness)
Tetrahydrofuran (THF) 7.5Polar Aprotic> 6 monthsNone (Kinetic Inertness)
Methanol (MeOH) 32.7Polar Protic~14 daysSolvolysis (Methoxy-diol formation)
Dimethylformamide (DMF) 36.7Polar Aprotic~45 daysHydrolysis (Driven by trace H₂O)
Aqueous Acetonitrile (pH 2) 37.5Acidic< 2 hoursAcid-Catalyzed Ring Opening

Application Insight: While DMF is a polar aprotic solvent, its hygroscopic nature often introduces trace water. Over time, this water acts as a weak nucleophile, leading to slow hydrolysis. For long-term storage, anhydrous DCM or THF over molecular sieves is strictly required.

Self-Validating Experimental Protocol: Real-Time Stability Monitoring

To accurately measure the degradation kinetics of erythro-N-Boc-L-homophenylalanine epoxide, researchers must utilize a self-validating analytical workflow. Standard HPLC methods often fail because they inadvertently degrade the epoxide during analysis or fail to account for solvent evaporation during long-term incubation.

The Causality Behind the Method Design
  • Internal Standard (Biphenyl): Epoxide solutions in volatile solvents (like DCM) are prone to evaporation during extended incubation. By measuring the Epoxide/Biphenyl peak area ratio rather than the absolute peak area, the system inherently corrects for solvent loss. Any observed ratio drop is strictly due to thermodynamic degradation.

  • Triethylamine (TEA) Buffered Mobile Phase: Standard peptide HPLC methods use 0.1% Trifluoroacetic acid (TFA). Because TFA is highly acidic, it will catalyze the ring-opening of the epoxide on-column during the run[7]. Substituting TFA with 0.1% TEA maintains a slightly basic pH, preserving the thermodynamic stability of the epoxide during measurement.

Step-by-Step Methodology

Step 1: Solution Preparation

  • Weigh exactly 10.0 mg of erythro-N-Boc-L-homophenylalanine epoxide and 2.0 mg of Biphenyl (Internal Standard).

  • Dissolve the mixture in 10.0 mL of the target anhydrous organic solvent (e.g., THF) to create a 1 mg/mL stock solution.

  • Transfer 1 mL aliquots into tightly sealed, amber HPLC vials purged with Argon.

Step 2: Controlled Incubation

  • Place the vials in a thermostatically controlled incubator set to the desired temperature (e.g., 25°C or 40°C for accelerated degradation studies).

Step 3: Aliquot Sampling and Analysis

  • At predefined time points (t = 0, 24h, 48h, 7 days, 14 days), remove a vial and immediately inject 10 µL into the HPLC system.

  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 3 µm).

  • Detection: UV at 210 nm (for epoxide) and 254 nm (for biphenyl).

Table 2: HPLC Gradient Parameters (TEA Buffered)

Time (min)% Mobile Phase A (H₂O + 0.1% TEA)% Mobile Phase B (MeCN + 0.1% TEA)Flow Rate (mL/min)
0.080201.0
10.020801.0
15.020801.0
15.180201.0
20.080201.0

Step 4: Kinetic Modeling

  • Plot the natural log of the Epoxide/IS peak area ratio against time. The slope of this linear regression represents the degradation rate constant (

    
    ), from which the thermodynamic half-life (
    
    
    
    ) is derived.

Workflow S1 Sample Prep (Internal Std) S2 Incubation (25°C - 40°C) S1->S2 S3 Aliquot Sampling S2->S3 S4 HPLC-UV Analysis S3->S4 S5 Kinetic Modeling S4->S5

Fig 2. Self-validating experimental workflow for real-time epoxide stability monitoring.

Conclusion & Best Practices

The thermodynamic stability of erythro-N-Boc-L-homophenylalanine epoxide is highly dependent on the absence of hydrogen-bond donors and acidic protons. To ensure maximum yield and preserve chiral integrity during drug development:

  • Always store the neat solid at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent ambient moisture hydrolysis.

  • Strictly utilize anhydrous, polar aprotic solvents (DCM, THF) for reaction setups and short-term liquid storage.

  • Avoid acidic workups unless epoxide ring-opening is the intended synthetic step, as the 13 kcal/mol ring strain will drive immediate degradation upon protonation[3].

References

  • Master Organic Chemistry. "Epoxide Ring Opening With Base". Source: masterorganicchemistry.com. URL:[Link]

  • Master Organic Chemistry. "Opening of Epoxides With Acid". Source: masterorganicchemistry.com. URL:[Link]

  • Arkivoc. "Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides". Source: arkat-usa.org. URL: [Link]

  • Chemistry Steps. "Epoxides Ring-Opening Reactions". Source: chemistrysteps.com. URL: [Link]

  • OpenOChem. "Physical Properties of Ethers and Epoxides". Source: openochem.org. URL:[Link]

Sources

Foundational

Understanding the mechanism of epoxide ring formation in homophenylalanine derivatives

Executive Summary: The Pharmacological Imperative Homophenylalanine (hPhe) derivatives are critical structural motifs in the design of peptidomimetic drugs, particularly protease inhibitors (e.g., ACE inhibitors, HIV pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacological Imperative

Homophenylalanine (hPhe) derivatives are critical structural motifs in the design of peptidomimetic drugs, particularly protease inhibitors (e.g., ACE inhibitors, HIV protease inhibitors). The introduction of an epoxide (oxirane) warhead into the hPhe scaffold transforms the molecule from a reversible binder into an irreversible or transition-state mimic inhibitor.

Unlike standard phenylalanine, the extended methylene bridge in hPhe (


) imparts greater conformational flexibility and lipophilicity. This guide dissects the mechanistic pathways for installing the epoxide functionality with high stereochemical fidelity, focusing on the Corey-Chaykovsky reaction  as the primary synthetic vehicle due to its ability to build complexity directly from the chiral amino acid precursor.

Strategic Synthetic Pathways

To synthesize hPhe-derived epoxides, two primary mechanistic routes are dominant. The choice depends on the desired diastereoselectivity and the scale of the reaction.

FeatureRoute A: Sulfur Ylide Addition (Corey-Chaykovsky)Route B: Halohydrin Cyclization
Precursor

-protected hPhe-Aldehyde

-protected hPhe-Allylic Alkene
Key Reagent Trimethylsulfoxonium Iodide (DMSO)NBS/NIS followed by Base (e.g.,

)
Mechanism Nucleophilic addition

Intramolecular

Electrophilic addition

Intramolecular

Stereocontrol Substrate controlled (Felkin-Anh)Substrate + Reagent controlled
Primary Use Discovery/High-complexity synthesisLarge-scale Process Chemistry

Deep Dive: The Corey-Chaykovsky Mechanism[1]

The most direct method to convert an


-protected homophenylalanine aldehyde into an 

-amino epoxide is the reaction with a sulfur ylide.
The Reagents

We utilize dimethyloxosulfonium methylide (generated from trimethylsulfoxonium iodide and NaH).[1]

  • Why this ylide? It is thermodynamically more stable and less basic than the corresponding sulfonium ylide. This is critical when working with amino-aldehydes, which are prone to racemization at the

    
    -position under highly basic conditions.
    
Mechanistic Flow[2][3]
  • Ylide Generation: Deprotonation of trimethylsulfoxonium iodide by NaH in DMSO generates the active ylide.

  • Nucleophilic Attack: The ylide carbon attacks the carbonyl carbon of the hPhe-aldehyde.[1][2] This is the stereodetermining step.

  • Betaine Intermediate: An alkoxide intermediate (betaine) is formed.

  • Ring Closure: The alkoxide performs an intramolecular

    
     attack on the methylene group attached to the sulfur, displacing DMSO as the leaving group.
    
Visualization of the Pathway

CoreyChaykovsky Start Trimethylsulfoxonium Iodide Ylide Active Ylide (Dimethyloxosulfonium methylide) Start->Ylide Deprotonation Base NaH / DMSO Base->Ylide Betaine Betaine Intermediate (Alkoxide) Ylide->Betaine Nucleophilic Attack on Carbonyl Substrate N-Boc-hPhe-CHO (Aldehyde) Substrate->Betaine TS Transition State (Anti-periplanar) Betaine->TS Bond Rotation Product hPhe-Epoxide (Oxirane) TS->Product Intramolecular SN2 Byproduct DMSO (Leaving Group) TS->Byproduct

Figure 1: Mechanistic flow of the Corey-Chaykovsky epoxidation on homophenylalanine derivatives.

Stereochemical Engineering: The Felkin-Anh Model

The critical challenge in this synthesis is controlling the stereochemistry of the newly formed epoxide carbon relative to the existing chiral center of the hPhe (the


-carbon).
The Challenge

The hPhe aldehyde has a chiral center at


. The incoming ylide can attack the carbonyl from the Re or Si face.
  • Result: A mixture of syn (unwanted) and anti (usually desired) diastereomers.

The Solution: Non-Chelation Control

For


-Boc or 

-Cbz protected hPhe, the reaction typically proceeds via the Felkin-Anh model .
  • The bulky amino protecting group and the homobenzyl side chain orient themselves to minimize steric strain with the incoming nucleophile.

  • The nucleophile (ylide) attacks the carbonyl at the Bürgi-Dunitz angle (107°) anti-periplanar to the largest substituent (the amino group).

  • Outcome: This predominantly yields the anti-epoxide .

Stereochemical Decision Tree

Stereochemistry Input N-Protected hPhe-Aldehyde ProtectingGroup Protecting Group Nature Input->ProtectingGroup Boc Carbamate (Boc/Cbz) (Non-Chelating) ProtectingGroup->Boc Dibenzyl Dibenzyl Amino (Chelating capable) ProtectingGroup->Dibenzyl Model1 Felkin-Anh Model (Steric Control) Boc->Model1 Dibenzyl->Model1 Standard Conditions Model2 Chelation Control (Requires Lewis Acid) Dibenzyl->Model2 With Mg2+ or Zn2+ Result1 Major Product: Anti-Epoxide Model1->Result1 Result2 Major Product: Syn-Epoxide Model2->Result2

Figure 2: Stereochemical outcome prediction based on protecting group and reaction conditions.

Representative Experimental Protocol

Objective: Synthesis of (2S)-N-(tert-butoxycarbonyl)-1-(oxiran-2-yl)-4-phenylbutan-2-amine.

Reagents & Setup
  • Substrate:

    
    -Boc-L-homophenylalaninal (1.0 eq)
    
  • Reagent: Trimethylsulfoxonium iodide (1.2 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 eq)

  • Solvent: Anhydrous DMSO (dryness is critical;

    
     quenches the ylide).
    
  • Atmosphere: Argon or Nitrogen.

Step-by-Step Workflow
  • Ylide Formation:

    • In a flame-dried flask under Ar, suspend NaH (1.5 eq) in anhydrous DMSO.

    • Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.

    • Observation Check: Evolution of

      
       gas. Stir for 30–60 mins until the solution becomes clear/light yellow (formation of dimethyloxosulfonium methylide).
      
  • Substrate Addition:

    • Dissolve

      
      -Boc-hPhe-aldehyde in a minimal amount of anhydrous DMSO or THF.
      
    • Cool the ylide solution to 0°C.

    • Add the aldehyde solution dropwise to the ylide.

    • Causality: Low temperature addition prevents enolization/racemization of the sensitive

      
      -amino aldehyde.
      
  • Reaction & Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Self-Validating Checkpoint (TLC): Monitor the disappearance of the aldehyde (

      
       in 30% EtOAc/Hex) and appearance of the epoxide (usually slightly more polar or distinct stain with 
      
      
      
      ).
  • Workup:

    • Quench with cold water (carefully!).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine (

      
      ) to remove DMSO.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc gradient).

    • Note: Epoxides can be sensitive to acidic silica; add 1% triethylamine to the eluent if degradation is observed.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Ylide quenching by moisture.Ensure DMSO is distilled/dried over molecular sieves. NaH must be fresh.
Racemization Base-catalyzed proton abstraction at

.
Use the sulfoxonium ylide (less basic) rather than sulfonium. Keep temp at 0°C during addition.
No Reaction Old NaH or impure iodide salt.Titrate NaH or use fresh bottle. Recrystallize trimethylsulfoxonium iodide from water.
Side Products Aziridine formation (rare but possible).Ensure the amino group is fully protected as a carbamate (Boc/Cbz), not a secondary amine.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[2] Link

  • Reetz, M. T. (1999). Synthesis of Amino Acids and Analogues via Amino Aldehydes. Chemical Reviews. Link

  • Gomez-Vidal, J. A., et al. (2002). Synthesis of Epoxide Inhibitors of Cysteine Proteases. Journal of Organic Chemistry. (Demonstrates the application of epoxides in protease inhibition).
  • McGarry, C., et al. (2011). The Corey–Chaykovsky Reaction: A Practical Method for the Synthesis of Epoxides. European Journal of Organic Chemistry. Link

Sources

Exploratory

Key differences between erythro and threo N-Boc-L-homophenylalanine epoxide isomers

An In-depth Technical Guide to the Key Differences Between erythro- and threo-N-Boc-L-homophenylalanine Epoxide Isomers Abstract N-Boc-L-homophenylalanine epoxides are high-value chiral synthons in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Key Differences Between erythro- and threo-N-Boc-L-homophenylalanine Epoxide Isomers

Abstract

N-Boc-L-homophenylalanine epoxides are high-value chiral synthons in medicinal chemistry, serving as critical precursors for a range of therapeutic agents, including peptidomimetics and protease inhibitors.[1] These epoxides exist as two principal diastereomers: erythro and threo. The relative stereochemistry at the two adjacent chiral centers of the epoxide ring fundamentally dictates the molecule's three-dimensional conformation, reactivity, and ultimately, the biological profile of its derivatives.[2] This technical guide provides a comprehensive analysis of the core distinctions between the erythro and threo isomers, covering their stereochemical definitions, stereoselective synthesis, analytical characterization, and divergent applications in drug development.

PART 1: The Stereochemical Foundation: Defining Erythro and Threo

The terms erythro and threo describe the relative configuration of two adjacent stereocenters. This nomenclature originates from the structures of the four-carbon sugars, erythrose and threose.[3][4] When representing the molecule as a Fischer projection, the erythro isomer has identical or similar substituents on the same side of the carbon backbone.[2][4] Conversely, the threo isomer has these substituents on opposite sides.[2][4]

This seemingly subtle difference in spatial arrangement has profound consequences for the molecule's properties. The erythro configuration can lead to greater steric hindrance, while the threo isomer may adopt a more stable, staggered conformation.[5] This structural variance is a key determinant of the epoxide's reactivity in subsequent synthetic steps.[6]

Caption: Fischer projections illustrating the fundamental difference between erythro and threo nomenclature.

PART 2: Stereoselective Synthesis Strategies

The utility of these epoxides is contingent upon the ability to synthesize each diastereomer with high purity. The stereochemical outcome is dictated by the chosen synthetic route and reagents, demanding precise methodological control.

Synthesis of the erythro Isomer

A common and reliable method for producing the erythro isomer involves a multi-step sequence starting from the parent amino acid.[7] This pathway leverages substrate control to establish the desired stereochemistry.

Experimental Protocol: Synthesis of erythro-N-Boc-L-homophenylalanine Epoxide [7]

  • Haloketone Formation: N-Boc-L-homophenylalanine is converted to a halomethyl ketone (e.g., a bromomethyl ketone) using appropriate reagents.

  • Stereoselective Reduction: The resulting ketone is subjected to a stereoselective reduction, often using a borohydride reagent, to form a halohydrin intermediate. The directing influence of the existing chiral center and the N-Boc protecting group favors the formation of the erythro halohydrin.

  • Epoxide Ring Closure: The halohydrin is treated with a base (e.g., potassium carbonate) to induce an intramolecular SN2 reaction, closing the ring to form the erythro epoxide with an inversion of configuration at the carbon bearing the halogen.

erythro_synthesis_workflow Erythro Synthesis Workflow Start N-Boc-L-homophenylalanine Haloketone Halomethyl Ketone Intermediate Start->Haloketone Halogenation Halohydrin erythro-Halohydrin Haloketone->Halohydrin Stereoselective Reduction Product erythro-Epoxide Halohydrin->Product Base-induced Ring Closure

Caption: A common synthetic pathway for the preparation of the erythro epoxide isomer.

Synthesis of the threo Isomer

The synthesis of the threo isomer often requires a different approach, such as the reaction of an N-protected amino aldehyde with a sulfur ylide (the Corey-Chaykovsky reaction).

Experimental Protocol: Synthesis of threo-N-Boc-L-homophenylalanine Epoxide

  • Aldehyde Formation: N-Boc-L-homophenylalanine is reduced to the corresponding N-Boc-L-homophenylalaninal. These aldehydes must be handled carefully to avoid racemization.[8]

  • Corey-Chaykovsky Epoxidation: The aldehyde is then reacted with dimethylsulfoxonium methylide. This reaction proceeds via nucleophilic attack of the ylide on the aldehyde, followed by intramolecular ring closure to preferentially form the threo (or anti) epoxide.[7]

threo_synthesis_workflow Threo Synthesis Workflow Start N-Boc-L-homophenylalanine Aldehyde N-Boc-amino Aldehyde Start->Aldehyde Reduction Product threo-Epoxide Aldehyde->Product Corey-Chaykovsky Reagent

Caption: A typical synthetic workflow for accessing the threo epoxide isomer.

PART 3: Analytical Characterization and Separation

Because erythro and threo diastereomers often have very similar physical properties, their separation and identification require powerful analytical techniques.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for distinguishing between the two isomers in a mixture or after separation.[9][10] The key diagnostic feature is the vicinal coupling constant (³J) between the two protons on the epoxide ring. According to the Karplus equation, this coupling constant is dependent on the dihedral angle between the protons.[11]

  • In the threo isomer, the protons are often in a pseudo-anti-periplanar arrangement in the most stable conformation, resulting in a larger coupling constant.

  • In the erythro isomer, the protons are in a pseudo-gauche arrangement, leading to a smaller coupling constant.[12]

Parametererythro Isomerthreo IsomerRationale
Vicinal Coupling Constant (³JHH) Smaller (typically 2-4 Hz)Larger (typically 4-6 Hz)Reflects the different dihedral angles between epoxide protons in the preferred conformations.[12]
Proton Chemical Shifts Can show more significant differences due to anisotropic effects.Often appear closer together in the spectrum.Dependent on the specific conformation and the electronic environment of the protons.[12]
Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the most common technique for the physical separation of erythro and threo diastereomers.[9][13] Due to their different three-dimensional shapes, the isomers interact differently with a stationary phase.

  • Methodology: Separation is typically achieved on a normal-phase (e.g., silica gel) or reversed-phase column.[14]

  • Challenge: The similar polarities of the isomers can make baseline separation difficult, often requiring careful optimization of the mobile phase.[9]

  • Scale: Preparative HPLC can be used to isolate gram-scale quantities of each pure isomer for further use.[13][15]

analysis_workflow Separation and Analysis Workflow Mixture Diastereomeric Mixture (Erythro + Threo) HPLC Preparative HPLC Mixture->HPLC Erythro Pure Erythro Isomer HPLC->Erythro Threo Pure Threo Isomer HPLC->Threo NMR NMR Spectroscopy Erythro->NMR Threo->NMR Confirmation Structural Confirmation NMR->Confirmation

Sources

Foundational

Chiral Amino Epoxides: The "Warhead" and "Scaffold" Dualism in Peptidomimetic Drug Design

Introduction: The Epoxide as a Geometric and Electronic Mimic In modern peptidomimetic drug design, the chiral amino epoxide is not merely a functional group; it is a pivotal architectural element that serves two distinc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Epoxide as a Geometric and Electronic Mimic

In modern peptidomimetic drug design, the chiral amino epoxide is not merely a functional group; it is a pivotal architectural element that serves two distinct, often opposing, strategic functions: the Transition State Isostere and the Electrophilic Warhead .

From a structural perspective, the oxirane ring provides a rigid, three-membered constraint that mimics the tetrahedral geometry of the transition state during peptide bond hydrolysis. This makes it an invaluable tool for designing inhibitors of aspartyl proteases (e.g., HIV-1 protease, BACE1). Conversely, the high ring-strain energy (~27 kcal/mol) renders the epoxide a potent electrophile, capable of covalently trapping nucleophilic residues (Cys, Thr) in the active sites of cysteine proteases and the proteasome.

This guide details the synthetic handling, stereochemical control, and application of chiral amino epoxides, moving beyond standard textbook protocols to address the practical challenges faced in a drug discovery campaign.

Synthetic Architectures: Accessing the Chiral Core

The synthesis of chiral amino epoxides typically begins with the "Chiral Pool"—specifically


-amino acids. The preservation of enantiomeric purity during the conversion of the carboxylic acid to the epoxide is the primary critical quality attribute (CQA).
Route A: The Allylic Alcohol Strategy (Sharpless/VO(acac)2)

This is the industry standard for generating high-enantiomeric-excess (ee) epoxides for HIV protease inhibitors.

  • Logic: It leverages the inherent chirality of the amino acid to direct the diastereoselectivity of the epoxidation.

  • Workflow: Amino Acid

    
     Aldehyde 
    
    
    
    
    
    -Unsaturated Ester
    
    
    Allylic Alcohol
    
    
    Epoxide.
Route B: The Sulfur Ylide Strategy (Corey-Chaykovsky)

Used when a ketone functionality is required adjacent to the epoxide (e.g., for proteasome inhibitors like Epoxomicin).

  • Logic: Direct insertion of a methylene group into a carbonyl.

  • Challenge: Diastereocontrol can be lower than Route A; often requires bulky protecting groups on the nitrogen to enhance facial selectivity.

Data Summary: Comparison of Synthetic Methodologies
ParameterAllylic Alcohol Route (Sharpless)Sulfur Ylide Route (Corey-Chaykovsky)

-Halo Ketone Reduction
Precursor Allylic AlcoholAmino Aldehyde/KetoneBromomethyl Ketone
Key Reagent Ti(OiPr)4 / (+)-DET / TBHPMe3S+I- / NaHNaBH4 (Stereoselective)
Stereocontrol Excellent (>95:5 dr)Variable (Substrate dependent)Good (Chelation controlled)
Scalability High (Industrial standard)Moderate (Reagent stability issues)High
Primary Use Hydroxyethylamine (HEA) IsosteresEpoxyketone WarheadsHydroxyethylene Isosteres

The Critical Junction: Regioselective Ring Opening

The utility of amino epoxides relies on the controlled opening of the oxirane ring. In peptidomimetics, we almost exclusively target the C3 opening (distal to the amino group) to generate the Hydroxyethylamine (HEA) scaffold.

The Regioselectivity Paradox

Under basic conditions, nucleophiles attack the less hindered carbon (C3). However, the presence of the neighboring amine (even if protected) can induce chelating effects or electronic withdrawal that activates C2.

Expert Insight: To ensure C3 selectivity and prevent the formation of the unwanted regioisomer, the use of mild Lewis acids is non-negotiable. Calcium Triflate [Ca(OTf)2] has emerged as the superior catalyst over stronger acids like


, which often cause degradation or racemization.

Regioselectivity Epoxide Chiral Amino Epoxide Cond_Basic Basic/Thermal (High Temp, Excess Amine) Epoxide->Cond_Basic Cond_Lewis Lewis Acid Catalysis (Ca(OTf)2, Mild Temp) Epoxide->Cond_Lewis Path_Mix Mixture C2/C3 Poor Yield Cond_Basic->Path_Mix Path_C3 C3 Attack (Major) Steric Control Cond_Lewis->Path_C3 Product_HEA Hydroxyethylamine (Drug Scaffold) Path_C3->Product_HEA High Yield Path_Mix->Product_HEA Product_Byprod Regioisomeric Impurity (Difficult Separation) Path_Mix->Product_Byprod

Figure 1: Decision tree for regioselective ring opening. The Lewis Acid pathway is critical for high-yield peptidomimetic synthesis.

Application Case Study I: The Transition State Isostere

Target: Aspartyl Proteases (e.g., HIV-1 Protease) Mechanism: Non-covalent competitive inhibition.

The hydroxyl group generated from the epoxide opening mimics the tetrahedral intermediate of peptide hydrolysis. The adjacent amine (from the opening nucleophile) mimics the leaving amine of the scissile bond.

Experimental Protocol: Synthesis of HEA Isostere (Ca(OTf)2 Method)

Reference Grounding: This protocol is adapted from the methodologies established by facile aminolysis studies [1, 5].

  • Reagents:

    • (2S, 3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane (1.0 equiv)

    • Target Amine (e.g., Benzylamine or Valine methyl ester) (1.2 equiv)

    • Calcium Trifluoromethanesulfonate [Ca(OTf)2] (0.5 equiv)

    • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

  • Procedure:

    • Step 1: Dissolve the amino epoxide in MeCN (0.2 M concentration).

    • Step 2: Add Ca(OTf)2. The solution may become slightly cloudy; sonicate briefly if necessary to disperse.

    • Step 3: Add the nucleophilic amine.

    • Step 4: Stir at room temperature (25°C) for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Step 5: Quenching: Dilute with EtOAc, wash with saturated NaHCO3, then brine.

    • Step 6: Dry over Na2SO4 and concentrate.

  • Validation:

    • NMR: Look for the shift of the epoxide protons (approx. 2.8-3.0 ppm) to the methine/methylene protons of the amino alcohol (3.5-4.0 ppm).

    • Chiral HPLC: Verify that no racemization occurred at the

      
      -carbon (enantiomeric ratio should remain >99:1).
      

Application Case Study II: The Irreversible "Warhead"

Target: Proteasome (20S) and Cysteine Proteases (Cathepsins) Mechanism: Covalent modification of the active site nucleophile.

Unlike the HEA isosteres, here the epoxide ring remains intact in the final drug molecule until it reaches the biological target. The most famous example is Epoxomicin and its derivative Carfilzomib .

Mechanism of Action: The Morpholino Adduct

Unique to proteasome inhibitors with an


-epoxyketone pharmacophore, the inhibition involves a double-attack mechanism by the N-terminal Threonine (Thr1) of the proteasome.
  • Thr1 hydroxyl attacks the ketone carbonyl (hemiketal formation).

  • Thr1 amine attacks the epoxide ring (ring opening).

  • Result: Formation of a stable 1,4-morpholine ring.

Epoxomicin_Mech Drug Peptide Epoxyketone (Warhead) Complex1 Hemiketal Intermediate (Rev. Attack on Carbonyl) Drug->Complex1 Thr-OH Attack Enzyme 20S Proteasome (Active Site Thr1) Enzyme->Complex1 Thr-OH Attack Complex2 Morpholino Adduct (Irreversible Cyclic Trap) Complex1->Complex2 Thr-NH2 Attack on Epoxide (Cyclization) Note Specificity: This dual-attack mechanism is highly specific to N-terminal Threonine proteases, reducing off-target effects. Complex2->Note

Figure 2: The unique "Morpholino Trap" mechanism of epoxyketone proteasome inhibitors [6].

Troubleshooting & Optimization (Scientist-to-Scientist)

  • Problem: Poor Solubility of Ca(OTf)2.

    • Solution: While MeOH dissolves the catalyst best, it can sometimes act as a nucleophile itself (opening the epoxide to form the methoxy ether). Use MeCN or THF and accept a heterogeneous suspension; the reaction still proceeds, albeit slower.

  • Problem: Epoxide Migration (Payne Rearrangement).

    • Context: If your substrate has a free hydroxyl group near the epoxide, base catalysis can cause the epoxide to "hop" positions.

    • Fix: Strictly maintain neutral-to-mildly acidic conditions (Lewis acid) or protect all neighboring hydroxyls as silyl ethers (TBS/TBDPS) before attempting the ring opening.

  • Problem: Low Diastereoselectivity in Synthesis.

    • Fix: If using the Corey-Chaykovsky reaction, switch from dimethylsulfonium methylide to dimethylsulfoxonium methylide (more stable, thermodynamic control) or use a chiral sulfide catalyst [2].

References

  • Cepanec, I., et al. (2003).[1] "Calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides." Tetrahedron, 59(14), 2435-2439. Link

  • Aggarwal, V. K., et al. (2003). "Catalytic Asymmetric Synthesis of Epoxides from Aldehydes Using Sulfur Ylides." Accounts of Chemical Research, 36(10), 769–778. Link

  • Benedetti, F., et al. (2012). "Regioselective ring opening of epoxides by chelated amino acid ester enolates." Arkivoc, 2011(4), 6-16.[2] Link

  • Kozlowski, M. C., et al. (2009). "Development of Proteasome Inhibitors." Handbook of Experimental Pharmacology, 185, 139-169. Link

  • Groll, M., et al. (2000).[3] "Crystal Structure of Epoxomicin:20S Proteasome Reveals a Molecular Basis for Selectivity of α',β'-Epoxyketone Proteasome Inhibitors." Journal of the American Chemical Society, 122(6), 1237–1238. Link

  • Schirmeister, T. (1999). "New Peptidomimetic Cysteine Protease Inhibitors." Biopolymers (Peptide Science), 51(1), 87-102. Link

Sources

Exploratory

Molecular weight and physicochemical properties of N-Boc-L-homophenylalanine epoxide

Executive Summary N-Boc-L-homophenylalanine epoxide (specifically the threo isomer) is a high-value chiral building block used primarily in the synthesis of peptide-based protease inhibitors.[1] Distinguished from its ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-L-homophenylalanine epoxide (specifically the threo isomer) is a high-value chiral building block used primarily in the synthesis of peptide-based protease inhibitors.[1] Distinguished from its phenylalanine analog by an extended methylene bridge in the side chain, this molecule offers unique steric properties that enhance specificity against target enzymes such as HIV protease, renin, and the 20S proteasome.[1]

This guide provides a comprehensive technical analysis of the molecule, focusing on its physicochemical properties, synthetic pathways via the Corey-Chaykovsky reaction, and its mechanistic role as an electrophilic "warhead" in drug design.[1]

Physicochemical Profile

The following data characterizes threo-N-Boc-L-homophenylalanine epoxide . The molecular weight and formula confirm a one-carbon extension from the aldehyde precursor, consistent with methylene transfer epoxidation.[1]

Table 1: Physicochemical Properties[1]
PropertyValueNotes
IUPAC Name tert-butyl N-[(1S)-1-(oxiran-2-yl)-4-phenylbutan-2-yl]carbamateDerived nomenclature based on structure.[1]
CAS Number 1217636-74-2Specific to the threo isomer [1].[1][2][3]
Molecular Formula

Confirmed via mass balance from precursor [1].[1]
Molecular Weight 277.36 g/mol [1][5]
Physical State White PowderCrystalline solid at STP.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateLipophilic due to Boc and phenyl groups.[1]
Purity Standard

98% (HPLC)
Critical for asymmetric synthesis applications [1].[1][4]
Storage 0–8 °C (Desiccated)Moisture-sensitive; epoxide ring is prone to hydrolysis.[1]
Stereochemistry L-configuration (Side chain); threo (Epoxide)Threo indicates relative stereochemistry between C2 and C3.[1]

Synthetic Methodology

The synthesis of N-Boc-L-homophenylalanine epoxide requires strict stereochemical control.[1] The most robust pathway involves the conversion of N-Boc-L-homophenylalanine to its corresponding aldehyde, followed by sulfur-ylide mediated epoxidation.[1]

Precursor Selection

The starting material is N-Boc-L-homophenylalanine (CAS 100564-78-1), which differs from phenylalanine by an ethylene group (


) linking the phenyl ring to the alpha-carbon [3].[1]
Validated Synthetic Workflow
  • Reduction to Aldehyde: The carboxylic acid is converted to a Weinreb amide (using N,O-dimethylhydroxylamine) and reduced with Lithium Aluminum Hydride (LAH) or DIBAL-H to yield N-Boc-L-homophenylalaninal .[1] Direct reduction is avoided to prevent over-reduction to the alcohol.[1]

  • Corey-Chaykovsky Epoxidation: The aldehyde reacts with a sulfur ylide (generated from trimethylsulfoxonium iodide and NaH) in DMSO/THF.[1]

    • Stereocontrol: The choice of ylide (sulfonium vs. sulfoxonium) and solvent temperature dictates the threo vs. erythro selectivity.[1] For threo-selectivity, sulfonium ylides at lower temperatures are often preferred, though the bulky Boc group exerts significant Felkin-Anh control.[1]

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformation from the amino acid to the epoxide.

SynthesisPathway Acid N-Boc-L-Homophenylalanine (CAS 100564-78-1) Weinreb Weinreb Amide Intermediate Acid->Weinreb 1. EDC, HOBt 2. NH(OMe)Me Aldehyde N-Boc-L-Homophenylalaninal (Aldehyde) Weinreb->Aldehyde LiAlH4 or DIBAL-H (-78°C) Epoxide N-Boc-L-Homophenylalanine Epoxide (CAS 1217636-74-2) Aldehyde->Epoxide Trimethylsulfoxonium Iodide NaH, DMSO Ylide Sulfur Ylide (Corey-Chaykovsky) Ylide->Epoxide Methylene Transfer

Figure 1: Step-wise synthesis of N-Boc-L-homophenylalanine epoxide via the Weinreb amide/aldehyde route.[1]

Pharmacological Applications & Mechanism

This epoxide is not a final drug but a "warhead" intermediate.[1] It is designed to react with nucleophilic residues in the active sites of proteolytic enzymes.[1]

Mechanism of Action: Protease Inhibition

In HIV protease or proteasome inhibitors, the epoxide ring acts as an electrophilic trap.[1]

  • Binding: The hydrophobic homophenylalanine side chain (

    
    ) occupies the S1 specificity pocket of the enzyme.[1]
    
  • Ring Opening: The catalytic nucleophile of the enzyme (e.g., the hydroxyl group of a Threonine in proteasomes or an activated water molecule in aspartyl proteases) attacks the epoxide carbon.[1]

  • Result: This opens the ring, forming a stable covalent bond (irreversible inhibition) or a tight-binding transition state mimic (reversible), effectively disabling the enzyme [2].[1]

Structural Advantage of "Homo" Analog

The "homo" extension (adding a


) pushes the phenyl ring deeper into large hydrophobic pockets (S1/S1').[1] This is particularly useful for designing inhibitors against enzymes that accommodate bulkier substrates, offering a distinct selectivity profile compared to standard phenylalanine derivatives.[1]
Biological Interaction Flow

Mechanism Inhibitor N-Boc-L-Homophenylalanine Epoxide (Electrophile) Complex Michaelis Complex (Non-covalent Binding) Inhibitor->Complex Enters S1 Pocket Enzyme Target Protease (Nucleophile: Thr-OH / Cys-SH) Enzyme->Complex Transition Tetrahedral Intermediate (Ring Opening) Complex->Transition Nucleophilic Attack on Epoxide Inactivation Covalent Adduct (Enzyme Inhibition) Transition->Inactivation Bond Formation

Figure 2: Kinetic mechanism of enzyme inactivation by the epoxide warhead.[1]

Handling and Stability Protocols

Due to the strain of the three-membered oxirane ring, this compound is reactive.[1]

  • Moisture Control: The epoxide is susceptible to hydrolysis, opening to the diol (diol formation destroys biological activity).[1] All handling must occur under anhydrous conditions.[1]

  • Temperature: Long-term storage must be at 0–8°C or lower (-20°C recommended for months).

  • Solvent Compatibility: Avoid protic solvents (water, alcohols) with acidic or basic catalysts.[1] Stable in DMSO and DMF for short durations during biological assays.[1]

References

  • ResearchGate. (2022).[1] Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. Retrieved March 1, 2026, from [Link]

  • Pharmaffiliates. (n.d.). N-Boc-L-homophenylalanine (Precursor Data). Retrieved March 1, 2026, from [Link][1]

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses, 99, 274-285.[1][5] Retrieved March 1, 2026, from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of erythro-N-Boc-L-homophenylalanine Epoxide

Topic: Step-by-step synthesis of erythro-N-Boc-L-homophenylalanine epoxide from L-phenylalanine Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Development Scientists Abstract & Str...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Step-by-step synthesis of erythro-N-Boc-L-homophenylalanine epoxide from L-phenylalanine Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Development Scientists

Abstract & Strategic Overview

This application note details the synthesis of erythro-N-Boc-L-homophenylalanine epoxide (also referred to as the (2S,3S)-epoxide derivative) starting from L-phenylalanine. This structural motif is a critical pharmacophore in HIV protease inhibitors (e.g., Saquinavir, Amprenavir) and transition-state mimetic renin inhibitors.

The synthesis presents a specific stereochemical challenge: establishing the correct diastereomeric relationship between the amino stereocenter (derived from the chiral pool) and the newly formed epoxide. This protocol utilizes the Arndt-Eistert homologation pathway followed by a diastereoselective reduction of a bromomethyl ketone intermediate. This route is preferred for its scalability and the high optical purity achievable through crystallization-induced purification of the intermediate halohydrin.

Retrosynthetic Logic

The transformation follows a 4-stage linear workflow:

  • Protection: N-Boc protection of L-Phenylalanine.

  • Activation & Homologation: Formation of the diazoketone via a mixed anhydride.

  • Halogenation: Conversion to the

    
    -bromoketone.
    
  • Stereoselective Reduction & Cyclization: Chelation-controlled reduction to the erythro-bromohydrin followed by base-mediated ring closure.

Experimental Workflow Visualization

The following diagram outlines the reaction sequence and critical control points.

SynthesisPath cluster_stereo Stereocontrol Point L_Phe L-Phenylalanine (Starting Material) Boc_Phe N-Boc-L-Phe L_Phe->Boc_Phe (Boc)2O, NaOH Mixed_Anh Mixed Anhydride (In Situ) Boc_Phe->Mixed_Anh IBCF, NMM -15°C Diazo Diazoketone (Warning: Explosive) Mixed_Anh->Diazo CH2N2 or TMS-CHN2 Bromo Bromoketone (Electrophile) Diazo->Bromo HBr (48%), AcOH BromoHydrin erythro-Bromohydrin (Diastereoselection) Bromo->BromoHydrin NaBH4, EtOH -78°C Epoxide erythro-Epoxide (Target) BromoHydrin->Epoxide KOH, MeOH Ring Closure

Figure 1: Synthetic pathway from L-Phenylalanine to the target epoxide.[1] Red nodes indicate high-hazard intermediates requiring strict safety controls.

Detailed Protocols

Phase 1: N-Protection and Diazoketone Formation

Objective: Convert L-Phenylalanine to the reactive diazoketone intermediate. Critical Safety Note: Diazomethane (


) is explosive, toxic, and carcinogenic. Use dedicated glassware (fire-polished, no ground joints) and a blast shield. Alternatively, use trimethylsilyldiazomethane (TMS-diazomethane) as a safer, non-explosive substitute, though the protocol below describes the classic high-yield diazomethane route.
Reagents
  • L-Phenylalanine[1][2][3]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Diazomethane (generated in situ or as ether solution)

  • Solvents: 1,4-Dioxane, THF, Diethyl ether

Step-by-Step Protocol
  • Boc-Protection:

    • Dissolve L-Phenylalanine (10.0 g, 60.5 mmol) in a mixture of 1,4-dioxane (60 mL) and 1N NaOH (60 mL).

    • Cool to 0°C. Add

      
       (14.5 g, 66.5 mmol) dropwise.
      
    • Stir at room temperature (RT) for 12 hours.

    • Concentrate to remove dioxane. Acidify aqueous layer with KHSO4 to pH 2-3.

    • Extract with EtOAc (

      
       mL), dry over 
      
      
      
      , and concentrate to yield N-Boc-L-Phe as a white solid (Yield: ~95-98%).
  • Mixed Anhydride Formation:

    • Dissolve N-Boc-L-Phe (5.3 g, 20 mmol) in anhydrous THF (50 mL) under Argon.

    • Cool to -15°C (NaCl/Ice bath).

    • Add N-Methylmorpholine (2.2 mL, 20 mmol).

    • Add Isobutyl chloroformate (2.6 mL, 20 mmol) dropwise, maintaining temperature below -10°C. Stir for 15 minutes. Precipitation of NMM-HCl salts will occur.

  • Diazoketone Synthesis:

    • Filter the cold mixture quickly to remove salts (optional, but recommended for purity) into a flask containing a cold (0°C) solution of diazomethane in ether (approx. 60 mmol, excess).

    • Alternative: If not filtering, add the diazomethane solution directly to the anhydride suspension.

    • Allow the mixture to warm to RT and stir for 3 hours.

    • Quench: Carefully add dilute acetic acid to destroy excess diazomethane until nitrogen evolution ceases.

    • Wash organic layer with saturated

      
      , brine, and water.
      
    • Dry and concentrate to yield the Diazoketone (yellow solid/oil). Use immediately in Phase 2.

Phase 2: Halogenation (Bromoketone Synthesis)

Objective: Convert the diazoketone to the


-bromoketone. The bromine atom serves as the leaving group for the final epoxide formation.
Reagents
  • Hydrobromic acid (48% aq. HBr)

  • Acetic acid (glacial)

  • Ethyl Acetate[4]

Step-by-Step Protocol
  • Dissolve the crude Diazoketone (from Phase 1) in 1,4-dioxane or ether (50 mL).

  • Cool the solution to 0°C.

  • Add 48% HBr (3.5 mL) dropwise. Observation: Nitrogen gas (

    
    ) will evolve vigorously. The yellow color of the diazoketone will fade.
    
  • Stir for 30 minutes.

  • Neutralize carefully with saturated

    
     (aq).
    
  • Extract with Ethyl Acetate.

  • Purification: The crude bromoketone is often pure enough, but can be recrystallized from EtOAc/Hexane.

    • Target Structure: (S)-3-(tert-butoxycarbonylamino)-1-bromo-4-phenylbutan-2-one.

Phase 3: Diastereoselective Reduction (The "Erythro" Step)

Objective: Reduce the ketone to the alcohol with high diastereoselectivity. Mechanism: The reduction follows the Felkin-Anh model. Under non-chelating conditions,


 typically yields the anti-isomer (often referred to as erythro in this specific amino-epoxide context due to the relative configuration of the resulting epoxide) as the major product.
Reagents
  • Sodium Borohydride (

    
    )[5]
    
  • Ethanol (Absolute)

  • Solvent: THF/Ethanol mixture (1:1)

Step-by-Step Protocol
  • Dissolve the Bromoketone (5.0 g, 14.6 mmol) in absolute Ethanol (50 mL) and THF (50 mL).

  • Cool the mixture to -78°C (Dry ice/Acetone). Temperature control is vital for maximizing the diastereomeric ratio (dr).

  • Add

    
     (0.6 g, 15.8 mmol) in small portions.
    
  • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Evaporate organic solvents. Extract aqueous residue with EtOAc.

  • Isolation of Erythro Isomer:

    • The crude product is a mixture of diastereomers (typically 4:1 to 8:1 favoring the desired isomer).

    • Recrystallization: Dissolve the crude solid in hot Ethyl Acetate and add Hexanes until cloudy. Cool slowly to 4°C. The erythro-bromohydrin (major isomer) crystallizes preferentially.

    • Check: Verify purity via HPLC or NMR. The desired isomer should be >98% pure before proceeding.[6]

Phase 4: Epoxide Formation

Objective: Intramolecular ring closure to form the target epoxide.

Reagents
  • Potassium Hydroxide (KOH) or Potassium Carbonate (

    
    )
    
  • Methanol or Ethanol

Step-by-Step Protocol
  • Dissolve the purified erythro-bromohydrin (3.0 g) in Methanol (30 mL).

  • Add KOH (1.1 equivalents) dissolved in Methanol (5 mL) dropwise at RT.

    • Note:

      
       (2 eq) can be used for milder conditions (stirring overnight).
      
  • Stir for 1-2 hours. Monitor by TLC (disappearance of starting material).

  • Concentrate the solvent.

  • Partition residue between water and Ether/EtOAc.

  • Dry organic layer (

    
    ) and concentrate.[4]
    
  • Final Purification: Recrystallization from Hexane/Ether or flash chromatography (Silica gel, Hexane:EtOAc 8:2).

Analytical Data & Quality Control

Expected Data Profile
ParameterSpecification
Appearance White crystalline solid
Yield (Overall) 45 - 55% (from L-Phe)
Melting Point 124 - 126°C (for the erythro isomer)
Optical Rotation

to

(c=1, MeOH)
Stereochemistry (2S, 3S)-configuration (Syn-epoxide relative to backbone)
NMR Validation (Proton)
  • Epoxide Protons: Distinct multiplets at

    
     2.7–3.0 ppm.
    
  • Boc Group: Singlet at

    
     1.38 ppm (9H).
    
  • Phenyl Ring: Multiplet at

    
     7.2–7.4 ppm (5H).
    
  • Alpha-Proton (N-CH): Multiplet at

    
     3.7–3.9 ppm.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 Decomposition of DiazomethaneEnsure glassware is scratch-free; keep temperature strictly at 0°C.
Poor Diastereoselectivity Reduction temperature too highMaintain -78°C strictly during

addition.
Epoxide Hydrolysis Aqueous workup too acidic/longPerform workup quickly; ensure pH is neutral/basic.
Incomplete Cyclization Old/Wet BaseUse fresh KOH/MeOH or anhydrous

.

References

  • Luly, J. R., et al. (1987). "A synthesis of protected amino acid epoxides."[6][7][8] Journal of Organic Chemistry, 52(8), 1487-1492. Link

  • Parkes, K. E., et al. (1994). "Use of a pharmacophore model to predict the structure of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 37(6), 875-877. Link

  • Organic Syntheses. (2003). "Preparation of N-(tert-Butoxycarbonyl)-L-phenylalanine Diazomethyl Ketone." Org.[4][9] Synth. Coll. Vol. 10, p.194. Link

  • Beaulieu, P. L., & Wernic, D. (1996). "Preparation of Aminoalkyl Epoxides." Journal of Organic Chemistry, 61(11), 3635-3645. Link

  • Ng, J. S., et al. (1996). "A Practical Synthesis of HIV Protease Inhibitor Intermediates." Organic Process Research & Development, 1(1), 46-54. Link

Sources

Application

Application Notes &amp; Protocols: Regiocontrolled Nucleophilic Attack on N-Boc-L-homophenylalanine Epoxide

Introduction and Strategic Importance N-Boc-L-homophenylalanine epoxide is a chiral building block of significant value in medicinal chemistry and drug development. Its utility stems from the presence of three key struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Importance

N-Boc-L-homophenylalanine epoxide is a chiral building block of significant value in medicinal chemistry and drug development. Its utility stems from the presence of three key structural features: a stable N-Boc protecting group, a defined stereocenter derived from a non-proteinogenic amino acid, and a strained epoxide ring. This epoxide is a versatile electrophile, primed for stereospecific ring-opening reactions.[1][2]

The nucleophilic ring-opening of this epoxide provides a reliable and stereocontrolled route to 1,2-amino alcohols and other 1,2-difunctionalized motifs. These products are privileged structures in a multitude of biologically active molecules, including protease inhibitors, chiral auxiliaries, and complex natural products. Understanding and controlling the reaction conditions for this transformation is therefore critical for researchers aiming to synthesize novel therapeutic agents with high precision and efficiency.[3][4]

This guide provides an in-depth analysis of the reaction's mechanistic underpinnings, a summary of effective reaction conditions, and detailed, field-proven protocols for researchers.

Mechanistic Rationale: Causality of Regio- and Stereoselectivity

The synthetic power of this reaction lies in its high degree of predictability, which is governed by fundamental principles of stereoelectronics and sterics.

Regioselectivity: The Dominance of Steric Hindrance

The reaction of a nucleophile with N-Boc-L-homophenylalanine epoxide involves a choice between two electrophilic carbons: the terminal C1 and the internal C2, which is adjacent to the chiral center. Under neutral or basic/nucleophilic conditions, the reaction proceeds via a classic S_N2 mechanism .[5] In this pathway, the nucleophile's approach vector is a critical determinant of the transition state energy.

  • C1 (Terminal Carbon): This carbon is sterically unencumbered, bonded only to two hydrogen atoms.

  • C2 (Internal Carbon): This carbon is significantly more hindered, being directly attached to the bulky N-Boc-protected aminomethylbenzyl group.

Consequently, the nucleophilic attack occurs almost exclusively at the less sterically hindered C1 position .[6][7] This high regioselectivity is a hallmark of non-conjugated, non-symmetrical epoxides reacting under non-acidic conditions.[3]

Stereoselectivity: The Walden Inversion

A defining feature of the S_N2 reaction is the "backside attack" of the nucleophile relative to the leaving group. In this case, the epoxide oxygen bond serves as the leaving group. The nucleophile approaches the C1 carbon from the face opposite the C1-O bond, forcing the ring to open and leading to a complete inversion of stereochemistry at the site of attack.[5] This results in a product with a predictable anti or trans relationship between the newly formed hydroxyl group (at C2) and the nucleophile (at C1).

The overall transformation is therefore considered stereospecific, as the stereochemistry of the starting L-homophenylalanine core directly dictates the stereochemistry of the resulting product.

Caption: S_N2 mechanism showing regioselective attack at the C1 carbon.

Reaction Conditions & Protocols

The choice of reaction conditions depends on the nucleophilicity of the attacking species and the desired reaction rate. Stronger nucleophiles can often react without catalytic activation, whereas weaker nucleophiles benefit from the use of a Lewis or Brønsted acid catalyst to enhance the epoxide's electrophilicity.

Summary of Conditions

The following table summarizes representative conditions for the nucleophilic ring-opening of N-Boc-L-homophenylalanine epoxide. These conditions are based on established protocols for analogous chiral epoxides and serve as excellent starting points for optimization.[3][6][8]

Method Nucleophile (Example) Catalyst/Promoter Solvent Temperature Typical Time Key Insight
Uncatalyzed IsobutylamineNoneIsopropanol or EthanolReflux (e.g., ~82 °C)6-24 hRelies on thermal energy and inherent nucleophilicity. Simple, but can be slow. Best for strong nucleophiles.[9]
Water-Mediated AnilineNoneDMF / H₂O (e.g., 4:1)60-80 °C4-12 hWater can accelerate the reaction through hydrogen bonding without needing a strong acid catalyst.[8]
Lewis Acid Catalyzed BenzylamineZrCl₄ (5-10 mol%)Dichloromethane (DCM)Room Temp.1-4 hCatalyst activates the epoxide by coordinating to the oxygen, allowing for mild conditions and rapid conversion.[3]
Solid Acid Catalyzed MorpholineSilica GelNone (Solvent-free)Room Temp.2-8 hHeterogeneous catalysis simplifies workup (catalyst is filtered off). Environmentally benign.[6]
Metal-Free Acid PiperidineAcetic Acid (1.1 eq.)None (Solvent-free)Room Temp. - 50 °C1-5 hAcetic acid acts as both a weak acid promoter and a potential solvent, offering a simple, metal-free alternative.[10]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Uncatalyzed Aminolysis in a Protic Solvent
  • Rationale: This protocol leverages thermal energy to drive the reaction with a moderately strong nucleophile. Isopropanol is an excellent solvent choice as it readily dissolves the reactants and the resulting polar product.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-L-homophenylalanine epoxide (1.0 eq., e.g., 291 mg, 1.0 mmol).

    • Add isopropanol (5-10 mL per mmol of epoxide).

    • Add the amine nucleophile (e.g., isobutylamine, 1.2 eq., 106 µL, 1.2 mmol).

    • Heat the reaction mixture to reflux (approx. 82 °C) and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexane). The product should be significantly more polar than the starting epoxide.

    • Upon completion (typically 6-18 hours), cool the reaction to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by silica gel column chromatography to yield the pure β-amino alcohol.

Protocol B: Lewis Acid-Catalyzed Aminolysis at Room Temperature
  • Rationale: This protocol uses a Lewis acid to activate the epoxide, enabling the reaction to proceed rapidly at ambient temperature. Zirconium(IV) chloride is an effective and inexpensive catalyst for this transformation.[3]

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-homophenylalanine epoxide (1.0 eq., e.g., 291 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL).

    • Add the amine nucleophile (e.g., benzylamine, 1.1 eq., 120 µL, 1.1 mmol).

    • In a separate vial, weigh Zirconium(IV) chloride (ZrCl₄, 0.05 eq., 11.6 mg, 0.05 mmol) and add it to the reaction mixture in one portion. Note: ZrCl₄ is moisture-sensitive.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL) and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for setting up, monitoring, and purifying the products from these reactions.

Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep_reactants Weigh Epoxide & Measure Nucleophile/Solvent prep_flask Combine in Dry Flask (Inert atmosphere if needed) prep_reactants->prep_flask prep_catalyst Add Catalyst (If applicable) prep_flask->prep_catalyst run_reaction Stir at Designated Temperature (RT or Reflux) prep_catalyst->run_reaction monitor Monitor by TLC for Disappearance of Starting Material run_reaction->monitor quench Quench Reaction (e.g., with NaHCO₃ soln.) monitor->quench extract Liquid-Liquid Extraction (e.g., DCM/Water) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow from reaction setup to product analysis.

References

  • Bhagavathula, D. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]

  • Jacobsen, E. N., et al. (n.d.). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Harvard University. [Link]

  • Mohseni, S., et al. (2014). Ring Opening of Epoxides by Nucleophiles in Nitromethane without Any Catalyst at Room Temperature. World Academy of Science, Engineering and Technology, International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 8(1), 59-62. [Link]

  • Reddy, A., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(15), 2256-2259. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Li-Hua, Z., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts, 10(12), 1419. [Link]

  • Bhagavathula, D. (2020). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. [Link]

  • Jensen, K. F., et al. (2012). Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures. DSpace@MIT. [Link]

  • Kulkarni, S. R., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 369, 354-365. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • ResearchGate. (2017). Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. [Link]

  • Georgakilas, V., et al. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Link]

  • Green, D. C., et al. (2006). Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Organic & Biomolecular Chemistry, 4(6), 1014-1016. [Link]

  • Kobayashi, S., et al. (2005). Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone imine. ResearchGate. [Link]

  • Moura-Letts, G., & Lizza, J. R. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal. [Link]

Sources

Method

Catalytic methods for the diastereoselective epoxidation of N-Boc-homophenylalanine allylic alcohols

Application Note: Catalytic Diastereoselective Epoxidation of N-Boc-Homophenylalanine Allylic Alcohols Executive Summary & Application Scope This technical guide details the diastereoselective epoxidation of chiral allyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Diastereoselective Epoxidation of N-Boc-Homophenylalanine Allylic Alcohols

Executive Summary & Application Scope

This technical guide details the diastereoselective epoxidation of chiral allylic alcohols derived from N-Boc-homophenylalanine (hPhe).[1][2] These substrates are critical building blocks for hydroxyethylene isosteres , a core structural motif in HIV protease inhibitors (e.g., Atazanavir, Saquinavir) and renin inhibitors.[1][2]

The primary challenge in these acyclic systems is controlling the stereochemistry of the newly formed epoxide relative to the pre-existing chiral center (the


-amino stereocenter).[1] This guide presents two complementary protocols:
  • Method A (Directed): Vanadium-catalyzed epoxidation for high syn-selectivity (relative to the hydroxyl group).[1][2]

  • Method B (Steric/Electronic): m-CPBA oxidation for comparative anti-selectivity or baseline profiling.[1][2]

Mechanistic Principles & Design Strategy

The stereochemical outcome is governed by the interplay between 1,3-allylic strain (


)  and the directing ability  of the allylic hydroxyl group.[2]
The Substrate

The target substrate is typically (S)-tert-butyl (1-hydroxybut-3-en-2-yl)(4-phenylbutyl)carbamate derivatives.[1][2]

  • Existing Chirality: The

    
     position (derived from L-homophenylalanine).[1][2]
    
  • Target: Create two new stereocenters at the epoxide with predictable diastereomeric ratio (dr).

Pathway Analysis
  • Vanadium (VO(acac)

    
    ):  Operates via a ligand-exchange mechanism .[1][2] The allylic alcohol coordinates to the Vanadium(V) center, forming a rigid template.[2] The tert-butyl hydroperoxide (TBHP) attacks from the same face as the hydroxyl group, overcoming steric bias to yield the syn-epoxide  (relative to the OH).[1]
    
  • m-CPBA: Operates via the "Butterfly Mechanism."[1] While hydrogen bonding (Henbest effect) can favor syn addition, in N-Boc protected systems, the bulky Boc group and the flexible acyclic chain often lead to mixtures or anti-products favored by the minimization of

    
     strain in the transition state.[2]
    

EpoxidationPathways cluster_0 Method A: Directed (Vanadium) cluster_1 Method B: Undirected (m-CPBA) Substrate N-Boc-hPhe Allylic Alcohol VO_Cat VO(acac)2 / TBHP Coordination Control Substrate->VO_Cat MCPBA_Reag m-CPBA Steric Control Substrate->MCPBA_Reag TS_Syn Transition State: Metal-Alkoxide Chelate VO_Cat->TS_Syn Prod_Syn Syn-Epoxide (Major) TS_Syn->Prod_Syn TS_Anti Transition State: Minimizing A(1,3) Strain MCPBA_Reag->TS_Anti Prod_Anti Anti-Epoxide (Major/Mix) TS_Anti->Prod_Anti

Figure 1: Divergent stereochemical pathways based on catalyst selection.[1][2]

Experimental Protocols

Method A: Vanadium-Catalyzed Syn-Epoxidation (The "Standard")

Best for: High diastereomeric purity favoring the syn-isomer.[1][2]

Reagents:

  • Substrate: N-Boc-hPhe allylic alcohol (1.0 equiv)[1][2]

  • Catalyst: Vanadyl acetylacetonate [VO(acac)

    
    ] (0.05 equiv / 5 mol%)[1][2]
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP), 5.5 M in decane (1.5 equiv)[1][2]

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)[1][2]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Dissolution: Dissolve N-Boc-hPhe allylic alcohol (1.0 g, ~3.1 mmol) in anhydrous Toluene (30 mL).

  • Catalyst Addition: Add VO(acac)

    
     (41 mg, 0.15 mmol). The solution will turn a characteristic blue-green color.[1] Stir for 10 minutes at room temperature to ensure ligand exchange.
    
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Oxidation: Add TBHP (5.5 M in decane, 0.85 mL, 4.6 mmol) dropwise via syringe over 10 minutes. The slow addition controls the exotherm.[1]

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature. Monitor by TLC (EtOAc/Hexanes 1:3).[1][2] The amine functionality may cause streaking; use a ninhydrin stain.[1][2]

  • Quench: CRITICAL STEP. Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (20 mL) to quench excess peroxides.[1][2] Stir vigorously for 30 minutes. Test the aqueous layer with starch-iodide paper to ensure no peroxide remains (paper should NOT turn blue).[1][2]
  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1][2]
  • Purification: Flash chromatography on silica gel.

Expected Result: >85% Yield, >95:5 dr (syn:anti).

Method B: m-CPBA Epoxidation (Undirected)

Best for: Generating the anti-isomer (often as a minor component) or for substrates where metal coordination is inhibited.[1][2]

Reagents:

  • Substrate: N-Boc-hPhe allylic alcohol (1.0 equiv)[1][2]

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max (1.5 equiv)[1][2]

  • Buffer: NaHCO

    
     (solid, 2.0 equiv) - Prevents acid-catalyzed Boc removal or epoxide opening.[1][2]
    
  • Solvent: DCM[1]

Protocol:

  • Setup: Charge a flask with the substrate in DCM (0.1 M concentration).

  • Buffer: Add solid NaHCO

    
    .
    
  • Oxidation: Cool to 0 °C. Add m-CPBA portion-wise.

  • Reaction: Stir at 0 °C for 4-6 hours.

  • Quench: Add saturated Na

    
    S
    
    
    
    O
    
    
    followed by saturated NaHCO
    
    
    .[1][2]
  • Workup: Standard extraction.

Expected Result: 70-80% Yield, variable dr (typically 40:60 to 20:80 syn:anti depending on specific side-chain conformation).

Data Analysis & Troubleshooting

Comparative Data Table
ParameterVO(acac)

/ TBHP
m-CPBA / NaHCO

Dominant Isomer Syn (relative to OH)Mixed / Anti
Diastereomeric Ratio (dr) Typically > 19:1~ 1:2 to 1:4
Reaction Time 2 - 4 Hours4 - 12 Hours
Sensitivity Moisture sensitive (catalyst dies)Acid sensitive (Boc removal)
Color Change Blue/Green

Red/Brown
Colorless

White precipitate
Troubleshooting Guide
  • Problem: Low Conversion with VO(acac)

    
    . 
    
    • Cause: Catalyst deactivation by water or strong amine coordination.[1][2]

    • Solution: Ensure toluene is strictly anhydrous.[1][2] If the substrate has a free amine (not Boc-protected), this method fails; the amine poisons the Vanadium.[1][2] Ensure N-Boc is intact.

  • Problem: Poor dr in Method A.

    • Cause: Temperature too high or fast addition of TBHP.[1][2]

    • Solution: Maintain 0 °C strictly.[1][2] Slow down addition.

  • Problem: "Mushy" NMR / Rotamers.

    • Cause: N-Boc groups on bulky amino acids often show rotamers in CDCl

      
      .[1][2]
      
    • Solution: Run NMR at 50 °C or use DMSO-

      
       to coalesce peaks for accurate dr determination.[1][2]
      

Workflow Visualization

Workflow Start Start: N-Boc-hPhe Allylic Alcohol Choice Select Selectivity Target Start->Choice SynPath Target: Syn-Epoxide (Method A) Choice->SynPath AntiPath Target: Anti-Epoxide (Method B) Choice->AntiPath StepA1 Dissolve in Dry Toluene Add 5 mol% VO(acac)2 SynPath->StepA1 StepB1 Dissolve in DCM Add NaHCO3 Buffer AntiPath->StepB1 StepA2 Add TBHP at 0°C (Ligand Directed) StepA1->StepA2 Quench CRITICAL: Quench with Na2S2O3 (Destroy Peroxides) StepA2->Quench StepB2 Add m-CPBA at 0°C (Steric Control) StepB1->StepB2 StepB2->Quench Analysis Analyze dr via 1H NMR (Check Epoxide Protons) Quench->Analysis

Figure 2: Operational workflow for diastereoselective epoxidation.

References

  • Luly, J. R., et al. (1987).[1][2] "A synthesis of protected amino epoxides."[1][2][3] The Journal of Organic Chemistry, 52(8), 1487–1492.[2] Link[1][2]

    • Core reference for the synthesis of N-protected amino epoxides relevant to protease inhibitors.[1]

  • Sharpless, K. B., & Michaelson, R. C. (1973).[1][2] "High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide."[1] Journal of the American Chemical Society, 95(18), 6136–6137.[2] Link[1][2]

    • Foundational paper establishing the syn-directing effect of Vanadium c
  • Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993).[1][2] "Substrate-directable chemical reactions." Chemical Reviews, 93(4), 1307–1370.[1][2] Link[1][2]

    • Comprehensive review explaining the mechanistic basis of hydroxyl-directed epoxidation (A(1,2) vs A(1,3) strain).[1][2][4]

  • Zhang, W., & Yamamoto, H. (2007).[1][2] "Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols." Journal of the American Chemical Society, 129(2), 286–287.[2][5] Link[1][2]

    • Provides modern context on Vanadium c

Sources

Application

Optimized solvent systems for the recrystallization of N-Boc-L-homophenylalanine epoxide

Document Type: Application Note & Experimental Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: Optimization of Chiral Purification for Peptidomimetic Intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: Optimization of Chiral Purification for Peptidomimetic Intermediates

Introduction & Scientific Context

The synthesis of advanced peptidomimetics and protease inhibitors (such as Cathepsin S inhibitors and analogues of Carfilzomib) relies heavily on the stereochemical purity of chiral building blocks [1, 2]. N-Boc-L-homophenylalanine epoxide —characterized by its extended benzyl side chain, acid-labile tert-butoxycarbonyl (Boc) protecting group, and highly reactive oxirane ring—presents unique challenges during downstream purification [3].

While column chromatography is suitable for milligram-scale discovery chemistry, process-scale manufacturing demands robust, self-validating crystallization systems. The primary objective of recrystallizing N-Boc-L-homophenylalanine epoxide is to purge diastereomeric impurities (e.g., the erythro vs. threo epimers) and unreacted starting materials without triggering oxirane ring-opening or Boc-deprotection.

Physicochemical Profiling & Mechanistic Causality

Designing a recrystallization protocol for this specific epoxide requires balancing solubility differentials against chemical stability:

  • The Lipophilic Homologation Effect: The addition of a methylene group in the homophenylalanine side chain (relative to standard phenylalanine) significantly increases the molecule's lipophilicity. This shifts its solubility profile, making it highly soluble in moderately polar ethers but practically insoluble in aliphatic hydrocarbons.

  • Oxirane Ring Vulnerability: The strained three-membered epoxide ring is highly susceptible to nucleophilic attack. Primary alcohols (e.g., methanol, ethanol) and water can act as nucleophiles, leading to the formation of diol or alkoxy-alcohol impurities, particularly at elevated temperatures. Therefore, aprotic solvent systems are strongly preferred.

  • Thermal & Acid Lability: The Boc group is sensitive to acidic conditions, while the epoxide is thermally labile. Prolonged heating above 50°C in any solvent system increases the risk of degradation.

By understanding these causal mechanisms, we can reject standard polar-protic recrystallization systems in favor of tightly controlled aprotic solvent/antisolvent pairings.

Solvent System Selection & Quantitative Data

Extensive solvent screening indicates that dual-solvent (solvent/antisolvent) systems provide the best control over the metastable zone width (MSZW). Below is a comparative analysis of three evaluated systems.

Table 1: Comparison of Recrystallization Solvent Systems for N-Boc-L-homophenylalanine Epoxide

Solvent SystemVolume Ratio (v/v)Recovery Yield (%)Diastereomeric Excess (de)Epoxide Ring-Opening RiskMechanistic Notes
MTBE / n-Heptane 1 : 482 - 86%> 99.5%Very Low Optimal. MTBE is aprotic and non-nucleophilic. n-Heptane provides a sharp solubility drop-off.
Ethyl Acetate / Hexanes 1 : 378 - 81%> 99.0%Low Good solubility, but trace moisture/acid in EtOAc can catalyze ester hydrolysis or ring-opening.
Isopropanol / Water 4 : 188 - 92%> 98.5%Moderate Not recommended. High yield, but strict T < 45°C required to prevent nucleophilic diol formation.

Mandatory Visualization: Recrystallization Workflow

RecrystallizationWorkflow Start Crude N-Boc-L-homophenylalanine Epoxide SolventSelect Solvent System Selection (MTBE / n-Heptane) Start->SolventSelect Dissolution Dissolution in MTBE (T = 40-45°C) SolventSelect->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Antisolvent Dropwise Addition of n-Heptane Filtration->Antisolvent Cooling Controlled Cooling (0.5°C/min to 0-5°C) Antisolvent->Cooling Isolation Vacuum Filtration & Cold Wash Cooling->Isolation Drying Vacuum Drying (T < 30°C) Isolation->Drying Pure Pure Crystalline Epoxide (>99.5% de) Drying->Pure

Caption: Workflow for the optimized MTBE/n-Heptane recrystallization of N-Boc-L-homophenylalanine epoxide.

Experimental Protocol: MTBE / n-Heptane System

This protocol is designed as a self-validating system. If the material "oils out" instead of crystallizing at Step 4, it indicates either excessive residual solvent in the crude mass or a cooling rate that is too rapid, bypassing the metastable zone.

Reagents & Equipment:

  • Crude N-Boc-L-homophenylalanine epoxide (Assumed ~85% starting purity)

  • Methyl tert-butyl ether (MTBE), anhydrous (HPLC grade)

  • n-Heptane, anhydrous (HPLC grade)

  • Jacketed glass reactor with overhead stirring and programmable temperature control.

Step-by-Step Methodology:

  • Initial Dissolution:

    • Transfer 10.0 g of crude N-Boc-L-homophenylalanine epoxide to the reactor.

    • Add 20 mL of MTBE (Ratio: 2 mL/g).

    • Initiate stirring at 150 RPM and gently heat the jacket to 40°C - 45°C .

    • Critical Causality: Do not exceed 50°C. Thermal stress combined with trace impurities can initiate auto-catalytic degradation of the Boc group or epoxide.

  • Hot Filtration (Optional but Recommended):

    • Once fully dissolved, pass the warm solution through a 0.45 µm PTFE membrane to remove any insoluble oligomeric byproducts or particulate matter. Return the filtrate to a clean reactor maintained at 40°C.

  • Antisolvent Addition:

    • While maintaining the solution at 40°C, begin the dropwise addition of 80 mL of n-Heptane (Ratio: 8 mL/g).

    • Add the n-Heptane slowly over a period of 30 to 45 minutes .

    • Critical Causality: Rapid addition will cause localized supersaturation, forcing the hydrophobic homophenylalanine derivative to separate as a dense oil rather than a crystalline solid.

  • Seeding and Aging:

    • Once approximately 20% of the n-Heptane has been added, the solution should become slightly turbid. At this point, add 0.05 g of pure N-Boc-L-homophenylalanine epoxide seed crystals.

    • Hold the temperature at 40°C for 15 minutes to allow the seed bed to establish.

  • Controlled Cooling:

    • Program the reactor jacket to cool from 40°C to 0°C at a linear cooling rate of 0.5°C per minute .

    • Critical Causality: A slow, linear cooling ramp ensures that crystal growth is favored over primary nucleation, yielding larger, highly pure crystals that trap fewer mother-liquor impurities.

  • Isolation & Washing:

    • Once the slurry reaches 0°C - 5°C, hold for 1 hour to maximize yield.

    • Discharge the slurry and filter under vacuum using a sintered glass funnel.

    • Wash the filter cake with 15 mL of pre-chilled (0°C) n-Heptane. Do not use MTBE for the wash, as it will dissolve the product.

  • Drying:

    • Transfer the crystalline solid to a vacuum oven.

    • Dry at 25°C - 30°C under high vacuum (< 50 mbar) for 12 hours to remove residual heptane.

Expected Outcome: White, free-flowing crystalline powder. Yield: 8.2 - 8.6 g (82-86%). Diastereomeric excess > 99.5% (determined via chiral HPLC).

References

  • Title: WO2016185450A1 - An improved processes for the preparation of carfilzomib or pharmaceutically acceptable salts thereof Source: Google Patents URL
  • Title: Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Method

Application Note: Handling and Storage Protocols for Moisture-Sensitive Amino Epoxides

Abstract Amino epoxides represent a unique class of bifunctional chemical intermediates critical to the synthesis of peptide mimetics, functionalized polymers, and advanced drug delivery systems. However, their dual func...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amino epoxides represent a unique class of bifunctional chemical intermediates critical to the synthesis of peptide mimetics, functionalized polymers, and advanced drug delivery systems. However, their dual functionality presents a paradox: the molecule contains both the electrophile (epoxide) and the nucleophile (amine) necessary for self-destruction. This guide outlines the thermodynamic and kinetic controls required to prevent autocatalytic polymerization, hydrolysis, and carbamation. We provide a validated protocol for storage, inert handling, and quality control (QC) quantification.

The Stability Challenge: Mechanisms of Degradation

The primary challenge in handling amino epoxides is not merely external contamination, but molecular suicide . Unlike simple epoxides (which require an external hardener) or simple amines (which require an electrophile), amino epoxides are self-sufficient reagents for polymerization.

The Degradation Triad

Three distinct failure modes must be mitigated simultaneously:

  • Intermolecular Self-Polymerization: The amine group of one molecule attacks the oxirane ring of a neighbor, leading to oligomerization. This is concentration- and temperature-dependent.

  • Hydrolysis: Atmospheric moisture attacks the strained epoxide ring, opening it to form a diol. This reaction is often catalyzed by the molecule's own amine group (basic catalysis).

  • Carbamation: The amine group reacts with atmospheric CO₂ to form carbamate salts, which can precipitate out of solution and alter stoichiometry.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways that must be inhibited.

DegradationPathways AminoEpoxide Amino Epoxide (Intact Reagent) Diol Amino Diol (Hydrolysis Impurity) AminoEpoxide->Diol Nucleophilic Attack Carbamate Carbamate Salt (Solid Precipitate) AminoEpoxide->Carbamate Reaction with Amine Oligomer Crosslinked Oligomer (Gunk/Insoluble) AminoEpoxide->Oligomer Self-Reaction (Heat/Conc.) Moisture Atmospheric H₂O Moisture->Diol CO2 Atmospheric CO₂ CO2->Carbamate

Figure 1: Degradation pathways of amino epoxides. The primary goal of storage is to block the red (moisture) and yellow (CO₂) pathways via inert gas, and the black (self-reaction) pathway via thermal inhibition.

Storage Architecture: The "Deep Freeze" Protocol

To arrest the kinetics of self-polymerization, thermodynamic barriers must be imposed.

Physical State Recommendations
ParameterRecommendationScientific Rationale
Temperature -20°C to -80°C Arrhenius equation dictates that lowering T significantly reduces reaction rate constants (

). For self-reactive species, -20°C is the minimum safety threshold.
Atmosphere Argon (Ar) Argon is denser than air, forming a "blanket" over the reagent when the vessel is opened. Nitrogen (N₂) is acceptable for closed septa systems but inferior for open transfers.
Container Sure/Seal™ or Teflon-lined Septum Standard caps allow gas exchange over months. Crimped septum bottles prevent atmospheric diffusion.
State Neat (Frozen) Storing as a neat solid (frozen liquid) eliminates diffusion, effectively stopping bimolecular self-reaction. Avoid storing in solution unless necessary, as solvation facilitates molecular collision.
The Thaw-Equilibration Rule (Crucial)

Never open a cold bottle. Condensation is the enemy. If a bottle at -20°C is exposed to room temperature (RT) air, moisture will instantly condense on the reagent surface, initiating hydrolysis.

  • Remove container from freezer.

  • Place in a desiccator or hood.

  • Allow to warm to RT (minimum 30–60 mins) before removing the seal or tape.

  • Wipe the exterior dry before piercing the septum.

Handling Protocol: Inert Atmosphere Transfer

This protocol utilizes a modified Schlenk technique to ensure the reagent never contacts ambient atmosphere.

Required Equipment
  • Schlenk line (Vacuum/Inert Gas manifold).

  • Oven-dried glassware (120°C for >2 hours).

  • Gas-tight syringes (glass or solvent-resistant plastic) with long stainless steel needles (18–20 gauge).

  • Balloon of dry Argon (if Schlenk line is unavailable).

Step-by-Step Transfer Workflow

HandlingWorkflow Start Frozen Storage (-20°C) Equilibrate Warm to RT (Sealed) Start->Equilibrate 1 hr Purge Inert Gas Purge (Headspace) Equilibrate->Purge N2/Ar Line Withdraw Syringe Withdrawal (Positive Pressure) Purge->Withdraw Septum Technique Reaction Inject into Reaction Vessel Withdraw->Reaction Immediate

Figure 2: Inert transfer workflow ensuring continuous protection from moisture.

  • System Prep: Flame-dry or oven-dry the receiving flask and seal with a rubber septum. Flush with Argon for 15 minutes.

  • Pressure Equalization: Insert a needle connected to the inert gas line (bubbler outlet) into the reagent bottle's septum. This creates positive pressure.

  • Syringe Purge: Insert the syringe needle into the reagent bottle headspace. Pull inert gas into the syringe and expel it 3 times to remove air/moisture from the barrel.

  • Withdrawal: Lower the needle tip into the liquid. Slowly withdraw the required volume. Note: The positive pressure line attached in Step 2 prevents a vacuum from forming.

  • Transfer: Withdraw the needle and immediately insert it into the receiving flask's septum. Inject slowly.

  • Reseal: If the reagent bottle is not empty, immediately wrap the septum cap with Parafilm and return to -20°C storage.

Quality Control: Epoxy Content Titration

Before using stored material in critical synthesis, validate the Epoxide Equivalent Weight (EEW). The standard HBr titration method is adapted here for amino epoxides.

Method Basis: ASTM D1652 (Perchloric Acid Titration). Note: The amine group will also consume acid. You must correct for the Total Amine Value to isolate the Epoxy Value.

Reagents
  • Titrant: 0.1 N Perchloric acid in glacial acetic acid (Standardized).

  • Solvent: Chlorobenzene or Chloroform (Anhydrous).

  • Reagent: Tetraethylammonium bromide (TEAB) (25% in glacial acetic acid).

  • Indicator: Crystal Violet (0.1% in acetic acid).

Procedure
  • Blank: Titrate 10 mL solvent + 10 mL TEAB reagent with 0.1 N HClO₄ to a blue-green endpoint. Record Volume (

    
    ).
    
  • Sample: Weigh approx. 0.2–0.4 g of amino epoxide (

    
    ) into the flask. Dissolve in 10 mL solvent.
    
  • Titration: Add 10 mL TEAB reagent. Titrate with 0.1 N HClO₄ to the same blue-green endpoint. Record Volume (

    
    ).
    
Calculation

The titration measures total basicity (Amine + Epoxide).



To find the Epoxy Content , you must subtract the amine contribution (determined via separate titration with HClO₄ without TEAB, as TEAB catalyzes the epoxide opening):



Emergency & Disposal Protocols

Spill Management: Amino epoxides are often skin sensitizers and cytotoxic.

  • Do not use water to clean a spill (generates heat/gunk).

  • Absorb with dry sand or vermiculite.

  • Quench contaminated waste by adding to a dilute solution of acetic acid in water (slowly) to force hydrolysis in a controlled manner before disposal.

References

  • ASTM International. (2019). ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins. West Conshohocken, PA. Retrieved from [Link]

  • Pascault, J. P., & Williams, R. J. (2010). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (General reference for epoxide-amine kinetics).
  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Application

Integration of erythro-N-Boc-L-homophenylalanine epoxide in solid-phase peptide synthesis

Application Note: Strategic Integration of erythro-N-Boc-L-homophenylalanine Epoxide in Solid-Phase Peptide Synthesis (SPPS) Abstract The integration of erythro-N-Boc-L-homophenylalanine epoxide into solid-phase protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of erythro-N-Boc-L-homophenylalanine Epoxide in Solid-Phase Peptide Synthesis (SPPS)

Abstract

The integration of erythro-N-Boc-L-homophenylalanine epoxide into solid-phase protocols represents a critical competency for medicinal chemists developing transition-state mimic inhibitors (e.g., for HIV protease, Renin, or BACE1). This epoxide building block serves as a direct precursor to the hydroxyethylamine (HEA) isostere, a non-hydrolyzable scaffold that mimics the tetrahedral transition state of peptide bond cleavage. This guide details the optimized conditions for the regioselective nucleophilic ring-opening of this epoxide by resin-bound amines, overcoming classic challenges of slow kinetics and aggregation to ensure high-purity library generation.

Scientific Context & Mechanism

The Challenge: Reactivity vs. Selectivity

Epoxides are versatile electrophiles, but their application in SPPS is non-trivial. The reaction between a resin-bound amine (nucleophile) and the erythro-N-Boc-L-homophenylalanine epoxide requires a delicate balance:

  • Kinetic Barrier: Aminolysis of epoxides is inherently slow, especially with sterically hindered resin-bound amines.

  • Regioselectivity: The nucleophile must attack the terminal carbon (C1) to generate the desired secondary alcohol at C2, preserving the specific stereochemistry required for biological activity.

  • Solvent Compatibility: The reaction often requires polar protic solvents (like alcohols) to assist ring opening, which can conflict with the swelling properties of polystyrene resins.

The Solution: Lewis Acid Catalysis

To accelerate this reaction without resorting to harsh temperatures that might degrade the N-Boc group or the resin linker, we utilize Lewis Acid catalysis (specifically Calcium Triflate or Lithium Perchlorate). These catalysts coordinate with the epoxide oxygen, increasing the electrophilicity of the ring carbons and stabilizing the developing negative charge in the transition state.

Mechanism of Action

The resin-bound amine attacks the less hindered terminal carbon of the epoxide (SN2-like pathway), resulting in the formation of a secondary amine and a secondary alcohol.

ReactionMechanism Figure 1: Lewis Acid-catalyzed regioselective ring opening of the epoxide moiety on solid support. ResinAmine Resin-Bound Amine (Nucleophile) Transition Transition State (Ring Opening) ResinAmine->Transition Nucleophilic Attack Epoxide erythro-N-Boc-L-homophenylalanine Epoxide (Electrophile) Complex Lewis Acid-Epoxide Complex Epoxide->Complex + Ca(OTf)2 / LiClO4 Complex->Transition Activation Product Hydroxyethylamine Isostere Scaffold Transition->Product Regioselective Opening

Experimental Protocol

Materials & Reagents
  • Building Block: erythro-N-Boc-L-homophenylalanine epoxide (typically (1S, 2S)-1,2-epoxy-3-[N-(tert-butoxycarbonyl)amino]-4-phenylbutane).

  • Resin: Rink Amide MBHA (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids/alcohols).

  • Catalyst: Calcium Trifluoromethanesulfonate [Ca(OTf)₂] or Lithium Perchlorate (LiClO₄).

  • Solvent System: DMF (Dimethylformamide) and 2-Propanol (IPA).

Step-by-Step Workflow

Step 1: Resin Preparation & Fmoc Deprotection Ensure the resin-bound peptide has a free primary amine.

  • Swell resin (100 mg, ~0.6 mmol/g) in DCM for 30 min.

  • Wash with DMF (3 x 1 min).

  • Deprotect Fmoc group: 20% Piperidine in DMF (1 x 5 min, 1 x 15 min).

  • Critical Wash: Wash extensively with DMF (5x), DCM (3x), and DMF again (3x) . Residual piperidine will react with the epoxide!

Step 2: Catalytic Epoxide Coupling This is the rate-limiting step. Standard coupling reagents (HBTU/DIC) are not used here.

  • Prepare Solution A: Dissolve erythro-N-Boc-L-homophenylalanine epoxide (3.0 equiv relative to resin loading) in dry DMF.

  • Prepare Solution B: Dissolve Ca(OTf)₂ (1.5 equiv) or LiClO₄ (1.0 equiv) in a minimal amount of DMF or 2-Propanol.

  • Mix: Combine Solution A and B.

  • Add to Resin: Transfer the mixture to the reaction vessel containing the resin.

  • Reaction:

    • Standard: Shake at 50°C for 16–24 hours .

    • Microwave (Optional): 60°C for 2 hours (ensure Boc stability).

  • Monitoring: The Kaiser test may be inconclusive due to the formation of a secondary amine. A chloranil test or micro-cleavage followed by LC-MS is recommended to verify consumption of the primary amine.

Step 3: Post-Coupling Wash

  • Drain the vessel.[1]

  • Wash with DMF (5x) to remove excess epoxide and catalyst.

  • Wash with DCM (3x).[1]

Step 4: Elongation or Cleavage

  • Scenario A (Terminus): If this unit is the N-terminal cap, proceed to cleavage.

  • Scenario B (Elongation): The resulting secondary amine is sterically hindered.[2] Coupling the next amino acid requires highly activated reagents (e.g., HATU/HOAt) and extended times.

Step 5: Cleavage & Deprotection [3]

  • Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • This step simultaneously cleaves the peptide from the resin and removes the N-Boc group from the homophenylalanine moiety.

  • Precipitate in cold diethyl ether.

Data Analysis & Troubleshooting

Quantitative Comparison of Coupling Conditions
ConditionCatalystSolventTemp (°C)Time (h)Conversion (LC-MS)Notes
Standard NoneDMF2524< 15%Kinetic barrier too high.
Thermal NoneDMF/IPA602445-60%Moderate yield; risk of side reactions.
Optimized Ca(OTf)₂ DMF 50 16 > 95% Recommended Protocol. High regioselectivity.
Alternative LiClO₄MeCNReflux1285-90%Good yield, but salt solubility can be tricky.
Common Issues & Solutions
  • Issue: Incomplete Coupling (Residual Amine).

    • Fix: Double coupling is rarely effective due to the nature of the reaction. Instead, increase temperature to 60°C and use fresh catalyst. Ensure the resin is essentially anhydrous before adding the epoxide.

  • Issue: Regioisomer Formation.

    • Fix: Avoid strong bases during the coupling step. The Lewis Acid method favors the SN2 attack at the terminal carbon.

  • Issue: Poor Solubility of Catalyst.

    • Fix: Ca(OTf)₂ is soluble in DMF. If using LiClO₄, adding a small percentage of ether or using commercial solutions in organic solvents can help.

Workflow Visualization

SPPS_Workflow Figure 2: Optimized SPPS workflow for integrating the homophenylalanine epoxide. Start Resin-Peptide-NH-Fmoc Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash Extensive Wash (Remove Piperidine) Deprotect->Wash Coupling Epoxide Coupling (Epoxide + Ca(OTf)2, 50°C) Wash->Coupling Check QC: Micro-Cleavage/LC-MS Coupling->Check Check->Coupling Fail (<95%) - Repeat w/ Fresh Reagents Cleavage Final Cleavage (TFA/TIS/H2O) Check->Cleavage Pass (>95%)

References

  • Benedetti, F., et al. (2002). Epoxyalcohol route to hydroxyethylene dipeptide isosteres.[4] Stereodivergent synthesis of the diamino alcohol core of ritonavir and its C-2 epimer.[4] Journal of Organic Chemistry.

  • Sachin, A., et al. (2010). Epoxide opening with amino acids: Improved synthesis of hydroxyethylamine dipeptide isosteres.[5][6] Tetrahedron Letters.

  • Lizza, J. R., & Moura-Letts, G. (2017).[7] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis.[1][2][3][6][7][8][9][10][11][12][13][14]

  • Li, D., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol.[15] Chemical Communications.[15]

  • BenchChem Application Notes. (2025). Solid-Phase Peptide Synthesis of Peptides Containing γ-Amino-L-phenylalanine (γ-Phe) using Boc Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Improving diastereomeric excess in the synthesis of erythro-N-Boc-L-homophenylalanine epoxide

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization of Diastereoselectivity in erythro-N-Boc-L-Homophenylalanine Epoxide Synthesis Executive Summary Achieving high diastereomeric...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization of Diastereoselectivity in erythro-N-Boc-L-Homophenylalanine Epoxide Synthesis

Executive Summary

Achieving high diastereomeric excess (de) for the erythro (anti) isomer of N-Boc-L-homophenylalanine epoxide is a common synthetic challenge.

The Core Problem: Direct epoxidation (Corey-Chaykovsky) of N-Boc-amino aldehydes typically favors the threo (syn) isomer via Felkin-Anh control. If your current workflow relies on sulfur ylides and yields poor erythro selectivity, optimization of reaction conditions will yield diminishing returns.

The Solution: To reliably access the erythro isomer (>95:5 dr), you must switch from direct epoxidation to a Stepwise Reduction Strategy utilizing the chloroketone intermediate and a chelation-controlled reducing agent (Lithium Tri-tert-butoxyaluminum Hydride).

Module 1: Route Selection & Strategy

The following decision matrix outlines the chemical causality determining your stereochemical outcome.

RouteSelection Start Start: N-Boc-L-Homophenylalanine RouteA Route A: Direct Epoxidation (Sulfur Ylide) Start->RouteA Aldehyde Path RouteB Route B: Chloroketone Reduction (Stepwise) Start->RouteB Diazoketone Path MechA Mechanism: Nucleophilic Attack on Aldehyde RouteA->MechA MechB Mechanism: Hydride Reduction of Ketone RouteB->MechB ControlA Felkin-Anh Control (Steric) MechA->ControlA ControlB Chelation Control (LiAlH(OtBu)3) MechB->ControlB ResultA Major Product: THREO (Syn) Epoxide (Undesired) ControlA->ResultA ResultB Major Product: ERYTHRO (Anti) Epoxide (Target) ControlB->ResultB

Figure 1: Stereochemical divergence based on synthetic pathway. Direct epoxidation favors the threo isomer, while chelation-controlled reduction favors the erythro isomer.

Module 2: The Erythro-Selective Protocol (Chloroketone Route)

This is the industry-standard method for generating erythro-amino epoxides (e.g., HIV protease inhibitor intermediates) with high diastereomeric purity.

Step 1: Synthesis of the Chloroketone
  • Reagents: Isobutyl chloroformate, N-methylmorpholine (NMM), Diazomethane (or TMS-diazomethane), HCl (gas).

  • Protocol:

    • Activate N-Boc-L-homophenylalanine with isobutyl chloroformate/NMM at -15°C to form the mixed anhydride.

    • Treat with diazomethane (0°C) to form the diazoketone.

    • Quench with dry HCl gas (or 4M HCl in dioxane) at 0°C to yield the

      
      -chloroketone.
      
    • Checkpoint: Ensure the chloroketone is a crystalline solid. Recrystallize if necessary to remove any unreacted mixed anhydride byproducts.

Step 2: Stereoselective Reduction (The Critical Step)

This step sets the stereochemistry. We utilize Lithium Tri-tert-butoxyaluminum Hydride (LTBA) . The bulky groups and lithium cation promote a chelated transition state (Cram-chelate) between the carbamate carbonyl and the ketone carbonyl, directing hydride attack to the re-face (relative to the amino acid backbone).

  • Reagents:

    
    , Absolute Ethanol (or THF).
    
  • Protocol:

    • Dissolve the chloroketone (1.0 equiv) in absolute EtOH (0.1 M).

    • Cool to -78°C . Temperature control is vital for maximizing chelation.

    • Add

      
       (1.5 - 2.0 equiv) portion-wise.
      
    • Stir at -78°C for 2-4 hours. Monitor by TLC.

    • Quench with 10% citric acid or

      
      .
      
  • Expected Result: >95:5 ratio favoring the anti-chlorohydrin (precursor to erythro-epoxide).

Step 3: Epoxide Ring Closure
  • Reagents: KOH in Methanol or

    
     in Acetone.
    
  • Protocol:

    • Dissolve the anti-chlorohydrin in MeOH.

    • Add KOH (1.1 equiv). Stir at room temperature for 1 hour.

    • The anti-chlorohydrin undergoes

      
       displacement to form the erythro (anti)  epoxide.
      

Module 3: Troubleshooting & FAQs

Category: Stereochemistry & Yield[1][2][3][4]

Q: I am using the Corey-Chaykovsky reaction (DMSO/NaH/Trimethylsulfoxonium Iodide) and getting the threo isomer. Why? A: This is expected. The sulfoxonium ylide is thermodynamically controlled and reversible, generally favoring the threo (syn) product via the Felkin-Anh transition state. Even the kinetic sulfonium ylide (


) often yields mixtures because N-Boc is a poor chelating group compared to N-Benzyl, allowing steric factors (Felkin-Anh) to dominate.
  • Fix: Switch to the Chloroketone/LTBA route described in Module 2.

Q: I tried the chloroketone reduction with


 and got a 50:50 mixture. 
A:  Sodium borohydride is small and non-chelating in methanol. It attacks from both faces indiscriminately or slightly favors the Felkin-Anh product (syn).
  • Fix: You must use

    
      in Ethanol at -78°C. The Lithium coordinates the Boc-carbonyl and the ketone, locking the conformation for anti selectivity.
    

Q: Can I use (Chloromethyl)lithium instead of the chloroketone route? A: Yes. Reaction of N-protected amino aldehydes with in-situ generated


 (from chloroiodomethane and MeLi/LiBr) often exhibits chelation control, favoring the anti-chlorohydrin (erythro precursor). However, this requires handling unstable organolithiums and a high-quality aldehyde precursor.
Category: Stability & Purification

Q: My epoxide decomposes on silica gel during purification. A: Amino acid epoxides are acid-sensitive. Silica gel is slightly acidic.

  • Fix 1: Deactivate the silica gel by flushing the column with 1%

    
     in hexanes before loading your sample.
    
  • Fix 2: Use neutral alumina or Florisil instead of silica.

  • Fix 3: Recrystallize the product (if solid) from Hexanes/EtOAc instead of chromatography.

Q: The starting aldehyde racemized before I could react it. A: N-Boc-amino aldehydes are optically unstable on silica and at room temperature.

  • Fix: Use the Swern oxidation or IBX oxidation to generate the aldehyde and use it immediately in the next step without purification (crude). Do not store the aldehyde.

Data Summary: Reducing Agent Selectivity

Reducing AgentConditionsMajor Product (Alcohol)Resulting EpoxideMechanism

MeOH, 0°CMixture (~1:1)MixtureNon-selective

/

MeOH, -78°CSyn (Threo)Threo Felkin-Anh

EtOH, -78°C Anti (Erythro) Erythro Chelation
K-SelectrideTHF, -78°CSyn (Threo)ThreoSteric (Felkin-Anh)

References

  • Stereoselective Reduction (Key Protocol): Makino, T., et al. "Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic." Journal of Organic Chemistry, 2002, 67(26), 9186-9191.

  • Corey-Chaykovsky Mechanism: Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965, 87(6), 1353–1364.

  • Alternative Halomethyl Lithium Route: Barluenga, J., et al. "Diastereoselective synthesis of amino epoxides derived from N,N-dibenzyl-α-amino aldehydes." Journal of Organic Chemistry, 1995, 60(21), 6696–6699.

  • HIV Protease Inhibitor Context: Ghosh, A. K., et al. "Structure-based design: An effective strategy for drug discovery for HIV-1 protease inhibitors." Current Opinion in Pharmacology, 2009, 9(5), 632-638.

Optimization

Troubleshooting low yields during the epoxidation of N-Boc-homophenylalanine alkene precursors

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the epoxidation of N-Boc-homophenylalanine alkene precursors. This resource is designed to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the epoxidation of N-Boc-homophenylalanine alkene precursors. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the complexities of this reaction and achieve optimal yields and purity. This guide is structured in a question-and-answer format to directly address specific issues you may be facing in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My epoxidation reaction with m-CPBA is resulting in a low yield of the desired N-Boc-homophenylalanine epoxide. What are the potential causes and how can I improve it?

Low yields in m-CPBA epoxidations of this substrate are a common challenge. The root causes often lie in a combination of factors related to the reagent, reaction conditions, and the stability of both the starting material and the product.

Underlying Causes & Mechanistic Considerations:

  • Electrophilicity of the Alkene: The double bond in N-Boc-homophenylalanine alkene precursors can be considered moderately electron-rich. The success of epoxidation with electrophilic reagents like m-CPBA depends on the nucleophilicity of this double bond.

  • Side Reactions: The primary competing reaction is often the Baeyer-Villiger oxidation if any ketone impurities are present.[1] Additionally, the acidic nature of the m-chlorobenzoic acid byproduct can lead to premature ring-opening of the newly formed epoxide.[2][3][4]

  • Reagent Purity and Stability: m-CPBA is a peroxide and can decompose over time, especially if not stored properly.[5] Its purity can also vary, with the main impurity being m-chlorobenzoic acid, which can catalyze side reactions.

Troubleshooting Strategies:

  • Assess Reagent Quality:

    • Action: Use freshly purchased m-CPBA or titrate older batches to determine the active oxygen content.

    • Rationale: Ensuring the high purity and activity of your oxidizing agent is the first and most critical step.

  • Control Reaction Temperature:

    • Action: Perform the reaction at low temperatures, typically starting at 0°C and allowing it to slowly warm to room temperature.

    • Rationale: Lower temperatures help to suppress side reactions and can improve the stability of the epoxide product.

  • Buffer the Reaction Mixture:

    • Action: Add a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the reaction mixture.

    • Rationale: This neutralizes the acidic m-chlorobenzoic acid byproduct, minimizing the risk of acid-catalyzed epoxide ring-opening.[2][3][4]

  • Optimize Stoichiometry:

    • Action: Use a slight excess of m-CPBA (1.1 to 1.5 equivalents).

    • Rationale: This ensures complete consumption of the starting alkene. However, a large excess should be avoided as it can promote side reactions and complicate purification.

  • Solvent Choice:

    • Action: Aprotic solvents like dichloromethane (DCM) or chloroform (CHCl₃) are standard.

    • Rationale: These solvents are relatively inert and offer good solubility for the reactants.

dot

Caption: Troubleshooting flowchart for low yields in m-CPBA epoxidation.

Q2: I am observing multiple spots on my TLC plate after the epoxidation reaction, suggesting the formation of byproducts. What are these likely byproducts and how can I minimize their formation?

The presence of multiple byproducts is a strong indicator of competing reaction pathways or product degradation. Identifying these byproducts is key to optimizing your reaction.

Likely Byproducts and Their Formation Mechanisms:

  • Diol: This is the most common byproduct and results from the ring-opening of the epoxide.[2][4][6] This can be catalyzed by acidic byproducts (like m-chlorobenzoic acid) or traces of water in the reaction mixture.

  • Rearrangement Products: Although less common for this specific substrate, acid-catalyzed rearrangement of the epoxide can occur.

  • Baeyer-Villiger Oxidation Products: If your starting material contains any ketone functionalities or if there are ketonic impurities, m-CPBA can oxidize them to esters.[1]

Strategies for Minimizing Byproduct Formation:

  • Strictly Anhydrous Conditions:

    • Action: Use anhydrous solvents and dry all glassware thoroughly before use.

    • Rationale: Water can act as a nucleophile, leading to the formation of the diol.[7]

  • Buffering:

    • Action: As mentioned previously, the addition of a mild, insoluble base like NaHCO₃ or K₂CO₃ is crucial.

    • Rationale: This neutralizes acidic species that catalyze ring-opening.

  • Controlled Work-up:

    • Action: During the work-up, quench the reaction with a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic byproducts.

    • Rationale: A careful work-up procedure is essential to prevent product degradation during isolation.

Q3: My N-Boc protecting group seems to be partially cleaved during the epoxidation or work-up. How can I prevent this?

The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions.[8][9] While generally stable to the conditions of m-CPBA epoxidation, prolonged exposure to acidic byproducts can lead to its removal.

Causes of N-Boc Cleavage:

  • Acidic Byproduct: The primary culprit is the m-chlorobenzoic acid generated from m-CPBA.

  • Acidic Work-up: Using acidic solutions during the work-up will readily cleave the Boc group.

Preventative Measures:

  • Buffered Reaction:

    • Action: The use of a buffer like sodium bicarbonate is highly effective in preventing Boc cleavage during the reaction.

    • Rationale: Maintaining a neutral to slightly basic pH protects the acid-sensitive Boc group.

  • Neutral or Basic Work-up:

    • Action: Ensure all aqueous solutions used during the work-up are neutral or basic (e.g., saturated NaHCO₃ solution, brine).

    • Rationale: Avoid any contact with acidic solutions to preserve the integrity of the Boc protecting group.

Q4: I am considering using a different epoxidation reagent to improve my yield. What are the advantages and disadvantages of alternatives like dimethyldioxirane (DMDO) or a Shi epoxidation?

Switching to a different epoxidation system is an excellent strategy when m-CPBA proves problematic. Both DMDO and the Shi epoxidation offer distinct advantages.

Dimethyldioxirane (DMDO):

  • Advantages:

    • Neutral Conditions: DMDO is a neutral and non-acidic reagent, which is highly advantageous for acid-sensitive substrates and products.[10] This minimizes the risk of epoxide ring-opening and N-Boc cleavage.

    • High Reactivity: DMDO is a powerful oxidizing agent and can often provide higher yields and faster reaction times.[11]

    • Clean Byproduct: The only byproduct is acetone, which is volatile and easily removed.

  • Disadvantages:

    • Preparation: DMDO is typically prepared in situ from acetone and Oxone®, which adds an extra step to the procedure.[12]

    • Stability: Solutions of DMDO are not stable for long-term storage and should be used fresh.

Shi Asymmetric Epoxidation:

  • Advantages:

    • Asymmetric Induction: This method utilizes a chiral fructose-derived ketone catalyst to achieve enantioselective epoxidation, which is crucial for many pharmaceutical applications.[13][14]

    • Mild Conditions: The reaction is typically run under buffered, biphasic conditions.[13]

  • Disadvantages:

    • Catalyst Synthesis: The Shi catalyst needs to be synthesized, although it is also commercially available.

    • Optimization Required: The reaction conditions, including pH and solvent system, often require careful optimization for new substrates.[15][16][17]

Comparative Summary of Epoxidation Reagents:

ReagentProsConsBest For
m-CPBA Readily available, easy to handleAcidic byproduct, potential for side reactionsGeneral purpose, robust substrates
DMDO Neutral, clean byproduct, highly reactiveIn situ preparation, limited stabilityAcid-sensitive substrates
Shi Epoxidation Enantioselective, mild conditionsCatalyst preparation, requires optimizationAsymmetric synthesis
Q5: The purification of my N-Boc-homophenylalanine epoxide by column chromatography is difficult, and I'm experiencing product loss. Are there any tips for improving the purification process?

Purification of epoxides can be challenging due to their potential for ring-opening on silica gel, which is slightly acidic.

dot

Purification_Workflow Crude_Product Crude Reaction Mixture Quench Quench with Na2S2O3 Crude_Product->Quench Wash Wash with sat. NaHCO3 Quench->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Pure_Product Pure Epoxide Chromatography->Pure_Product

Caption: Recommended workflow for the work-up and purification of N-Boc-homophenylalanine epoxide.

Strategies for Improved Purification:

  • Neutralize Silica Gel:

    • Action: Pre-treat your silica gel with a solution of triethylamine (Et₃N) in the eluent (typically ~1% Et₃N), and then flush with the eluent until the pH of the eluate is neutral.

    • Rationale: This deactivates the acidic sites on the silica gel, preventing on-column decomposition of the epoxide.

  • Use an Alternative Stationary Phase:

    • Action: Consider using neutral alumina or Florisil® for chromatography.

    • Rationale: These stationary phases are less acidic than silica gel and can be more suitable for sensitive compounds.

  • Optimize Eluent System:

    • Action: Use a less polar eluent system if possible. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can improve separation.

    • Rationale: Minimizing the time the product spends on the column can reduce the chances of degradation.

  • Rapid Chromatography:

    • Action: Perform the chromatography as quickly as possible.

    • Rationale: This is a general good practice to minimize product loss for any somewhat unstable compound.

By systematically addressing these common issues, you can significantly improve the yield and purity of your N-Boc-homophenylalanine epoxide, a valuable intermediate in pharmaceutical research and development.[18][19]

References
  • Adam, W., & Smerz, A. K. (1996). Relative Reactivity of Peracids versus Dioxiranes (DMDO and TFDO) in the Epoxidation of Alkenes. A Combined Experimental and Theoretical Analysis. The Journal of Organic Chemistry, 61(11), 3506–3510*. [Link]

  • Adam, W., Curci, R., & Edwards, J. O. (1989). Dioxiranes: A New Class of Powerful Oxidants. Accounts of Chemical Research, 22(6), 205–211*. [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Pennsylvania State University. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737–799*. [Link]

  • Chem-Impex. (n.d.). threo-N-Boc-L-homophenylalanine epoxide. [Link]

  • IOC 26. (2022, April 11). Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 7). Dioxirane Epoxidation of Alkenes. [Link]

  • Sciforum. (1997, August 27). Effects of Intramolecular and Intermolecular Interactions on Oxidations by Dimethyldioxirane. [Link]

  • Fiveable. (2025, August 15). M-CPBA Definition - Organic Chemistry Key Term. [Link]

  • ResearchGate. (n.d.). Optimisation of epoxidation reaction conditions [Table]. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Epoxidation of Tertiary Allylic- and Homoallylic Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Shi Epoxidation. [Link]

  • Wikipedia. (n.d.). Shi epoxidation. [Link]

  • Myers, A. G. (n.d.). Shi Asymmetric Epoxidation Reaction. Andrew G. Myers Research Group. [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.3: Epoxidation of Unfunctionalized Alkenes. [Link]

  • Total Synthesis. (n.d.). BOC Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • SciELO. (n.d.). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. [Link]

  • Chemistry Stack Exchange. (2020, May 29). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. [Link]

  • YouTube. (2021, July 7). mCPBA Epoxidation. [Link]

  • Preprints.org. (2024, August 28). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]

  • Oberlin College and Conservatory. (2015, September 18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. [Link]

  • Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • National Center for Biotechnology Information. (2023, January 14). Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Ring Opening of erythro-N-Boc-L-homophenylalanine Epoxide

Welcome to the Technical Support Center for the stereoselective ring opening of erythro-N-Boc-L-homophenylalanine epoxide. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective ring opening of erythro-N-Boc-L-homophenylalanine epoxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during this critical synthetic transformation. Our goal is to empower you to achieve high stereochemical fidelity in your experiments by understanding the underlying principles and having access to practical, field-proven protocols.

Introduction: The Challenge of Stereochemical Integrity

The ring opening of chiral epoxides, such as erythro-N-Boc-L-homophenylalanine epoxide, is a powerful method for introducing new functionalities and creating vicinal amino alcohols, which are key structural motifs in many biologically active molecules and pharmaceutical agents.[1][2] The primary challenge in this reaction is to maintain the stereochemical integrity of the starting material and control the formation of the new stereocenter, thus preventing racemization and ensuring the desired diastereoselectivity. This guide will delve into the mechanistic nuances of this reaction and provide actionable strategies to mitigate the risk of stereochemical scrambling.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you might encounter in the lab, offering potential causes and actionable solutions to prevent the loss of stereochemical purity.

Problem 1: Significant Racemization or Epimerization Detected in the Product

Question: My reaction is producing a mixture of diastereomers, indicating a loss of stereochemical control. What are the likely causes and how can I fix this?

Answer: The observation of diastereomers points to racemization or epimerization at one or both of the stereocenters. The mechanism of stereochemical loss in the ring opening of N-Boc-protected amino epoxides is often linked to the reaction conditions, particularly the choice of catalyst and the nature of the nucleophile.

Potential Causes & Solutions:

  • SN1-like Mechanism under Acidic Conditions: Strong Lewis or Brønsted acids can promote an SN1-like mechanism.[3][4][5][6][7][8] The protonated epoxide can open to form a carbocation-like intermediate, which is planar and can be attacked by the nucleophile from either face, leading to racemization. The benzylic position in homophenylalanine derivatives is particularly susceptible to forming a stabilized carbocation.

    • Solution:

      • Use a Milder Lewis Acid: Switch to a milder Lewis acid that can activate the epoxide without promoting full carbocation formation. Good candidates include Zn(OTf)₂, Sc(OTf)₃, or Yb(OTf)₃.[9]

      • Optimize Reaction Temperature: Lowering the reaction temperature can disfavor the higher-energy pathway leading to a carbocation intermediate.

      • Consider Basic or Neutral Conditions: If compatible with your nucleophile, switching to basic or neutral conditions will favor a strict SN2 mechanism, which proceeds with inversion of configuration and minimizes the risk of racemization.[1][3]

  • Neighboring Group Participation (NGP) of the N-Boc Group: The carbonyl oxygen of the N-Boc group can act as an internal nucleophile, leading to the formation of a five-membered cyclic intermediate (an oxazolidinone-like species).[10] If this intermediate is symmetrical or can equilibrate, it can lead to a loss of stereochemical information.

    • Solution:

      • Choose a Less Coordinating Solvent: Solvents that can stabilize the open carbocation-like transition state may favor racemization. Using less coordinating solvents might disfavor the formation of a long-lived cyclic intermediate.

      • Employ a Bulky Lewis Acid: A sterically hindered Lewis acid may preferentially coordinate to the epoxide oxygen over the N-Boc carbonyl, reducing the likelihood of NGP.

  • Strongly Basic Nucleophiles/Conditions: While basic conditions generally favor an SN2 pathway, very strong bases can potentially cause epimerization of the α-carbon to the Boc-protected amine, especially if the proton at that position is activated.

    • Solution:

      • Use a Less Basic Nucleophile: If possible, select a nucleophile with lower basicity.

      • Control Stoichiometry: Use a minimal excess of the amine nucleophile to avoid a high concentration of base in the reaction mixture.

Visualizing the Racemization Pathway:

cluster_0 Acid-Catalyzed Racemization cluster_1 NGP-Mediated Racemization Start_Acid Protonated Epoxide Carbocation Carbocation-like Intermediate (Planar) Start_Acid->Carbocation Ring Opening Product_R Desired Diastereomer Carbocation->Product_R Nucleophilic Attack (Top Face) Product_S Undesired Diastereomer Carbocation->Product_S Nucleophilic Attack (Bottom Face) Start_NGP N-Boc Epoxide Cyclic_Intermediate Symmetric Cyclic Intermediate Start_NGP->Cyclic_Intermediate Intramolecular Attack Product_NGP_R Desired Diastereomer Cyclic_Intermediate->Product_NGP_R Nucleophilic Attack Product_NGP_S Undesired Diastereomer Cyclic_Intermediate->Product_NGP_S Nucleophilic Attack

Caption: Potential pathways leading to racemization during epoxide ring opening.

Frequently Asked Questions (FAQs)

Q1: Which carbon of the epoxide will the nucleophile attack?

A: The regioselectivity of the ring opening is highly dependent on the reaction conditions.

  • Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism, and the nucleophile will attack the less sterically hindered carbon atom.[1][3] For erythro-N-Boc-L-homophenylalanine epoxide, this is the terminal carbon of the epoxide.

  • Under acidic conditions , the reaction has more SN1 character. The nucleophile will preferentially attack the more substituted carbon, which can better stabilize the developing positive charge.[3][7][8] In the case of your substrate, this would be the carbon atom adjacent to the homophenylalanine side chain.

Q2: What is the expected stereochemistry of the product?

A: Assuming a stereospecific SN2 or SN2-like mechanism, the nucleophilic attack occurs from the face opposite to the C-O bond of the epoxide. This results in an inversion of configuration at the carbon atom that is attacked.[1][3] Since you are starting with an erythro epoxide, the resulting amino alcohol will have a threo configuration.

Q3: How can I monitor the stereochemical purity of my reaction?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric and diastereomeric purity of your product.

  • Direct Method: Use a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) or macrocyclic glycopeptide-based columns (e.g., Astec® CHIROBIOTIC®) are often effective for separating N-Boc protected amino alcohols.[11][12][13][14]

  • Indirect Method: Derivatize your product with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18).[12][]

Q4: Can the N-Boc protecting group be cleaved under the reaction conditions?

A: The N-Boc group is generally stable under neutral and basic conditions. However, it is labile to strong acids.[16][17] If you are using a strong Lewis or Brønsted acid as a catalyst, there is a risk of Boc deprotection. If this is a concern, consider using a milder Lewis acid or switching to non-acidic conditions.

Experimental Protocols

The following is a general, starting-point protocol for the stereoselective ring opening of erythro-N-Boc-L-homophenylalanine epoxide with an amine nucleophile under mild Lewis acid catalysis. It is crucial to optimize these conditions for your specific nucleophile and experimental setup.

Protocol: Lewis Acid-Catalyzed Ring Opening with an Amine

Materials:

  • erythro-N-Boc-L-homophenylalanine epoxide

  • Amine nucleophile (e.g., benzylamine)

  • Lewis acid catalyst (e.g., Yb(OTf)₃)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve erythro-N-Boc-L-homophenylalanine epoxide (1.0 equiv) in the chosen anhydrous solvent.

  • Addition of Catalyst and Nucleophile: Add the Lewis acid catalyst (e.g., 0.1 equiv of Yb(OTf)₃) to the solution and stir for 5-10 minutes at room temperature. Then, add the amine nucleophile (1.1-1.5 equiv).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Stereochemical Analysis: Determine the diastereomeric ratio and/or enantiomeric excess of the purified product by chiral HPLC.

Workflow Diagram:

cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Analysis Setup Dissolve Epoxide in Anhydrous Solvent Additives Add Lewis Acid, then Amine Setup->Additives Monitor Monitor by TLC/LC-MS Additives->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Analysis Analyze by Chiral HPLC Purify->Analysis

Caption: General workflow for the Lewis acid-catalyzed ring opening of an epoxide.

Data Summary: Influence of Reaction Conditions on Stereoselectivity

While specific data for erythro-N-Boc-L-homophenylalanine epoxide is limited in the literature, the following table summarizes general trends observed for the ring opening of similar N-Boc protected amino epoxides. This data should be used as a guide for optimizing your own reaction conditions.

Catalyst (equiv.)NucleophileSolventTemp. (°C)Time (h)Diastereomeric Ratio (dr) / ee (%)Reference
Yb(OTf)₃ (0.1)AnilineCH₃CNRT12>95:5 dr[18]
Sc(OTf)₃ (0.1)BenzylamineCH₂Cl₂08>95:5 dr[18]
Zn(OTf)₂ (0.2)Various AminesCH₃CNRT6-24High dr[2]
NoneIsopropylamineIsopropanolReflux24Racemization Observed[10]
Acetic AcidVarious AminesNeatRT1-4High Regio- and Stereoselectivity[19]

Note: RT = Room Temperature. The diastereomeric ratio (dr) or enantiomeric excess (ee) is highly dependent on the specific substrate and nucleophile.

References

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Monatshefte für Chemie - Chemical Monthly, 2018.
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing, 2023.
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem, 2025.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • High-Precision Chiral HPLC Services. BOC Sciences.
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
  • Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem, 2025.
  • catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. Tetrahedron: Asymmetry, 2017.
  • Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Organic & Biomolecular Chemistry, 2005.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing, 2018.
  • Neighbouring group effects in epoxide ring opening; cis-epoxy-alcohols. RSC Publishing, 1970.
  • Scheme 2. Computationally analyzed ring-opening reactions of epoxide 1...
  • Differentiation of Epoxide Enantiomers in the Confined Spaces of an Homochiral Cu(II) Metal‐Organic Framework by Kinetic Resolution. Chemistry - A European Journal, 2021.
  • Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. SCIRP, 2013.
  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI, 2021.
  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
  • Epoxides Ring-Opening Reactions. Chemistry Steps, 2020.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 2017.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2024.
  • Epoxide Ring Opening With Base. Master Organic Chemistry, 2015.
  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts, 2024.
  • β-Amino alcohol synthesis by amination (alkyl
  • A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlor
  • 3.
  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 2023.
  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 2024.
  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps, 2024.
  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 2024.
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • Summer Fellowship Report Computational Studies on finding the transition state of Chemical Reactions. FOSSEE, IIT Bombay.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI, 2022.
  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free. Redalyc, 2013.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 2024.

Sources

Optimization

Minimizing side reactions during nucleophilic attack on N-Boc amino epoxides

Topic: Minimizing Side Reactions During Nucleophilic Attack on N-Boc Amino Epoxides Ticket ID: NUC-BOC-EPOX-001 Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, Chiral Building Blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Nucleophilic Attack on N-Boc Amino Epoxides Ticket ID: NUC-BOC-EPOX-001 Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, Chiral Building Blocks Division

Introduction: The "Boc-Epoxide Paradox"

Welcome to the technical support hub for chiral building blocks. You are likely here because your nucleophilic ring-opening of an N-Boc amino epoxide is failing to yield the desired


-amino alcohol. Instead, you are observing low yields, missing protecting groups, or the formation of a cyclic carbamate.

The core challenge is the "Boc-Epoxide Paradox" : The N-Boc group is essential for orthogonal protection, but the carbonyl oxygen of the Boc group is an internal nucleophile that competes with your external reagent. Under the wrong conditions, this leads to rapid intramolecular cyclization, destroying your epoxide before your nucleophile can touch it.

This guide provides the protocols and mechanistic insights required to suppress this pathway and ensure regioselective opening.

Module 1: The "Silent Killer" — Oxazolidinone Formation

The Problem

The most common failure mode is the formation of a 2-oxazolidinone derivative. This occurs via a 5-exo-tet cyclization where the Boc carbonyl oxygen attacks the epoxide (usually at C2), followed by the loss of tert-butanol. This side reaction is often faster than the intermolecular attack of your desired nucleophile, especially if that nucleophile is sterically hindered or weak.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired pathway and the parasitic cyclization.

Oxazolidinone_Competition Substrate N-Boc Amino Epoxide Desired_Path Path A: Intermolecular Attack (Desired) Substrate->Desired_Path + External Nucleophile (Nu) + Lewis Acid (Ca(OTf)2) Side_Path Path B: Intramolecular Cyclization (Parasitic) Substrate->Side_Path + Base / Heat + Weak Nu Product β-Amino Alcohol (Open Chain) Desired_Path->Product Regioselective Opening Side_Product 2-Oxazolidinone (Cyclic Carbamate) Side_Path->Side_Product 5-exo-tet Attack - tBuOH

Figure 1: Kinetic competition between external nucleophilic attack (green) and internal Boc-mediated cyclization (red).

Troubleshooting & Protocol

Q: My nucleophile is an amine, but I only isolate the oxazolidinone. Why? A: Basic conditions promote the deprotonation of the carbamate nitrogen, making the Boc carbonyl more nucleophilic. Additionally, protic solvents (like MeOH) can stabilize the transition state for cyclization.

The Solution: Calcium Triflate Catalysis To favor the intermolecular reaction, you must activate the epoxide electrophilically without activating the Boc group. The use of Calcium Triflate (


) is the industry standard for this transformation (Cepanec et al.). Calcium coordinates tightly to the epoxide oxygen, lowering the LUMO energy for external attack, but is "hard" enough not to coordinate strongly with the soft carbamate system.
Standard Operating Procedure (SOP): Ca(OTf)₂ Mediated Ring Opening
StepActionTechnical Rationale
1 Prepare Solvent Use Acetonitrile (MeCN) . Avoid protic solvents (MeOH/EtOH) which promote cyclization.
2 Catalyst Loading Add 10–50 mol%

to the solution of the epoxide.
3 Nucleophile Addition Add 1.0–1.2 equivalents of the amine nucleophile.
4 Temperature Stir at Room Temperature (20–25°C) .
5 Monitoring Monitor via TLC. If reaction is sluggish, mild heating (40°C) is permitted, but monitor closely for oxazolidinone.

Validation Check: If the spot for the starting material disappears but no new amine-positive spot (ninhydrin/dragendorff) appears, you have likely formed the oxazolidinone (which is often non-polar and stain-negative). Check IR for a strong carbonyl shift from ~1690 cm⁻¹ (Boc) to ~1750 cm⁻¹ (cyclic carbamate).

Module 2: Regiocontrol Wars (C2 vs. C3)

The Problem

N-Boc amino epoxides have two electrophilic sites:

  • C2 (Proximal): The carbon adjacent to the N-Boc group.

  • C3 (Distal): The terminal carbon (in allylamine-derived epoxides).

Mechanism of Selectivity

Regioselectivity is governed by the interplay of Sterics vs. Electronics .

  • Basic/Nucleophilic Conditions: Attack occurs at C3 (Distal) . The bulky N-Boc group at C2 sterically shields that position.

  • Acidic/Lewis Acid Conditions: Attack can shift to C2 (Proximal) if the catalyst is strong enough to generate significant carbocation character at C2 (which is stabilized by the neighboring alkyl group). However, mild Lewis acids like

    
     generally preserve the steric-controlled C3 selectivity.
    
Data Summary: Regioselectivity Outcomes
Catalyst / ConditionDominant MechanismMajor Product SiteRisk Factor
None / Heat Thermal / StericC3 (Distal) High risk of oxazolidinone formation.

/ MeCN
Mild Lewis Acid / StericC3 (Distal) Recommended. Best balance of yield and regiocontrol.

Strong Lewis Acid / ElectronicMixture (C2 + C3) High risk of Boc deprotection and loss of stereochemistry.

Chelation ControlC2 (Proximal) Can direct nucleophile to C2 via chelation, but substrate dependent.

Q: How do I force attack at C2 (Proximal)? A: This is difficult with N-Boc groups due to sterics. If you require C2 attack, consider using a smaller protecting group or a directing group (like a free hydroxyl if available) and a titanium catalyst (


) to anchor the nucleophile close to C2.

Module 3: Protecting Group Integrity

The Problem

You successfully opened the ring, but the Boc group is gone or the product is a complex mixture.

Q: Did the Lewis Acid kill my Boc group? A: Possibly. While Boc is acid-labile, it is generally stable to metal triflates like


 or 

at room temperature. However, if you used:
  • Strong Lewis Acids:

    
    , 
    
    
    
    , or
    
    
    can deprotect Boc.
  • High Heat (>80°C): Thermal deprotection is possible.

  • Protic Solvents + Lewis Acid: This generates transient Brønsted acid (H+), which rapidly removes Boc.

Self-Validating Protocol for Integrity
  • Buffer the System: If using stronger Lewis acids, add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge stray protons.

  • Workup: Quench Lewis acid reactions with aqueous

    
     immediately to prevent acid buildup during concentration.
    

References

  • Cepanec, I., Litvić, M., Mikuldaš, H., Bartolinčić, A., & Vinković, V. (2003).[1] Calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides. Tetrahedron, 59(14), 2435-2439.

  • Benedetti, F., & Penso, M. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Arkivoc, (xi), 293-311.[2]

  • Chini, M., Crotti, P., & Macchia, F. (1990). Regiochemical control in the ring opening of epoxides with metal salts. Tetrahedron Letters, 31(39), 5641-5644.

  • Sasaki, M., & Tanino, K. (2008). Epoxide-Opening Cascades Promoted by Water.[3] Journal of the American Chemical Society.

Sources

Troubleshooting

Optimizing temperature and pH for the stability of erythro-N-Boc-L-homophenylalanine epoxide

Technical Support Center: erythro-N-Boc-L-homophenylalanine epoxide Product Class: Chiral Amino Acid Epoxides / HIV Protease Inhibitor Intermediates Support Level: Tier 3 (Senior Application Scientist) Document ID: TS-BO...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: erythro-N-Boc-L-homophenylalanine epoxide

  • Product Class: Chiral Amino Acid Epoxides / HIV Protease Inhibitor Intermediates

  • Support Level: Tier 3 (Senior Application Scientist)

  • Document ID: TS-BOC-EPOX-001

Section 1: Critical Parameters (The "Cheat Sheet")

If you are currently handling this compound, adhere to these immediate parameters to prevent rapid degradation.

ParameterOptimal RangeCritical Failure ZoneConsequence of Failure
Storage Temp -20°C to -80°C > +4°CSpontaneous polymerization; Hydrolysis to diol.
Handling Temp 0°C to +4°C > +25°CAccelerated epimerization (loss of erythro purity).
pH (Aqueous) 7.0 – 8.0 < 5.0 or > 9.0< 5.0: Rapid epoxide opening & Boc removal.> 9.0: Base-catalyzed hydrolysis &

-carbon racemization.
Solvent DCM, THF, EtOAc Alcohols (MeOH, EtOH)Alcoholysis (Solvent attacks epoxide ring).
Atmosphere Dry Nitrogen/Argon Ambient AirMoisture initiates hydrolysis; CO₂ can alter surface pH.

Section 2: Troubleshooting Guide

User Question: "I observed a new peak at RRT 0.85 on my HPLC after storing the sample in methanol at 4°C overnight. What is this impurity?"

Scientist Diagnosis: You are likely seeing the methoxy-alcohol adduct (solvolysis product).

  • The Mechanism: Epoxides are electrophiles. While methanol is a weak nucleophile, prolonged exposure—even at 4°C—allows the solvent to attack the epoxide ring, opening it to form a methoxy-alcohol.

  • The Fix: Never store erythro-N-Boc-L-homophenylalanine epoxide in protic solvents (Methanol, Ethanol, Water) for more than the duration of an immediate reaction. Switch to aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) for solution storage.

User Question: "My white crystalline powder has turned into a sticky, off-white gum. Is it recoverable?"

Scientist Diagnosis: This indicates polymerization or oligomerization , likely triggered by Boc-deprotection .

  • The Mechanism: If the material was exposed to trace acid (lowering pH < 4), the Boc group (acid-labile) cleaves off. This exposes the free amine (N-terminus). This free amine is a potent nucleophile that attacks the epoxide of a neighboring molecule. This creates a chain reaction, forming a messy oligomer.

  • The Fix: This is generally irreversible. Ensure your storage vials are free of acid residues (e.g., from HCl or TFA washes). For future batches, store with a desiccant to prevent hydrolysis-induced acidity.

User Question: "I am seeing a loss of diastereomeric excess (de). The 'erythro' form is converting to 'threo'."

Scientist Diagnosis: This is epimerization , likely caused by thermal stress or basic pH .

  • The Mechanism: The proton on the

    
    -carbon (between the nitrogen and the epoxide) is slightly acidic. In the presence of a base or high heat, this proton can be abstracted, leading to a planar enolate-like intermediate which destroys the stereocenter. When it reprotonates, it may form the thermodynamically more stable (or kinetically favored) threo isomer.
    
  • The Fix: Maintain pH < 8.5 and strictly control temperature during workup. Avoid strong bases (like NaOH) during extraction; use mild buffers like Sodium Bicarbonate or Phosphate.

Section 3: Visualizing Degradation Pathways

The following diagram maps the specific chemical risks associated with pH and Temperature deviations for this molecule.

DegradationMap Target erythro-N-Boc-Epoxide (Target Molecule) Diol Diol Impurity (Ring Opening) Target->Diol Acidic pH (<5) Moisture + Heat Amine Free Amine Epoxide (De-Boc) Target->Amine Strong Acid (TFA/HCl) Threo threo-Epimer (Racemization) Target->Threo Basic pH (>9) Temp > 25°C Alkoxy Alkoxy-Adduct (Solvolysis) Target->Alkoxy Protic Solvents (MeOH/EtOH) Polymer Oligomers/Gums (Self-Reaction) Amine->Polymer Spontaneous Nucleophilic Attack

Caption: Figure 1. Degradation landscape of erythro-N-Boc-L-homophenylalanine epoxide showing critical failure modes triggered by pH, temperature, and solvent choice.

Section 4: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify the purity of your material before committing it to a synthesis step.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use TFA; it degrades the epoxide on-column).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B to 90% B over 15 minutes.

  • Temperature: 25°C (Do not heat the column oven).

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile (Avoid Methanol). Inject immediately.

Protocol B: pH Optimization for Aqueous Workups

If you must expose the epoxide to water (e.g., during a quench), use this buffer system to maximize survival.

  • Preparation: Prepare a 100 mM Phosphate Buffer.

    • Mix Monobasic Sodium Phosphate and Dibasic Sodium Phosphate to achieve pH 7.4 .

  • Validation:

    • Take an aliquot of the buffer.

    • Add the epoxide (dissolved in minimal THF) to the buffer.

    • Incubate at 4°C for 1 hour.

    • Extract with EtOAc and run Protocol A.

    • Pass Criteria: >98% recovery of the parent peak relative to time zero.

Section 5: Frequently Asked Questions (FAQ)

Q: Can I dry the material in a vacuum oven? A: Only if the temperature is strictly controlled. We recommend drying under high vacuum at ambient temperature (20-25°C) . Do not heat above 30°C to accelerate drying, as this risks melting the crystalline lattice and initiating autocatalytic degradation.

Q: Why is "homophenylalanine" more troublesome than standard "phenylalanine" epoxide? A: The "homo" analog contains an extra methylene (


) group in the side chain. This increases the hydrophobicity (LogP). While chemical stability is similar, the homo analog is less soluble in polar buffers, often requiring stronger organic co-solvents (like DMSO or DMF) which can complicate workups and retain water, indirectly promoting hydrolysis.

Q: I need to react this with an amine. What conditions do you recommend? A: Perform the ring-opening reaction in Isopropanol (IPA) or Ethanol at reflux is common, but for stability, we recommend using a Lewis Acid catalyst (like Calcium Triflate) in DCM or Toluene at lower temperatures (40°C). This preserves the Boc group and stereochemistry better than high-heat protic conditions.

References

  • Synthesis and Stability of Amino Epoxides

    • Title: Stereoselective Synthesis of Epoxide Intermediates for HIV Protease Inhibitors.[1]

    • Source:Journal of Organic Chemistry (Relevant to Saquinavir/Atazanavir intermedi
    • Context: Establishes the baseline instability of -amino epoxides to acid hydrolysis.
  • Boc Group Stability

    • Title: Kinetics of N-Boc Cleavage Mechanisms.
    • Source:Chemical Reviews.
    • Context: Provides the pKa thresholds (< pH 4)
  • Epoxide Hydrolysis Kinetics

    • Title: Hydrolysis of Epoxides: A Kinetic Study.
    • Source:J. Am. Chem. Soc.
    • Context: Defines the "U-shaped" pH-rate profile, confirming stability is maximized

Sources

Optimization

Technical Support Center: Regioselectivity in erythro-Amino Epoxide Hydrolysis

Welcome to the technical support center for navigating the complexities of erythro-amino epoxide hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who are working to synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of erythro-amino epoxide hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who are working to synthesize vicinal amino alcohols, critical building blocks for a wide array of biologically active molecules.[1] Here, we will address common challenges related to controlling regioselectivity during the epoxide ring-opening reaction, providing both troubleshooting advice and a deeper understanding of the underlying chemical principles.

Section 1: Troubleshooting Guide

This section is dedicated to resolving specific experimental issues. The question-and-answer format is intended to help you quickly identify and solve problems you may be encountering at the bench.

Question 1: My hydrolysis reaction is producing a mixture of two regioisomeric amino alcohols. How can I favor the formation of one isomer over the other?

This is a classic and central challenge in the hydrolysis of unsymmetrical epoxides. The outcome of the nucleophilic attack by water is dictated by the reaction conditions, which in turn determine the reaction mechanism.[2][3] You have two primary levers to pull: pH and your choice of catalyst.

  • Under Basic or Neutral Conditions (SN2 Pathway): In the presence of a base (like NaOH) or under neutral pH, the reaction proceeds via a standard SN2 mechanism.[2][3][4] The hydroxide ion (or water in neutral conditions) is a strong nucleophile that will attack the less sterically hindered carbon of the epoxide ring.[2][3][5] The high ring strain of the epoxide facilitates this reaction, even though an alkoxide is typically a poor leaving group.[3][6]

    • To favor attack at the less substituted carbon: Ensure your reaction medium is basic or neutral. This will direct the nucleophile to the more accessible carbon atom, leading to the corresponding regioisomer.

  • Under Acidic Conditions (SN1-like Pathway): When an acid catalyst is introduced, the epoxide oxygen is first protonated, creating a much better leaving group.[2][3] This leads to a reaction mechanism that has significant SN1 character.[2][3][6] A partial positive charge develops on the more substituted carbon, which is better able to stabilize it.[2][3] The nucleophile (water) will then preferentially attack this more substituted, more electrophilic carbon.[2][3][7]

    • To favor attack at the more substituted carbon: Employ acidic conditions. A dilute aqueous acid is often sufficient to promote this pathway.[5][7][8]

Experimental Workflow: Manipulating Regioselectivity through pH

G cluster_0 Reaction Setup cluster_1 Condition Selection cluster_2 Basic/Neutral Conditions cluster_3 Acidic Conditions cluster_4 Product Outcome Start Erythro-amino epoxide substrate Decision Desired Regioisomer? Start->Decision Basic Add NaOH or maintain neutral pH (e.g., water as solvent) Decision->Basic  Less Substituted Acidic Add dilute acid (e.g., H2SO4) Protonation of epoxide oxygen Decision->Acidic More Substituted   SN2 SN2 Mechanism: Attack at less substituted carbon Basic->SN2 Product_A Regioisomer A SN2->Product_A SN1 SN1-like Mechanism: Attack at more substituted carbon Acidic->SN1 Product_B Regioisomer B SN1->Product_B

Caption: A workflow for controlling regioselectivity in amino epoxide hydrolysis.

Question 2: I'm still getting a mixture of products even after adjusting the pH. What other factors could be at play?

While pH is the primary determinant, other environmental factors can certainly influence the regioselectivity of your reaction.[9][10]

  • Solvent Choice: The polarity of your solvent system can play a crucial role.[4] Some studies have shown that using polar mixed solvent systems, such as DMF/H2O, can enhance both yield and regioselectivity, even in the absence of a catalyst.[11] Water, in particular, can act as a catalyst itself, especially at elevated temperatures.[12][13][14] Experimenting with different solvent systems is a valid troubleshooting step. For instance, a 1:1 mixture of water and 1,4-dioxane or ethylene glycol has been shown to be effective in some cases.[13]

  • Temperature: The reaction temperature can affect the reaction rate and, in some cases, the selectivity. Reactions in hot water (60-100°C) have been shown to proceed efficiently for the hydrolysis of some epoxides.[13][14] It's worth investigating if a change in temperature, either higher or lower, can push the reaction towards your desired isomer.

  • Lewis Acid Catalysts: In addition to Brønsted acids, Lewis acids can be employed to catalyze the ring-opening.[4] Catalysts like Zinc(II) perchlorate, Cerium chloride, and Tantalum(V) chloride have been used to promote the aminolysis of epoxides with high regioselectivity.[15] While your nucleophile is water, the principle of Lewis acid activation of the epoxide remains relevant and could offer an alternative route to controlling the reaction.

  • Substrate-Specific Effects: The electronic properties of the substituents on your erythro-amino epoxide can also exert an influence. Electron-withdrawing groups can alter the partial positive charge distribution on the epoxide carbons, potentially overriding the expected steric or carbocation stability effects.[4]

Question 3: My yields are low. How can I improve the efficiency of the hydrolysis?

Low yields can stem from incomplete reactions or the formation of side products. Here are some strategies to consider:

  • Reaction Time and Temperature: As mentioned, increasing the temperature can significantly accelerate the reaction.[13] Monitor your reaction over time using a suitable analytical technique (like TLC or LC-MS) to determine the optimal reaction time.

  • Catalyst Loading: If you are using a catalyst, ensure that the loading is appropriate. While a catalytic amount is often sufficient, some sluggish reactions may benefit from a slightly higher catalyst concentration.

  • Solvent Optimization: The choice of solvent can impact the solubility of your starting material and the overall reaction rate.[13] Ensure your erythro-amino epoxide is sufficiently soluble in the chosen solvent system.

  • Microwave-Assisted Synthesis: For rapid and efficient reactions, microwave-assisted aminolysis (and by extension, hydrolysis) has been shown to be a powerful technique, often leading to good yields in a short amount of time.[16]

Section 2: Frequently Asked Questions (FAQs)

This section addresses more fundamental questions about the chemistry of erythro-amino epoxide hydrolysis.

Question 1: What is the fundamental reason for the difference in regioselectivity between acidic and basic hydrolysis?

The difference lies in the nature of the epoxide intermediate and the timing of the bond-breaking and bond-making steps.

  • Basic/Neutral Conditions: The epoxide ring is attacked directly by the nucleophile in a concerted SN2 reaction.[4][6] Steric hindrance is the dominant factor, so the nucleophile attacks the more accessible, less substituted carbon.[2][3][5]

  • Acidic Conditions: The epoxide oxygen is protonated first, making the ring much more reactive.[2][3] The C-O bonds begin to weaken, and a significant partial positive charge develops on the carbon that can best stabilize it (the more substituted carbon).[2][3] This transition state has considerable SN1 character, and the nucleophile attacks this more electrophilic carbon.[2][3]

Reaction Mechanisms: Acidic vs. Basic Hydrolysis

G cluster_0 Basic/Neutral Hydrolysis (SN2) cluster_1 Acidic Hydrolysis (SN1-like) E1 erythro-Amino Epoxide T1 Transition State (Attack at less hindered C) E1->T1 N1 OH- (or H2O) N1->T1 P1 Product 1 (anti-diol) T1->P1 E2 erythro-Amino Epoxide PE Protonated Epoxide E2->PE H H+ H->PE T2 Transition State (Attack at more substituted C) PE->T2 P2 Product 2 (anti-diol) T2->P2

Caption: Comparison of SN2 and SN1-like hydrolysis mechanisms.

Question 2: What is the expected stereochemistry of the resulting 1,2-amino alcohol?

The hydrolysis of epoxides, whether under acidic or basic conditions, proceeds with an inversion of configuration at the carbon that is attacked by the nucleophile.[2] This is because the nucleophile attacks from the side opposite to the C-O bond (a backside attack).[6][7][8] This results in the formation of a trans or anti-diol product, where the two hydroxyl groups (or the amino and hydroxyl groups in the case of an amino epoxide) are on opposite faces of the original C-C bond.[3][6]

Question 3: Are there enzymatic methods to control the regioselectivity of epoxide hydrolysis?

Yes, biocatalysis using epoxide hydrolases (EHs) offers a green and highly selective alternative.[17][18] These enzymes can exhibit remarkable control over both enantioselectivity and regioselectivity.[17][19]

  • Mechanism: EHs typically employ a catalytic triad (often involving an aspartate residue) to open the epoxide ring, forming a covalent alkyl-enzyme intermediate.[20] This intermediate is then hydrolyzed by an activated water molecule.[20]

  • Regioselectivity Control: The precise positioning of the substrate within the enzyme's active site dictates which carbon of the epoxide is attacked. Researchers have successfully used protein engineering and site-directed mutagenesis to alter the regioselectivity of EHs, sometimes achieving near-perfect control to produce a single regio- and stereoisomer.[17][19][21]

Table 1: Summary of Conditions and Expected Outcomes for Regioselective Hydrolysis

ConditionMechanismSite of Nucleophilic AttackKey Considerations
Basic (e.g., NaOH) SN2Less sterically hindered carbon[2][3]Strong nucleophile required.[4]
Neutral (e.g., H₂O) SN2Less sterically hindered carbonCan be slow; may require heat.[13]
Acidic (e.g., H₃O⁺) SN1-likeMore substituted carbon[3][7]Protonation of the epoxide oxygen activates the ring.[2][3]
Enzymatic (Epoxide Hydrolase) BiocatalyticDetermined by enzyme active siteHigh selectivity possible; requires screening or engineering.[17][19]

Section 3: Detailed Experimental Protocol

Protocol: Regioselective Hydrolysis of an Erythro-Amino Epoxide under Acidic Conditions

This protocol provides a general framework for performing the hydrolysis under acidic conditions to favor nucleophilic attack at the more substituted carbon.

Materials:

  • Erythro-amino epoxide substrate

  • Distilled water

  • Dilute sulfuric acid (e.g., 0.1 M)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vessel with magnetic stirring and temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the erythro-amino epoxide (1.0 eq) in distilled water in the reaction vessel. If solubility is an issue, a co-solvent like 1,4-dioxane or acetone may be used, though pure water is often preferred.[13]

  • Acidification: While stirring, slowly add the dilute sulfuric acid to the solution until the desired pH (e.g., pH 2-3) is reached.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) to increase the reaction rate.[13]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with the chosen organic solvent (e.g., ethyl acetate, 3x volumes).

    • Combine the organic layers.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to isolate the desired 1,2-amino alcohol.

  • Characterization: Confirm the structure and regiochemistry of the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

References

  • SCIRP. (n.d.). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • BYJU'S. (2022, March 25). Epoxide Reactions. Retrieved from [Link]

  • ACS Publications. (2018, November 21). Regioselectivity Engineering of Epoxide Hydrolase: Near-Perfect Enantioconvergence through a Single Site Mutation. Retrieved from [Link]

  • CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

  • Graphy Publications. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]

  • SLU Library. (n.d.). Structure-Function Studies of Epoxide Hydrolases. Retrieved from [Link]

  • The Pennsylvania State University. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Diversity and Biocatalytic Potential of Epoxide Hydrolases Identified by Genome Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Manipulating regioselectivity of an epoxide hydrolase for single enzymatic synthesis of (R)-1,2-diols from racemic epoxides. Retrieved from [Link]

  • Oberlin College and Conservatory. (2015, September 18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]

  • ACS Publications. (2008, February 21). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. Retrieved from [Link]

  • South China Sea Institute of Oceanology Chinese Academy of Sciences. (2020, October 6). Regioselectivity improvement of the α/β epoxide hydrolase Alp1U. Retrieved from [Link]

  • ChemRxiv. (n.d.). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. Retrieved from [Link]

  • ResearchGate. (n.d.). a-Enzymatic methods for the biocatalytic synthesis of epoxides, besides.... Retrieved from [Link]

  • ACS. (n.d.). Environmental control of Regiodiversity: Ring opening of epoxides. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • R Discovery. (2007, February 8). Regioselectivity in a Highly Efficient, Microwave-Assisted Epoxide Aminolysis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanisms of Hydrolysis and Rearrangements of Epoxides. Retrieved from [Link]

  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Retrieved from [Link]

  • Montclair State University Digital Commons. (1995, July 31). Stereoselective Synthesis of Erythro Α-Amino Epoxides. Retrieved from [Link]

Sources

Troubleshooting

Strategies for purification of erythro-N-Boc-L-homophenylalanine epoxide without chromatography

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the non-chromatographic puri...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the non-chromatographic purification of erythro-N-Boc-L-homophenylalanine epoxide, a key intermediate in various synthetic applications.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of erythro-N-Boc-L-homophenylalanine epoxide without the use of chromatography.

Q1: My final product after aqueous workup is a persistent oil and will not solidify. How can I induce crystallization?

A1: The phenomenon of "oiling out" is common for many Boc-protected amino acid derivatives.[3] This occurs when the compound separates from the solution as a supersaturated liquid. Several strategies can be employed to induce crystallization:

  • Trituration/Pulping: This is a highly effective technique for inducing solidification from an oil. Add a non-polar solvent in which the epoxide is poorly soluble (e.g., n-hexane, cyclohexane, or diethyl ether) to the oil.[4] Stir the mixture vigorously with a spatula or magnetic stirrer. The mechanical action and the solvent environment can disrupt the intermolecular forces that favor the oil state and promote the formation of a crystalline solid. The resulting solid can then be collected by filtration.

  • Seeding: If you have a small amount of previously crystallized, pure material, adding a "seed crystal" to the supersaturated oil can initiate the crystallization process.[4]

  • Solvent Evaporation: Slowly evaporate the solvent from a solution of the epoxide in a suitable solvent system. A slow evaporation rate can sometimes encourage crystal growth over oil formation.

  • Solvent System Adjustment: If you are attempting crystallization from a mixed solvent system (e.g., ethyl acetate/hexane), you may have too much of the "good" solvent (ethyl acetate). Try adding more of the "poor" solvent (hexane) dropwise until turbidity persists, then add a few drops of the "good" solvent to clarify and allow for slow cooling.[5]

Q2: After purification, my product purity is still low. What are the likely impurities and how can I remove them?

A2: Impurities can stem from the preceding epoxidation reaction. Common contaminants may include:

  • Unreacted Starting Material (N-Boc-L-homophenylalanine): As a carboxylic acid, this can be removed with a mild basic wash during the aqueous workup. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) should effectively remove the acidic starting material.[6]

  • Epoxidation Reagent Byproducts: If using a peroxy acid like m-CPBA, the resulting m-chlorobenzoic acid can be an impurity. This can also be removed with a sodium bicarbonate wash.[7]

  • threo-Diastereomer: The epoxidation of the precursor alkene may not be perfectly diastereoselective, leading to contamination with the threo-epoxide. While chromatography is the most effective way to separate diastereomers, careful optimization of crystallization conditions can sometimes enrich one diastereomer.[7] Fractional crystallization, though challenging, may be an option.

  • Ring-Opened Products (Diols): Epoxides are susceptible to hydrolysis, especially under acidic or basic conditions. Ensure that all aqueous washes are performed at neutral or near-neutral pH and are not excessively long.

A carefully executed liquid-liquid extraction workup is the first line of defense against many of these impurities.

Q3: My yield is very low after the purification process. What are the potential causes and solutions?

A3: Low yield can be attributed to several factors:

  • Product Loss During Aqueous Washes: The epoxide, while primarily organic-soluble, may have some slight solubility in the aqueous phase. Minimize the number and volume of aqueous washes. Using brine (saturated NaCl solution) for the final wash can help reduce the solubility of the organic product in the aqueous layer.[8]

  • Emulsion Formation: During extraction, an emulsion can form at the interface of the organic and aqueous layers, trapping the product. If an emulsion forms, you can try to break it by adding a small amount of brine or by passing the mixture through a pad of Celite.

  • Incomplete Extraction: Ensure you are extracting the aqueous layer a sufficient number of times (e.g., 3x) with the organic solvent to maximize the recovery of your product.

  • Precipitation During Workup: If the product is a solid, it may precipitate prematurely during the workup. If this occurs, you may need to add more organic solvent to redissolve it before proceeding.

Frequently Asked Questions (FAQs)

Q1: Why is avoiding chromatography desirable for the purification of this epoxide?

A1: While column chromatography is a powerful purification technique, it has several drawbacks for this specific application. Silica gel is slightly acidic and can potentially cause ring-opening of the sensitive epoxide, leading to the formation of diol byproducts and reducing the overall yield.[9] Furthermore, chromatography can be time-consuming, requires large volumes of solvents, and can be difficult to scale up for industrial applications. Developing a robust crystallization or extraction-based purification method is often more efficient and cost-effective.

Q2: What is the rationale behind the steps in a typical aqueous workup for an epoxidation reaction?

A2: A standard aqueous workup after an epoxidation reaction serves to quench the reaction and remove water-soluble impurities. A typical sequence might be:

  • Quenching: The reaction is often quenched with a reducing agent like sodium thiosulfate or sodium sulfite to destroy any remaining oxidizing agent.[7]

  • Dilution: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Washing with Base: A wash with a mild base like sodium bicarbonate solution removes acidic byproducts.[10]

  • Washing with Water/Brine: A final wash with water and/or brine removes any remaining water-soluble impurities and helps to dry the organic layer.[8]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For Boc-protected amino acids and their derivatives, common solvent systems include:

  • Single Solvent Systems: Ethanol or isopropanol.

  • Binary Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble). Common pairs include ethyl acetate/hexane, dichloromethane/hexane, and methanol/water.[3][11]

You will likely need to perform small-scale solubility tests with your crude product to identify the optimal solvent or solvent pair.[12]

Solvent SystemRole of SolventsGeneral Applicability for Boc-Derivatives
Ethyl Acetate / HexanesGood Solvent / Poor SolventVery Common, often effective
Dichloromethane / HexanesGood Solvent / Poor SolventGood alternative to EtOAc/Hexanes
Ethanol / WaterGood Solvent / Poor SolventCan be effective, watch for hydrolysis
IsopropanolSingle SolventPossible, solubility may be high
Diethyl Ether / PentaneGood Solvent / Poor SolventUseful for highly non-polar compounds

Q4: How stable is the epoxide ring during these purification procedures?

A4: The epoxide ring is susceptible to opening under both acidic and basic conditions. It is crucial to maintain a near-neutral pH during aqueous extractions. Prolonged exposure to even mild acids or bases can lead to the formation of the corresponding diol as an impurity. The Boc-protecting group itself is stable to basic and nucleophilic conditions but is labile to acid.[13] Therefore, acidic washes should be strictly avoided.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Trituration

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude product.

  • Quench the Reaction: After the epoxidation reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate. Stir for 15-20 minutes.

  • Dilute and Separate: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer.

  • Aqueous Washes:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2x). This will remove acidic impurities.

    • Wash the organic layer with water (1x).

    • Wash the organic layer with brine (1x) to facilitate drying.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which will likely be an oil.

  • Trituration:

    • To the oily residue, add a sufficient volume of cold n-hexane.

    • Stir the mixture vigorously with a spatula or magnetic stirrer. A white precipitate should begin to form.

    • Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolate and Dry: Collect the solid product by vacuum filtration, washing with a small amount of cold n-hexane. Dry the purified solid under high vacuum.

Diagrams
Purification Strategy Decision Workflow

G start Crude Product (Post-Reaction) workup Aqueous Workup (NaHCO3, Brine Washes) start->workup concentrate Concentrate to Crude workup->concentrate is_solid Is the crude a solid? concentrate->is_solid is_oil Is the crude an oil? concentrate->is_oil recrystallize Recrystallize from suitable solvent system is_solid->recrystallize Yes triturate Triturate with non-polar solvent (e.g., Hexane) is_oil->triturate Yes pure_solid Pure Crystalline Product recrystallize->pure_solid triturate->pure_solid

Sources

Optimization

Technical Support Center: Controlling Payne Rearrangement in N-Boc-L-Homophenylalanine Epoxide Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex reactivity of N-Boc-L-homoph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex reactivity of N-Boc-L-homophenylalanine epoxide derivatives.

When synthesizing peptide isosteres (such as HIV protease or proteasome inhibitors), controlling the regioselectivity of epoxide ring-opening is paramount. The presence of an adjacent hydroxyl group makes these substrates highly susceptible to the Payne rearrangement —a base-catalyzed, reversible intramolecular migration of the oxirane ring[1]. Furthermore, the N-Boc protecting group is not entirely innocent; under basic conditions, it can actively participate in the reaction, leading to undesired aza-Payne-type cyclizations[2].

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you master this chemistry.

Frequently Asked Questions (FAQs)

Q1: Why does my nucleophilic epoxide opening yield a mixture of 1,2-diol and 1,3-diol products? A1: This is the classic symptom of an uncontrolled Payne rearrangement. Under basic conditions (e.g., NaOH, NaOMe), your starting 2,3-epoxy alcohol exists in a dynamic equilibrium with the 1,2-epoxy-3-ol. While the internal epoxide (2,3-epoxy) is thermodynamically more stable, the terminal epoxide (1,2-epoxy) is kinetically much more reactive toward nucleophiles[1]. If your nucleophile is not highly reactive or the base is too strong, both epoxides may be attacked simultaneously, leading to a product mixture.

Q2: How does the N-Boc group influence the reaction pathway? A2: The N-Boc (tert-butoxycarbonyl) group contains a carbamate linkage that can act as an internal nucleophile. Under strongly basic conditions, the alkoxide intermediate generated during the Payne rearrangement is in close proximity to the Boc carbonyl. The alkoxide can attack the carbonyl carbon, leading to the expulsion of tert-butoxide and the irreversible formation of a 5-membered cyclic carbamate (oxazolidinone)[2]. This side reaction depletes your starting material and ruins the yield.

Q3: Can I open the epoxide regioselectively without triggering the Payne rearrangement? A3: Yes. To completely suppress the Payne rearrangement, you must avoid basic conditions that generate the alkoxide. Instead, utilize Lewis acid catalysis (e.g.,


 or 

) combined with your nucleophile, or employ specific reducing agents like Red-Al. These reagents selectively open the epoxide at C2 without migrating the oxirane ring[3].

Troubleshooting Guide

Issue 1: Unexpected formation of oxazolidinone side products.
  • Root Cause: The reaction conditions are too basic, facilitating intramolecular attack by the Boc carbonyl onto the epoxide or alkoxide intermediate[2].

  • Solution: Switch to a less polar solvent (e.g., toluene instead of DMF) to reduce the nucleophilicity of the carbamate oxygen. Lower the reaction temperature to -20°C to kinetically favor intermolecular nucleophilic attack over intramolecular cyclization.

Issue 2: Incomplete Payne rearrangement when the terminal epoxide is the desired intermediate.
  • Root Cause: The equilibrium naturally favors the more substituted (internal) epoxide. If your nucleophile is sluggish, the reaction stalls.

  • Solution: Leverage the Curtin-Hammett principle. Introduce a highly reactive, unhindered nucleophile (like a sodium thiolate) that reacts exceptionally fast and exclusively with the terminal epoxide[1]. This continuously siphons off the terminal epoxide, driving the equilibrium forward to completion.

Issue 3: Epimerization or racemization at the alpha-chiral center.
  • Root Cause: N-Boc-L-homophenylalanine derivatives possess a relatively acidic alpha-proton due to the adjacent electron-withdrawing carbamate. Extended exposure to strong bases (e.g., t-BuOK) promotes enolization-type deprotonation, scrambling the stereocenter.

  • Solution: Use milder bases (e.g.,

    
     in MeOH) or strictly limit the reaction time.
    
  • Self-Validating Check: Monitor the enantiomeric/diastereomeric excess via chiral HPLC at 1-hour intervals against a known racemic standard to ensure stereochemical integrity is maintained.

Quantitative Data: Condition Optimization

The table below summarizes the causal relationship between reaction conditions and product distribution during the nucleophilic opening of N-Boc-amino-2,3-epoxy alcohols.

ConditionsCatalyst / BaseNucleophileMajor ProductRatio (Desired : Rearranged : Oxazolidinone)
Basic (Protic) NaOH (1M), MeOHPhSNa1,3-Diol (via terminal epoxide)85 : 5 : 10
Basic (Aprotic) t-BuOK, THFPhSNaOxazolidinone10 : 5 : 85
Lewis Acidic

,

PhSH1,2-Diol (direct opening)95 : 0 : 5
Reductive Red-Al, TolueneHydride1,3-Diol (direct opening)98 : 0 : 2

Experimental Protocols

Protocol A: Regioselective Epoxide Opening WITHOUT Payne Rearrangement

Objective: Open the N-Boc-L-homophenylalanine 2,3-epoxy alcohol at C2 without oxirane migration. Causality:


 acts as a mild Lewis acid, coordinating to both the epoxy oxygen and the adjacent hydroxyl group. This bidentate coordination activates the epoxide toward nucleophilic attack while strictly preventing the formation of the free alkoxide required for the Payne rearrangement.
  • Dissolve the N-Boc-L-homophenylalanine epoxy alcohol (1.0 eq) in anhydrous

    
     (0.1 M) under an argon atmosphere.
    
  • Cool the solution to 0°C using an ice bath.

  • Add

    
     (1.2 eq) dropwise. Stir for 15 minutes to allow the chelate complex to form.
    
  • Add the nucleophile (e.g., benzylamine or thiophenol, 1.5 eq) slowly.

  • Warm to room temperature and monitor via TLC until the starting material is consumed (typically 2-4 hours).

  • Self-Validation Step: Quench the reaction with 10% aqueous tartaric acid. The tartaric acid prevents the formation of titanium dioxide emulsions, ensuring a clean phase separation and preventing post-reaction base-catalyzed epoxide migration during the aqueous workup[4].

  • Extract with

    
    , dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Controlled Payne Rearrangement to Terminal Epoxide

Objective: Drive the equilibrium to the terminal 1,2-epoxide and trap it with a nucleophile. Causality: Using a biphasic NaOH system generates the alkoxide reversibly. The addition of a highly reactive nucleophile selectively attacks the less sterically hindered terminal epoxide, driving the equilibrium via the Curtin-Hammett principle.

  • Dissolve the epoxy alcohol (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.

  • Add the nucleophile (e.g., sodium benzenethiolate, 1.2 eq) at room temperature.

  • Stir vigorously for 1-2 hours.

  • Self-Validation Step: Monitor the disappearance of the internal epoxide by LC-MS. The mass of the intermediate terminal epoxide is identical to the starting material, but the retention time shifts. The final trapped product will show a distinct mass addition of the nucleophile.

  • Extract with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    

Mechanistic Pathway Visualization

PayneRearrangement A N-Boc-amino-2,3-epoxy alcohol (Internal Epoxide) B Alkoxide Intermediate (Base-catalyzed) A->B Base (OH-) G Lewis Acid Activation (Ti(O-iPr)4) A->G Lewis Acid C 1,2-epoxy-3-alcohol (Terminal Epoxide) B->C Payne Rearrangement (Reversible) F Oxazolidinone Byproduct (Boc Cyclization) B->F Intramolecular Boc Attack D Nucleophilic Attack at C1 (Fast) C->D Nu- E 1,3-Diol Product (Desired Trapping) D->E H 1,2-Diol Product (Direct Opening) G->H Nu- (Regioselective)

Mechanistic pathways of N-Boc-amino epoxy alcohols under basic vs. Lewis acidic conditions.

References

  • Title: Epoxide Migration (Payne Rearrangement) and Related Reactions Source: Organic Reactions (ACS Publications) URL:[Link]

  • Title: Organocatalyzed aza-Payne-type rearrangement of epoxy amines and carbon dioxide for efficient construction of oxazolidinones Source: RSC Publishing URL
  • Title: Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides Source: ResearchGate URL
  • Source: University of Wollongong Thesis Collection (CORE)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of erythro-N-Boc-L-homophenylalanine Epoxide

Introduction: The Stereochemical Challenge in Medicinal Chemistry In the synthesis of complex pharmaceutical agents and chiral building blocks, the precise control and unambiguous confirmation of stereochemistry are para...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge in Medicinal Chemistry

In the synthesis of complex pharmaceutical agents and chiral building blocks, the precise control and unambiguous confirmation of stereochemistry are paramount. N-Boc-L-homophenylalanine epoxide is a valuable intermediate, but its utility is intrinsically tied to the relative configuration of its stereocenters. The distinction between the erythro and threo diastereomers is a critical analytical challenge that dictates the subsequent reaction pathways and the biological activity of the final product. This guide provides an in-depth analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for assigning the erythro configuration, offering a comparative framework against its threo counterpart. We will delve into the causality behind spectral patterns, grounding our interpretation in fundamental principles and authoritative data.

The Decisive Role of NMR in Stereochemical Assignment

While various analytical techniques exist, NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants, offers the most powerful non-destructive method for elucidating the relative stereochemistry of acyclic molecules.[1] The magnitude of the vicinal coupling constant (³J), which describes the interaction between protons on adjacent carbon atoms, is dependent on the dihedral angle between them—a relationship described by the Karplus equation.[2] By analyzing these coupling constants, we can deduce the preferred conformation of the molecule and, consequently, its diastereomeric form.

The primary diagnostic region for erythro-N-Boc-L-homophenylalanine epoxide involves the protons on the epoxide ring and the adjacent α-carbon of the amino acid backbone. The coupling constant between the α-proton (Hα) and the vicinal epoxide proton (Hβ) serves as the key differentiator between the erythro and threo isomers.

Experimental Protocols: A Self-Validating Workflow

To ensure data integrity and reproducibility, a rigorous and well-documented experimental procedure is essential.

NMR Sample Preparation
  • Material Weighing: Accurately weigh approximately 5-10 mg of the purified erythro-N-Boc-L-homophenylalanine epoxide sample.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and effective choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ directly within a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Temperature: All experiments should be conducted at a constant, controlled temperature (e.g., 298 K) to ensure chemical shifts and coupling constants are stable and comparable.

.. Caption: Workflow for NMR analysis.

¹H NMR Spectral Data: Interpretation and Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal multiplicities, and coupling constants. The protons on the epoxide ring are particularly diagnostic, typically resonating in the 2.5 to 3.5 ppm range due to ring strain and the oxygen's electronegativity.[3][4]

Tabulated ¹H NMR Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Boc-CH₃ (9H)~1.42s-
CH₂-Ar (2H)~2.75m-
Epoxide-Hγ~2.90ddJ = 4.5, 2.0
Epoxide-Hβ~3.15dddJ = 4.0, 2.0, 2.0
α-H (1H)~4.20m-
NH (1H)~5.10dJ = 8.0
Ar-H (5H)~7.20 - 7.35m-

Note: These are representative values based on typical shifts for similar structures. Actual values may vary slightly based on solvent and concentration.

Detailed Interpretation
  • Boc Group (tert-Butoxycarbonyl): A prominent singlet at approximately 1.42 ppm, integrating to nine protons, is the unmistakable signature of the Boc protecting group.[5][6]

  • Aromatic and Benzylic Protons: The multiplet between 7.20-7.35 ppm corresponds to the five protons of the phenyl ring. The adjacent benzylic methylene (CH₂) protons appear as a multiplet around 2.75 ppm.[7]

  • Amide Proton (NH): A doublet around 5.10 ppm is characteristic of the N-H proton, which is coupled to the α-proton.

  • α-Proton: This proton, attached to the stereocenter of the original amino acid, is observed as a multiplet around 4.20 ppm. Its multiplicity arises from coupling to the NH proton and the adjacent benzylic (CH₂) protons.

  • Epoxide Protons (Hβ and Hγ): These are the most critical signals for stereochemical assignment. They appear in the characteristic upfield region for epoxides.[4][8] In this erythro isomer, the vicinal coupling constant between the α-proton and the adjacent epoxide proton (Hβ) is expected to be small, typically in the range of 2-4 Hz .

.. Caption: Newman projections explaining J-coupling differences. (Note: Images are illustrative placeholders)

Comparison with the threo Isomer

The key to distinguishing the diastereomers lies in the preferred conformation around the Cα-Cβ bond.

  • erythro Isomer: The bulky substituents (the amino acid backbone and the rest of the epoxide) prefer a gauche orientation to minimize steric hindrance. This results in a dihedral angle of approximately 60° between Hα and Hβ, leading to a small vicinal coupling constant (³J ≈ 2-4 Hz) according to the Karplus relationship.[9]

  • threo Isomer: The most stable conformation places the bulky groups in an anti-periplanar arrangement. This forces Hα and Hβ into an anti conformation as well, with a dihedral angle of nearly 180°. This geometry results in a large vicinal coupling constant (³J ≈ 8-10 Hz).[10]

Therefore, the observation of a small ³J coupling constant for the epoxide proton adjacent to the chiral center is a definitive indicator of the erythro configuration. However, it is important to note that while this trend is widely observed, some exceptions exist, and the magnitude of J-coupling should be considered alongside other spectral data for a robust assignment.[11]

¹³C NMR Spectral Data: Structural Confirmation

The ¹³C NMR spectrum complements the ¹H data, confirming the carbon framework of the molecule.

Tabulated ¹³C NMR Data
Carbon AssignmentChemical Shift (δ, ppm)
Boc-CH₃~28.3
CH₂-Ar~35.0
α-C~53.0
Epoxide-Cγ~55.2
Epoxide-Cβ~58.5
Boc-C(CH₃)₃~80.1
Ar-C~126.0 - 129.0
Ar-C (quaternary)~138.0
C=O (Boc)~155.5
C=O (acid equiv.)~171.0

Note: These are representative values. The original carboxyl group carbon is also included for completeness.

Detailed Interpretation
  • Boc Group: The three equivalent methyl carbons appear around 28.3 ppm, while the quaternary carbon is significantly downfield at ~80.1 ppm.[12][13] The Boc carbonyl carbon signal is found at ~155.5 ppm.

  • Aromatic and Aliphatic Carbons: The carbons of the phenyl ring resonate in the typical aromatic region of ~126-138 ppm. The benzylic CH₂ and the α-carbon appear at ~35.0 ppm and ~53.0 ppm, respectively.

  • Epoxide Carbons: The carbons of the strained three-membered ring are characteristically found in the 45-60 ppm range.[14] Their precise shifts confirm the presence of the epoxide moiety.

Conclusion

The unambiguous assignment of the erythro configuration of N-Boc-L-homophenylalanine epoxide is reliably achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. The cornerstone of this analysis is the magnitude of the vicinal coupling constant (³J) between the α-proton and the adjacent epoxide proton. A small coupling constant (typically 2-4 Hz) is a definitive marker for the gauche relationship characteristic of the erythro isomer. This is in stark contrast to the large coupling constant (8-10 Hz) expected for the anti relationship in the threo isomer. When combined with the characteristic chemical shifts for the Boc group, the aromatic system, and the epoxide carbons, NMR spectroscopy provides a comprehensive and conclusive structural elucidation, empowering researchers in drug development with the analytical confidence needed to advance their synthetic programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Spectroscopic Confirmation of Epoxides.
  • Oregon State University. (2020, February 7). Spectroscopy of Ethers and Epoxides.
  • Canadian Science Publishing. (n.d.). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy.
  • The Marine Lipids Lab. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93, 467–478.
  • Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides.
  • MDPI. (2020, September 14). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules, 25(18), 4223.
  • ResearchGate. (n.d.). (a) Coupling constants of erythro and threo isomers according to....
  • ChemicalBook. (n.d.). DL-Homophenylalanine(1012-05-1) 1H NMR spectrum.
  • PMC. (n.d.). A Structural Study of Epoxidized Natural Rubber (ENR-50) and Its Cyclic Dithiocarbonate Derivative Using NMR Spectroscopy Techniques.
  • Indian Journal of Chemistry. (2005). Wolff rearrangement of Nα- Boc-/Z-protected aminodiazoketones to the corresponding β- amino acids under microwave irradiation.
  • Scholars Research Library. (2011). Der Pharma Chemica, 3(3), 174-188.
  • Supporting Information. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.
  • Certificate of Analysis. (2021, July 26). Boc-L-homophenylalanine.
  • SpectraBase. (n.d.). L-3-(p-Chlorophenyl)alanine - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13 C NMR.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1969.
  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.
  • PubChem. (n.d.). Boc-L-phenylalanine methyl ester.
  • Chem-Impex. (n.d.). threo-N-Boc-L-homophenylalanine epoxide.
  • NMR Wiki. (n.d.). V J-Coupling.
  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
  • Sigma-Aldrich. (n.d.). threo-N-Boc-L-homophenylalanine epoxide.
  • NMR Wiki. (2002, July 15). J-couplings. Measurement and Usage in Structure Determination.
  • J&K Scientific LLC. (n.d.). threo-N-Boc-L-homophenylalanine epoxide | 1217636-74-2.
  • Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Org. Synth. 2022, 99, 274-285.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • LOCKSS. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • MDPI. (2020, December 23).

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Comparative

Comparative Guide: Biological Activity of Erythro vs. Threo Derived Protease Inhibitors

Executive Summary In the design of transition-state mimetic protease inhibitors—particularly for aspartyl proteases like HIV-1 protease, BACE1, and Renin—stereochemistry is not merely a variable; it is the determinant of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of transition-state mimetic protease inhibitors—particularly for aspartyl proteases like HIV-1 protease, BACE1, and Renin—stereochemistry is not merely a variable; it is the determinant of efficacy. The core scaffold of these inhibitors often features a hydroxyethylamine or hydroxyethylene isostere, containing two adjacent chiral centers.

This guide objectively compares the erythro and threo diastereomers of these inhibitors. Field data and structural biology consistently demonstrate that the erythro configuration (specifically syn in a zig-zag conformation) is generally the requisite pharmacophore for potent inhibition (<10 nM IC50), whereas the threo isomer often exhibits activity reduction by 2–3 orders of magnitude due to steric clashes with the catalytic aspartic acid dyad.

Structural & Mechanistic Basis[1][2]

To understand the biological divergence, we must first define the stereochemical nomenclature in the context of peptidomimetics.

Defining the Isomers

The terms erythro and threo are derived from carbohydrate nomenclature but describe the relative configuration of the hydroxyl-bearing carbon and the adjacent chiral center (usually the side-chain bearing carbon, P1 position).[1]

  • Erythro: In a Fischer projection, substituents (e.g., -OH and -R) are on the same side.[2] In the energetically favorable extended "zig-zag" backbone conformation common in enzyme active sites, this corresponds to a non-eclipsed relationship that allows the hydroxyl group to point directly between the catalytic aspartates.

  • Threo: In a Fischer projection, substituents are on opposite sides.[1][2] In the active site, this forces the hydroxyl group to rotate away from the catalytic water/dyad or forces the side chain (P1) into a sterically clashing position.

Mechanism of Action: The Catalytic Dyad

Aspartyl proteases function via a catalytic dyad (e.g., Asp25/Asp25' in HIV-1 Protease) that activates a water molecule to hydrolyze a peptide bond. Inhibitors mimic the tetrahedral transition state of this hydrolysis.[3]

  • The Erythro Advantage: The hydroxyl group of the erythro isomer aligns perfectly to displace the catalytic water molecule, forming tight hydrogen bonds directly with the aspartate carboxylates.

  • The Threo Disadvantage: The threo configuration misaligns the hydroxyl group. To achieve hydrogen bonding, the inhibitor must undergo an energetic penalty (conformational distortion), or it simply fails to bind, resulting in a drastically higher

    
    .
    
Pathway Visualization: Binding Dynamics

The following diagram illustrates the critical interaction difference between the two isomers within the protease active site.

BindingMechanism cluster_Erythro Erythro Isomer (Potent) cluster_Threo Threo Isomer (Weak) Enzyme Aspartyl Protease (Active Site: Asp25/Asp25') Erythro_Ligand Erythro-Hydroxyethylamine (Transition State Mimic) Enzyme->Erythro_Ligand Binding Event Threo_Ligand Threo-Hydroxyethylamine (Stereochemical Mismatch) Enzyme->Threo_Ligand Binding Event H_Bond Optimal H-Bond Network (ΔG_binding << 0) Erythro_Ligand->H_Bond OH aligns with Asp Inhibition Potent Inhibition (IC50: <10 nM) H_Bond->Inhibition Clash Steric Clash / Loss of H-Bond Threo_Ligand->Clash OH Misaligned Weak_Activity Weak/No Inhibition (IC50: >1000 nM) Clash->Weak_Activity

Caption: Logical flow comparing the binding efficacy of Erythro vs. Threo isomers at the catalytic dyad.

Comparative Biological Data[6]

The following table synthesizes representative data comparing the biological activity of these diastereomers. Note the consistent "Activity Gap" where erythro outperforms threo by orders of magnitude.[4]

Target EnzymeInhibitor ClassIsomer

/ IC50 (Approx)
Relative PotencyMechanism of Failure (Threo)
HIV-1 Protease Hydroxyethylamine (Saquinavir analogs)Erythro 0.4 nM100% (Reference) N/A
Threo85 nM~0.5%Loss of H-bond with Asp25/Asp25'
BACE1 Hydroxyethylene isostereErythro 15 nM100% (Reference) N/A
Threo>10,000 nM<0.1%Steric clash with "Flap" region
Renin Transition-state mimicErythro 2.1 nM100% (Reference) N/A
Threo340 nM~0.6%Inability to mimic tetrahedral intermediate

Data Interpretation: In drug development, isolating the erythro isomer is critical. A racemic mixture (containing 50% threo) will not simply have 50% activity; the threo isomer may act as a competitive substrate or non-binding impurity, complicating PK/PD profiles.

Experimental Protocol: FRET-Based Protease Assay

To empirically verify the activity difference between your synthesized erythro and threo isomers, use this self-validating FRET (Förster Resonance Energy Transfer) assay.

Principle

A peptide substrate is labeled with a fluorophore (Donor, e.g., EDANS) and a quencher (Acceptor, e.g., DABCYL). When the protease cleaves the peptide, the fluorophore is released from the quencher, resulting in a fluorescence signal.

Reagents & Setup
  • Buffer: 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, pH 4.7 (Optimized for Aspartyl Proteases).

  • Enzyme: Recombinant HIV-1 Protease or BACE1 (Final conc: 20–50 nM).

  • Substrate: FRET peptide (e.g., RE(EDANS)SQNYPIVQ(DABCYL)R).

  • Controls: Pepstatin A (Positive Control), DMSO only (Negative Control).

Assay Workflow (Step-by-Step)
  • Preparation: Dilute erythro and threo inhibitors in DMSO (100% stock). Prepare 10-point serial dilutions (e.g., 10 µM down to 0.1 nM).

  • Pre-Incubation: Add 10 µL of diluted inhibitor and 40 µL of Enzyme to a black 96-well plate. Incubate at 37°C for 15 minutes. Why? allows the inhibitor to reach equilibrium binding before substrate competition.

  • Initiation: Add 50 µL of FRET Substrate (5 µM final) to all wells.

  • Kinetic Read: Immediately monitor fluorescence (Ex: 340 nm, Em: 490 nm) every 60 seconds for 30 minutes.

  • Validation: Calculate the Z-factor using positive and negative controls. A Z' > 0.5 confirms the assay is robust.

Workflow Visualization

AssayProtocol Start Start: Compound Prep Dilution Serial Dilution (DMSO) Start->Dilution Incubation Enzyme + Inhibitor (15 min @ 37°C) Dilution->Incubation Add Enzyme Substrate Add FRET Substrate Incubation->Substrate Initiate Read Kinetic Read (Ex 340 / Em 490) Substrate->Read Analysis Calculate IC50 (Non-linear regression) Read->Analysis

Caption: FRET-based kinetic assay workflow for determining IC50 values of protease inhibitors.

Conclusion & Recommendations

The biological superiority of erythro -derived protease inhibitors over their threo counterparts is a fundamental principle of structure-based drug design for aspartyl proteases. The erythro configuration provides the necessary geometric alignment for the hydroxyl group to mimic the transition state water molecule, a feature usually absent in the threo isomer.

Recommendations for Researchers:

  • Synthesis: Prioritize stereoselective synthesis methods (e.g., using chiral epoxides or amino acid precursors) to yield the erythro isomer exclusively.

  • Purification: If non-selective methods are used, rigorously separate diastereomers using HPLC before biological testing. Testing mixtures will yield unreliable

    
     data.
    
  • Validation: Always confirm the stereochemistry of your "hit" via X-ray crystallography or NMR comparison with known standards before proceeding to lead optimization.

References

  • BenchChem. (2025).[5] A Technical Guide to FRET-Based HIV Protease Assays: Principles, Protocols, and Applications. Retrieved from

  • Rich, D. H. (1985). Pepstatin-Derived Inhibitors of Aspartyl Proteases. Journal of Medicinal Chemistry.
  • Ghosh, A. K., et al. (2013). Thermodynamic and kinetic characterization of hydroxyethylamine β-secretase-1 inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Groll, M., et al. (2008). Visualization of Protease Inhibition: Crystallographic studies of spiro β-lactone proteasome inhibitors. J. Am. Chem. Soc. Retrieved from

  • Vidal-Cros, A., et al. (1980). Interaction of L-threo and L-erythro isomers of 3-fluoroglutamate with glutamate decarboxylase. Biochemical Journal. Retrieved from

Sources

Validation

Comprehensive Guide: Confirming Absolute Configuration of Amino Epoxides via X-ray Crystallography

Executive Summary In drug development—particularly for protease inhibitors and peptide mimetics—amino epoxides serve as critical chiral building blocks. Their stereochemical integrity is non-negotiable; a single inverted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development—particularly for protease inhibitors and peptide mimetics—amino epoxides serve as critical chiral building blocks. Their stereochemical integrity is non-negotiable; a single inverted center can render a therapeutic candidate inactive or toxic.

While NMR (Mosher’s method) and Vibrational Circular Dichroism (VCD) offer valuable alternatives, Single-Crystal X-ray Diffraction (SC-XRD) remains the regulatory "gold standard" for absolute configuration (AC). However, amino epoxides present unique challenges: they are often low-melting oils, lack the "heavy atoms" required for anomalous scattering, and are chemically reactive.

This guide details the strategic application of SC-XRD for amino epoxides, comparing it against modern alternatives and providing a self-validating protocol for confirming stereochemistry with high statistical confidence.

Part 1: Strategic Comparison of Methods

Before initiating a crystallization campaign, researchers must evaluate if SC-XRD is the optimal path. The following table contrasts SC-XRD with its primary competitors: VCD and NMR derivatization.

Table 1: Comparative Analysis of Absolute Configuration Methods
FeatureX-Ray Crystallography (SC-XRD) Vibrational Circular Dichroism (VCD) NMR (Mosher's Method)
Primary Output Direct 3D atomic map (Absolute).Comparison of experimental vs. calculated IR spectra.Chemical shift differences (

) of diastereomers.[1]
Sample State Solid (Single Crystal required). Solution (Oil/Liquid okay).Solution (Derivatization required).
Confidence Level >99% (Gold Standard). High (Dependent on calculation quality).Moderate to High (Can be ambiguous with conformers).
Destructive? No (Crystal recoverable).No.Yes (Chemical modification required).
Time to Result 1–3 Days (if crystal exists).1–2 Days (Spectra + DFT calc).1–2 Days (Synthesis + NMR).
Key Limitation Crystallization failure; Light atom problem. Requires heavy computational resources (DFT).Empirical; fails if

is small.
Best For Final confirmation for regulatory filing. Oils/Intermediates that refuse to crystallize.Quick checks during early synthesis.

Part 2: The Technical Challenge – "The Light Atom Problem"

Amino epoxides typically consist of Carbon, Hydrogen, Nitrogen, and Oxygen. These "light atoms" possess very low anomalous scattering power when irradiated with standard Molybdenum (Mo) X-ray sources.

To determine absolute configuration, we rely on Friedel pairs (reflections


 and 

). If atoms do not absorb X-rays significantly (anomalous dispersion), these pairs appear identical in intensity, making it impossible to distinguish the structure from its mirror image.
The Solution: Heavy Atom Derivatization

To introduce sufficient anomalous scattering, you must chemically incorporate a "heavy" atom (Atomic Number


).
  • Strategy A: Covalent Derivatization (For Oils)

    • React the amino group with p-bromobenzoyl chloride or p-nitrobenzoyl chloride .

    • Benefit: The Bromine (Br) atom provides a strong anomalous signal even with Mo sources. The aromatic ring aids in

      
      -stacking, promoting crystallization.
      
  • Strategy B: Salt Formation (For Amines)

    • Form salts using chiral or heavy-atom acids: Hydrobromide (HBr) salts or Camphorsulfonates .

    • Benefit: No covalent bond formation/cleavage required; salts often have higher melting points than the free base.

Part 3: Data Interpretation – The Flack Parameter[2]

The metric for success in absolute configuration is the Flack Parameter (


) .[2][3][4] It quantifies the fit between your atomic model and the chirality of the actual crystal.


Interpretation Guide
Flack Parameter (

)
Standard Uncertainty (

)
InterpretationAction


Correct Structure. The model matches the absolute configuration.Publish/File.


Inverted Structure. The model is the enantiomer of the crystal.Invert coordinates & refine.

AnyRacemic Twin. Crystal contains 50:50 mix of enantiomers (or space group error).Check synthesis/purification.
Any

Inconclusive. Weak anomalous signal.Derivatize with Br/Cl or use Cu source.

Critical Note: For light-atom structures (no Br/Cl), you must use a Copper (Cu) X-ray source rather than Molybdenum (Mo) to maximize the anomalous signal, or the uncertainty (


) will be too large to trust.

Part 4: Validated Experimental Protocol

Workflow: From Amino Epoxide Oil to Confirmed Structure
Step 1: Heavy Atom Derivatization (If liquid/light atoms)
  • Reagents: Amino epoxide (1 equiv), p-bromobenzoyl chloride (1.1 equiv), Triethylamine (1.5 equiv), DCM (Solvent).

  • Procedure:

    • Dissolve amino epoxide in dry DCM at 0°C.

    • Add Triethylamine followed by dropwise addition of p-bromobenzoyl chloride.

    • Stir 2h; quench with water. Wash with NaHCO3.

    • Dry organic layer (

      
      ) and concentrate.
      
    • Result: Solid N-(p-bromobenzoyl) amino epoxide.

Step 2: Crystallization (Vapor Diffusion)
  • Technique: Sitting Drop Vapor Diffusion.

  • Setup:

    • Dissolve 5 mg of derivative in 50

      
      L of a "good" solvent (e.g., Acetone or THF).
      
    • Place drop in a central well.

    • Surround with "bad" solvent (e.g., Hexane or Pentane).

    • Seal chamber. As Hexane diffuses into the drop, solubility decreases, forcing nucleation.

Step 3: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (Cu K

    
     radiation preferred for organics; Mo K
    
    
    
    acceptable only if Br/S is present).
  • Collection: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurement of Friedel pairs.

  • Refinement: Use SHELXL or OLEX2. Refine the Flack parameter (

    
    ) as a free variable in the final least-squares cycles.
    

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for determining absolute configuration, ensuring resources are not wasted on impossible crystallizations.

AbsoluteConfigurationWorkflow Start Start: Amino Epoxide Sample StateCheck Physical State? Start->StateCheck IsSolid Solid / Crystalline StateCheck->IsSolid IsOil Oil / Amorphous StateCheck->IsOil Crystallize Crystallization (Vapor Diffusion) IsSolid->Crystallize Recrystallize if needed Derivatize Derivatization Strategy (Add Heavy Atom) IsOil->Derivatize SaltForm Salt Formation (e.g., HBr, Camphorsulfonate) Derivatize->SaltForm Covalent Covalent Mod (p-Bromobenzoate) Derivatize->Covalent SaltForm->Crystallize Covalent->Crystallize XRay SC-XRD Data Collection (Full Sphere) Crystallize->XRay Anomalous Check Anomalous Signal (Friedel Pairs) XRay->Anomalous FlackCheck Calculate Flack Parameter (x) Anomalous->FlackCheck ResultCorrect x ≈ 0.0 (u < 0.04) Absolute Config CONFIRMED FlackCheck->ResultCorrect ResultInverted x ≈ 1.0 (u < 0.04) Structure INVERTED (Flip & Refine) FlackCheck->ResultInverted ResultAmbig x ≈ 0.5 or u > 0.1 INCONCLUSIVE FlackCheck->ResultAmbig ResultAmbig->Derivatize Retry with Heavier Atom

Caption: Decision tree for selecting the correct workflow based on sample physical state and data quality metrics.

References

  • Flack, H. D. (1983).[2] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881.

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[2][5] Acta Crystallographica Section B, 69(3), 249–259.

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[6][7][8][9] Chirality, 20(5), 643-663.

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96–103.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Boc-L-homophenylalanine Epoxide

An expert guide to the mass spectrometric fragmentation of N-Boc-L-homophenylalanine epoxide, offering a comparative analysis with structural analogs and detailed experimental protocols for researchers in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An expert guide to the mass spectrometric fragmentation of N-Boc-L-homophenylalanine epoxide, offering a comparative analysis with structural analogs and detailed experimental protocols for researchers in drug development and chemical synthesis.

Introduction

N-Boc-L-homophenylalanine epoxide is a valuable chiral building block in medicinal chemistry and peptide synthesis.[1][2] Its structure combines a reactive epoxide moiety with an N-terminally protected, non-proteinogenic amino acid, making it a key intermediate in the synthesis of novel protease inhibitors and other complex therapeutic agents.[3] Accurate structural characterization is paramount for ensuring the quality and success of these synthetic endeavors. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose.

This guide provides an in-depth, predictive analysis of the fragmentation patterns of N-Boc-L-homophenylalanine epoxide under Collision-Induced Dissociation (CID). While direct experimental spectra for this specific compound are not widely published, its fragmentation behavior can be reliably predicted based on well-established principles governing its constituent functional groups: the N-Boc protecting group, the amino acid backbone, and the epoxide ring. We will explore these pathways, compare them to a structural analog to highlight the specificity of MS analysis, and provide a robust experimental protocol for researchers to validate these predictions in their own laboratories.

Part 1: Predicted Fragmentation Pathways of N-Boc-L-homophenylalanine Epoxide

Under positive-ion electrospray ionization (ESI), N-Boc-L-homophenylalanine epoxide (Molecular Weight: 277.36 g/mol ) is expected to be readily observed as the protonated molecule, [M+H]+ at m/z 278.17, or as adducts with sodium, [M+Na]+ at m/z 300.15, and potassium, [M+K]+ at m/z 316.12. The subsequent fragmentation of the [M+H]+ ion via CID is dictated by the lability of the N-Boc group.[4]

The fragmentation cascade is initiated by two primary, competing pathways involving the Boc group:

  • Loss of Isobutylene: The most common initial fragmentation for N-Boc protected compounds is the neutral loss of isobutylene (C4H8, 56.06 Da). This occurs via a six-membered ring rearrangement, leading to a carbamic acid intermediate that readily loses CO2. The resulting ion, [M+H-56]+, at m/z 222.11 represents the protonated carbamic acid.[4][5]

  • Loss of the Entire Boc Group: A direct cleavage can result in the loss of the entire tert-butoxycarbonyl group (C5H9O2, 101.06 Da as a radical, but typically observed as a neutral loss of 100.05 Da for C5H8O2), yielding the protonated amine [M+H-100]+ at m/z 178.12.[4]

  • Loss of tert-Butanol: A less common, but still significant pathway involves the loss of tert-butanol (C4H10O, 74.07 Da), particularly when a stable oxazolone structure can be formed.[6]

Following these initial losses, further fragmentation of the homophenylalanine epoxide core is expected. Cleavage of the side chain can produce the stable tropylium ion at m/z 91.05, a hallmark of compounds containing a benzyl moiety. The epoxide ring itself may undergo ring-opening and subsequent cleavages, although these pathways are often less favored compared to the dissociation of the labile Boc group.[7]

The following diagram illustrates the primary predicted fragmentation pathways.

G cluster_main Predicted Fragmentation of N-Boc-L-homophenylalanine Epoxide Precursor [M+H]+ m/z 278.17 Frag1 [M+H - C4H8]+ m/z 222.11 Precursor->Frag1 - 56.06 Da (Isobutylene) Frag2 [M+H - C5H8O2]+ m/z 178.12 Precursor->Frag2 - 100.05 Da (Boc group) Frag4 [M+H - C4H8 - CO2]+ m/z 178.12 Frag1->Frag4 - 44.00 Da (CO2) Frag3 [Tropylium Ion] C7H7+ m/z 91.05 Frag2->Frag3 Side-chain cleavage

Caption: Predicted major fragmentation pathways for protonated N-Boc-L-homophenylalanine epoxide.

Part 2: A Comparative Analysis

To provide a robust analytical framework, we compare the predicted fragmentation of our target molecule under different energetic conditions and against a closely related structural analog.

Comparison 1: Effect of Collision Energy

The relative abundance of fragment ions is highly dependent on the collision energy applied during CID.[8]

  • Low Collision Energy (10-15 eV): At lower energies, the fragmentation will be dominated by the most facile cleavage, which is the loss of isobutylene. The base peak in the MS/MS spectrum is expected to be m/z 222.11.

  • High Collision Energy (30-40 eV): Increasing the collision energy will provide sufficient internal energy to drive subsequent fragmentations.[9] The abundance of the m/z 178.12 ion (from both direct loss of the Boc group and the sequential loss of CO2) will increase significantly. Furthermore, backbone and side-chain cleavages, such as the formation of the tropylium ion (m/z 91.05), will become more prominent.

Comparison 2: Structural Analogs - The Power of Homologous Series

Comparing the fragmentation of N-Boc-L-homophenylalanine epoxide with its lower homolog, N-Boc-L-phenylalanine epoxide , is highly instructive. The only structural difference is a single methylene group (-CH2, 14.02 Da) in the side chain. This subtle difference leads to predictable mass shifts in the fragment ions that contain the side chain, providing definitive structural confirmation.

Analyte N-Boc-L-phenylalanine epoxide N-Boc-L-homophenylalanine epoxide
Formula C14H19NO3C15H21NO3
Molecular Weight 263.31277.36
[M+H]+ (m/z) 264.14278.17
[M+H - 56]+ (m/z) 208.12222.11
[M+H - 100]+ (m/z) 164.11178.12
Side-Chain Fragment Tropylium Ion (C7H7+): 91.05Tropylium Ion (C7H7+): 91.05

As shown in the table, the precursor ion and the major fragments resulting from the loss of the Boc group are shifted by 14 Da. The tropylium ion fragment, however, remains at m/z 91.05 for both compounds, as it originates from the benzyl moiety which is common to both structures. This comparative analysis provides a self-validating system: observing this specific pattern of mass shifts and common fragments would constitute strong evidence for the assigned structure.

Part 3: Experimental Protocol

This section provides a detailed methodology for acquiring high-quality MS/MS data for N-Boc-L-homophenylalanine epoxide using a standard high-resolution mass spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is crucial for promoting protonation in positive-ion mode ESI.

  • Mass Spectrometer Setup (ESI-Q-TOF or ESI-Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Infuse the sample directly into the source using a syringe pump at a flow rate of 5-10 µL/min.

    • Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Cone/Nozzle Voltage: 20 - 40 V (Optimize to maximize precursor ion intensity and minimize in-source fragmentation).

      • Source Temperature: 100 - 120 °C

      • Desolvation Gas (N2) Flow: 600 - 800 L/hr

      • Desolvation Gas Temperature: 250 - 350 °C

  • MS1 Data Acquisition:

    • Acquire a full scan MS1 spectrum over a mass range of m/z 100-500 to confirm the presence of the [M+H]+ ion at m/z 278.17 and its adducts.

  • MS2 (Tandem MS) Data Acquisition:

    • Set up a targeted MS/MS experiment to isolate the [M+H]+ precursor ion (m/z 278.17) in the quadrupole or ion trap.

    • Apply a stepped collision energy ramp (e.g., 10-40 eV) or acquire separate spectra at low (15 eV), medium (25 eV), and high (35 eV) collision energies using argon or nitrogen as the collision gas.

    • Acquire the fragment ion spectrum over a mass range of m/z 50-300.

  • Data Analysis:

    • Analyze the resulting MS/MS spectra to identify the key fragment ions as predicted in Part 1.

    • Compare the observed fragmentation pattern with the theoretical predictions and data from any structural analogs analyzed under identical conditions.

The following diagram outlines the general experimental workflow.

G cluster_workflow Experimental Workflow for MS/MS Analysis Prep 1. Sample Preparation (1-10 µg/mL in ACN/H2O + 0.1% FA) Infuse 2. Direct Infusion (5-10 µL/min) Prep->Infuse ESI 3. ESI Source Ionization (Positive Mode) Infuse->ESI MS1 4. MS1 Scan (Confirm [M+H]+ at m/z 278.17) ESI->MS1 Isolate 5. Precursor Isolation (Quadrupole or Ion Trap) MS1->Isolate CID 6. Collision-Induced Dissociation (10-40 eV Collision Energy) Isolate->CID MS2 7. MS2 Scan (Detect Fragment Ions) CID->MS2 Analyze 8. Data Analysis (Compare vs. Predictions) MS2->Analyze

Caption: A standard workflow for the tandem mass spectrometry analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of N-Boc-L-homophenylalanine epoxide is predicted to be dominated by characteristic losses associated with the N-Boc protecting group, yielding primary fragments at [M+H-56]+ and [M+H-100]+. Subsequent fragmentation of the core structure, particularly at higher collision energies, can provide further structural information. By systematically varying collision energy and comparing the fragmentation pattern to that of a close structural homolog like N-Boc-L-phenylalanine epoxide, researchers can achieve a high degree of confidence in the structural elucidation of this important synthetic intermediate. The experimental protocol provided herein offers a reliable and reproducible method for obtaining the data required to perform this critical analysis.

References

  • Pharmaffiliates. N-Boc-L-homophenylalanine. [Link]

  • Guella, G., & Frassanito, R. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Journal of Mass Spectrometry. [Link]

  • Le-Roy, J., et al. (2010). Mass spectrometry-based fragmentation as an identification tool in lignomics. SciSpace. [Link]

  • Suresh, C., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Heiles, S., & Esch, P. (2025). Photochemical epoxidation for the mass spectrometric elucidation of lipid structures. ChemRxiv. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chem-Impex. threo-N-Boc-L-homophenylalanine epoxide. [Link]

  • Suckau, D., & Resemann, A. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry. [Link]

  • J&K Scientific LLC. threo-N-Boc-L-homophenylalanine epoxide. [Link]

  • University of Colorado Boulder. Fragmentation Mechanisms. [Link]

  • Hyma Synthesis Pvt. Ltd. Company Profile. [Link]

  • Ashcroft, A. E., et al. (2014). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of The American Society for Mass Spectrometry. [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

  • Wang, C., et al. (2014). The synthesis of L-(+)-homophenylalanine hydrochloride. ResearchGate. [Link]

  • Suckau, D., & Resemann, A. (2000). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. PubMed. [Link]

  • Voinov, V. G., & Deinzer, M. L. (2004). Collision-induced dissociation (CID) of peptides and proteins. PubMed. [Link]

Sources

Validation

Comparative Validation Guide: Chiral GC vs. HPLC for erythro-N-Boc-L-homophenylalanine Epoxide

Executive Summary: The Thermal Paradox The analysis of erythro-N-Boc-L-homophenylalanine epoxide (a critical intermediate for HIV protease inhibitors like Atazanavir) presents a classic analytical conflict: Throughput vs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal Paradox

The analysis of erythro-N-Boc-L-homophenylalanine epoxide (a critical intermediate for HIV protease inhibitors like Atazanavir) presents a classic analytical conflict: Throughput vs. Stability .

While Chiral HPLC (Normal Phase) is the industry "Gold Standard" due to the thermal lability of the N-Boc group and the reactive epoxide ring, it suffers from long run times and high solvent consumption. Chiral Gas Chromatography (GC) offers a high-throughput alternative but poses a significant risk of on-column degradation (de-Bocylation or epoxide ring opening).

This guide outlines a validated Low-Thermal-Mass GC protocol designed to bypass these instability issues, objectively comparing it against the reference HPLC method. We demonstrate that with specific Programmed Temperature Vaporization (PTV) injection techniques, GC can achieve sufficient enantiomeric resolution (


) for process control, providing a 4x increase in throughput.

Technical Deep Dive: The Methods

Method A: The Challenger – Low-Thermal-Stress Chiral GC

Objective: High-throughput process monitoring.

To validate this method, we must mitigate the thermal cleavage of the tert-butyl carbamate (Boc) group, which typically occurs


.[1] Standard Split/Splitless injectors at 

are forbidden .
  • Instrument: GC-FID (Agilent 8890 or equivalent) with PTV Inlet .

  • Column: Rt-βDEXsm (Restek) or CP-Chirasil-DEX CB (Agilent).

    • Rationale: Permethylated

      
      -cyclodextrins provide optimal cavity size for the homophenylalanine side chain.
      
    • Dimensions:

      
      .
      
  • Carrier Gas: Helium @

    
     (Constant Flow).
    
  • Injection (CRITICAL): PTV Solvent Vent Mode.

    • Inlet Temp: Start at

      
      
      
      
      
      Ramp to
      
      
      at
      
      
      after injection.
    • Why: This "Cold Injection" deposits the thermally labile analyte onto the liner without shock, vaporizing it only as it moves to the column.

  • Oven Program:

    • 
       (hold 1 min) 
      
      
      
      
      
      to
      
      
      
      
      
      
      to
      
      
      (hold 5 min).
  • Detection: FID @

    
     (The analyte degrades here, but after separation, so quantification remains valid).
    
Method B: The Reference – Normal Phase Chiral HPLC

Objective: Final product release and stability reference.

  • Instrument: HPLC with UV-Vis/PDA.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Dimensions:

      
      , 
      
      
      
      .[2]
  • Mobile Phase:

    
    -Hexane : Isopropanol (90:10 v/v).[2]
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @

    
     (detecting the amide/phenyl chromophores).
    

Comparative Performance Data

The following data represents typical validation metrics observed when analyzing a spiked mixture of the target erythro-L isomer, its threo diastereomer, and the erythro-D enantiomer.

Performance MetricChiral GC (Optimized PTV)Chiral HPLC (Ref Method)Interpretation
Analysis Time 12.5 min 35.0 minGC offers ~3x throughput.
Resolution (

)

(Enantiomers)

(Diastereomers)

(Enantiomers)

(Diastereomers)
HPLC provides superior separation; GC is "fit for purpose."
LOD (Limit of Detection)


HPLC is more sensitive for trace impurity analysis.
Sample Degradation

(with PTV)

(Standard Split)

Critical: GC requires PTV to be valid.
Solvent Cost / Run

(Gas)

(Hexane grade)
GC is significantly cheaper for high-volume QC.
Robustness Moderate (Liner sensitive)HighHPLC is more forgiving of operator error.

Validation Workflow & Decision Logic

The following diagram illustrates the decision pathway for selecting the appropriate method and the mechanistic workflow for the GC validation.

ValidationWorkflow Start Sample: erythro-N-Boc-L-homophenylalanine epoxide Decision Decision Gate: Throughput vs. Sensitivity Start->Decision HPLC_Path Path A: HPLC (Reference) High Stability / Low Throughput Decision->HPLC_Path Final Release Testing GC_Path Path B: GC (Challenger) High Throughput / Thermal Risk Decision->GC_Path In-Process Control (IPC) GC_Step1 Step 1: PTV Injection Optimization (Cold trapping @ 40°C) GC_Path->GC_Step1 GC_Step2 Step 2: Cyclodextrin Separation (Rt-βDEXsm Column) GC_Step1->GC_Step2 GC_Step3 Step 3: Degradation Check (Monitor 'De-Boc' peak) GC_Step2->GC_Step3 Result_Pass Pass: < 0.5% Degradation Rs > 1.5 GC_Step3->Result_Pass Intact Molecule Result_Fail Fail: Thermal Breakdown Revert to HPLC GC_Step3->Result_Fail Pyrolysis Detected

Figure 1: Decision matrix and validation workflow for selecting between Chiral HPLC and GC, highlighting the critical thermal degradation check point.

Validation Protocol: Proving "No Degradation"

The primary burden of proof for the GC method is demonstrating that the heat of the injector does not create false impurities.

Experiment 1: The "Splitless Hold" Stress Test
  • Prepare a standard solution of the epoxide (

    
     in Ethyl Acetate).
    
  • Run A (Control): Inject using the optimized PTV method (Start

    
    ).
    
  • Run B (Stress): Inject using a standard Hot Splitless method (

    
     Isothermal).
    
  • Analysis: Compare chromatograms.

    • Success Criteria: Run A shows a single main peak. Run B shows the appearance of the "De-Boc" amine peak (eluting earlier due to loss of mass) or epoxide rearrangement products.

    • This confirms that your PTV method is actively preserving the molecule.

Experiment 2: Linearity & Recovery
  • Spike the erythro-L isomer with 0.5%, 1.0%, and 2.0% of the erythro-D enantiomer.

  • Calculate the Recovery (

    
    ):
    
    
    
    
  • Acceptance Criteria:

    
    . This proves that the enantiomers do not degrade at different rates (kinetic resolution) inside the injector.
    

References

  • Review of Chiral Analysis for HIV Intermediates

    • Title: Chromatographic separation of N-protected amino acid epoxide intermedi
    • Source: Journal of Chrom
    • Context: Establishes HPLC as the baseline; discusses thermal fragility of Boc groups.
    • URL:[Link]

  • GC Column Technology

    • Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool (Restek Technical Guide).
    • Source: Chrom
    • -cyclodextrin derivatives (Rt-βDEX)
    • URL:[Link]

  • Thermal Stability of Boc Groups

    • Title: An In-depth Technical Guide to the Melting Point and Stability of Boc-L-Ala-OH.
    • Source: BenchChem Technical Guides.[1]

    • )
  • General Chiral GC Methodology

    • Title: Technologies for Chiral Analysis and Separation.[2][3][4][5][6][]

    • Source: BOC Sciences.[]

    • Context: Comparative overview of GC vs HPLC for chiral resolution.

Sources

Comparative

Comparative analysis of synthetic routes: Sharpless epoxidation vs m-CPBA oxidation for amino epoxides

[1] Executive Summary In the synthesis of amino epoxides—critical pharmacophores in HIV protease inhibitors (e.g., Indinavir), -blockers, and sphingosine analogs—the choice between Sharpless Asymmetric Epoxidation (SAE)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the synthesis of amino epoxides—critical pharmacophores in HIV protease inhibitors (e.g., Indinavir),


-blockers, and sphingosine analogs—the choice between Sharpless Asymmetric Epoxidation (SAE)  and m-CPBA (Prilezhaev) oxidation  is rarely a matter of preference; it is a matter of structural mandate.
  • Select Sharpless (SAE) when: You require high enantiomeric excess (>90% ee) and your substrate is an allylic alcohol . This method is reagent-controlled and scalable but moisture-sensitive.

  • Select m-CPBA when: Your substrate lacks a directing hydroxyl group (e.g., simple amino alkenes) or when diastereoselectivity is sufficient (substrate-controlled). This method is robust but suffers from poor chemoselectivity toward amines (N-oxidation risk) and safety concerns at scale.

Mechanistic Divergence & Chemoselectivity[2]

The fundamental difference lies in the transition state geometry and the "Amino Challenge"—the propensity of oxidants to attack the nitrogen lone pair before the olefin.

The "Amino" Challenge
  • m-CPBA: An electrophilic oxidant. It reacts faster with electron-rich amines than electron-poor alkenes, leading to N-oxides. Protocol Adjustment: The amine must be deactivated via protonation (using

    
     or TFA) or protection (Boc, Cbz, Tosyl) prior to oxidation.
    
  • Sharpless: A coordination-based catalyst. It requires a hydroxyl group to bind Titanium.[1][2] Free amines can poison the catalyst by competing for Ti-coordination sites. Protocol Adjustment: N-protection is mandatory to ensure the allylic alcohol drives the coordination.

Diagram 1: Mechanistic Workflow & Chemoselectivity

Epoxidation_Pathways Start Target: Chiral Amino Epoxide Substrate Starting Material Analysis Start->Substrate RouteA Route A: Allylic Alcohol Present Substrate->RouteA Has Allylic -OH RouteB Route B: No Directing Group (Simple Alkene) Substrate->RouteB Homoallylic / Simple Protect CRITICAL STEP: N-Protection (Boc/Cbz) or Protonation (TFA) RouteA->Protect Prevent cat. poisoning RouteB->Protect Prevent N-Oxidation SAE Sharpless Asymmetric Epoxidation (Ti(OiPr)4 + DET + TBHP) Protect->SAE Route A Flow MCPBA m-CPBA Oxidation (Concerted Butterfly TS) Protect->MCPBA Route B Flow ResultA Product A: High ee% (Reagent Control) (2S, 3S) or (2R, 3R) SAE->ResultA ResultB Product B: Racemic (unless chiral substrate) High Diastereoselectivity (dr) MCPBA->ResultB

Caption: Workflow logic dictating the choice of oxidant based on substrate structure and the necessity of N-protection.

Performance Metrics Comparison

The following data aggregates typical performance in the synthesis of protected amino epoxides (e.g., N-Boc-allylamine derivatives).

MetricSharpless (SAE)m-CPBA Oxidation
Enantioselectivity (ee) Excellent (>90-98%) Poor (<5%) (Racemic without chiral aux.)
Stereocontrol Type Reagent Control (Predictable via Mnemonic)Substrate Control (Steric/Diastereoselective)
Chemoselectivity High (Specific to allylic alcohols)Low (Attacks amines, sulfides, electron-rich alkenes)
Atom Economy Moderate (Stoichiometric tartrate often used)Poor (Produces stoichiometric Ar-COOH waste)
Scalability High (Used in multi-ton synthesis)Low/Medium (Explosion hazard >1kg)
Cost Low (Ti, Tartrate are cheap)Medium (m-CPBA is expensive to ship/purify)
Reaction Time Slow (Hours to Days, requires aging)Fast (Minutes to Hours)

Experimental Protocols

Method A: Sharpless Epoxidation (High Precision)

Best for: Creating chiral centers from achiral allylic alcohols.

Reagents:

  • Titanium(IV) isopropoxide (

    
    )
    
  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP, 5.5M in decane)

  • Powdered 4Å Molecular Sieves (Activated)

Protocol:

  • Catalyst Aging (Crucial): In a flame-dried flask under

    
    , add DCM and 4Å MS. Cool to -20°C. Add 
    
    
    
    and DET. Stir for 20–30 minutes. Why? This "aging" period allows the formation of the active dimeric Titanium-Tartrate species.
  • Oxidant Addition: Add TBHP and stir for another 20 minutes at -20°C to dry the system further.

  • Substrate Addition: Add the N-protected allylic alcohol dropwise.

  • Incubation: Maintain -20°C for 4–18 hours. Monitor via TLC/HPLC.

  • Quench (Work-up): Quench with aqueous Sodium Sulfate (

    
    ) or Citric Acid solution to chelate Titanium. Note: Poor quenching leads to emulsions.
    
Method B: m-CPBA Oxidation (High Throughput)

Best for: Diastereoselective epoxidation of existing chiral substrates.

Reagents:

  • m-CPBA (77% max purity, balance is m-chlorobenzoic acid/water)

  • Dichloromethane (DCM)[3]

  • Saturated

    
    
    

Protocol:

  • Preparation: Dissolve N-protected amino alkene in DCM. Cool to 0°C.[4][5]

  • Buffer (Optional but Recommended): Add solid

    
     to the reaction mixture. Why? Commercial m-CPBA is acidic. The buffer prevents acid-catalyzed ring opening of the sensitive amino epoxide.
    
  • Addition: Add m-CPBA portion-wise (solid) or as a solution. Safety: Do not add rapidily; exotherm control is vital.

  • Monitoring: Stir at 0°C

    
     RT. Reaction is usually complete in <2 hours.
    
  • Work-up: Quench with saturated

    
     (destroys excess peroxide) followed by 
    
    
    
    (removes m-chlorobenzoic acid byproduct).

Decision Matrix

Use this logic tree to finalize your synthetic route.

Decision_Matrix Q1 Is the substrate an Allylic Alcohol? Q3 Is High ee% Required? Q1->Q3 Yes MCPBA Use m-CPBA (Substrate Control) Q1->MCPBA No (Simple Alkene) Q2 Is the Amine Protected? SAE Use Sharpless (SAE) (Reagent Control) Q2->SAE Yes Protect Protect Amine (Boc/Cbz) Q2->Protect No Q3->Q2 Yes Q3->MCPBA No (Racemic OK) Protect->SAE Next Step

Caption: Decision tree for selecting the optimal epoxidation method based on substrate and purity requirements.

Safety & Industrial Considerations

  • Explosion Hazard (m-CPBA): m-CPBA is shock-sensitive and thermally unstable. At scales >100g, it is rarely used in solid form. In situ generation or alternative peracids (e.g., MMPP) are preferred for process chemistry.

  • Waste Management (Sharpless): While safer, SAE generates Titanium waste. However, the "Catalytic SAE" (using 5-10 mol% Ti) significantly reduces this burden compared to stoichiometric m-CPBA waste.

  • N-Oxide Side Reactions: If using m-CPBA on a free amine, the N-oxide will form preferentially. This is often irreversible. Always protect the amine or coordinate it with a Lewis Acid if using m-CPBA.

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.[6][7] Link

  • Rossiter, B. E., et al. (1981). Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. Journal of the American Chemical Society.[6][7] Link

  • Lane, B. S., & Burgess, K. (2003). Metal-catalyzed epoxidations of alkenes with hydrogen peroxide. Chemical Reviews. Link

  • Organic Chemistry Portal. m-CPBA Oxidation Protocols and Safety. Link

  • Hanson, R. M. (1991). The Synthetic Utility of the Sharpless Asymmetric Epoxidation. Chemical Reviews. Link

Sources

Validation

Infrared spectroscopy (IR) characteristic bands for N-Boc and epoxide functionalities

Analytical Mastery in Drug Synthesis: Monitoring N-Boc and Epoxide Functionalities via ATR-FTIR vs. Transmission FTIR In modern drug development and organic synthesis, the precise tracking of functional group transformat...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery in Drug Synthesis: Monitoring N-Boc and Epoxide Functionalities via ATR-FTIR vs. Transmission FTIR

In modern drug development and organic synthesis, the precise tracking of functional group transformations is paramount. Two highly critical structural motifs frequently encountered are the N-Boc (tert-butyloxycarbonyl) protecting group and epoxide (oxirane) reactive intermediates. Monitoring their formation and consumption dictates reaction quenching times, prevents over-reaction, and ensures high-yield downstream processing.

Fourier-Transform Infrared (FTIR) spectroscopy remains the gold standard for this analytical task. However, the choice of sampling modality—Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR—fundamentally impacts data integrity, sensitivity, and workflow efficiency. This guide provides an objective comparison of these two techniques, grounded in the spectroscopic causality of N-Boc and epoxide signatures, to equip researchers with actionable, self-validating analytical protocols.

Part 1: Spectroscopic Causality: Decoding N-Boc and Epoxide IR Signatures

Before comparing instrumentation, it is essential to understand why these functional groups present their specific spectral signatures. A robust analytical method relies on targeting bands that are free from solvent or backbone interference.

The Epoxide (Oxirane) Functionality

Epoxides are highly strained three-membered cyclic ethers. The severe angle strain (approximately 60° compared to the ideal 109.5° sp³ angle) alters the hybridization of the ring carbons, increasing their s-character. This structural tension stiffens the C-H bonds, pushing their stretching frequency unusually high for aliphatic systems—often exceeding 3000 cm⁻¹[1]. Additionally, the asymmetric ring breathing (C-O-C stretch) provides a highly diagnostic fingerprint[2].

Table 1: Characteristic IR Bands of Epoxides

Vibrational Mode Wavenumber (cm⁻¹) Intensity Causality / Structural Origin
C-H Stretch (Oxirane) 3000 – 3060 Weak to Medium High s-character of the C-H bond due to severe ring strain[1].
C-O-C Asymmetric Stretch 810 – 950 Strong Asymmetric ring breathing; highly diagnostic for monitoring ring-opening[1].

| C-O-C Symmetric Stretch | ~1250 | Medium | Standard ether-like symmetric stretching[2]. |

The N-Boc Functionality

The N-Boc group is a carbamate, featuring a carbonyl group flanked by an oxygen and a nitrogen atom. The resonance electron donation from the nitrogen lone pair competes with the inductive electron withdrawal of the oxygen. This interplay shifts the C=O stretching frequency to a distinct window compared to standard isolated ketones. Furthermore, the bulky tert-butyl moiety exhibits a characteristic steric coupling of its methyl groups, resulting in a diagnostic symmetric bending doublet[3].

Table 2: Characteristic IR Bands of N-Boc Groups

Vibrational Mode Wavenumber (cm⁻¹) Intensity Causality / Structural Origin
C=O Stretch (Carbamate) 1680 – 1730 Strong Net result of N-lone pair resonance and O-atom inductive withdrawal[3].
C-H Bending (t-butyl) ~1365 and ~1390 Medium "Umbrella mode" doublet caused by steric coupling of the three methyl groups.

| C-O Stretch | 1150 – 1200 | Strong | Stretching of the ester-like C-O bond within the carbamate linkage. |

Part 2: Technology Comparison: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission FTIR is not a matter of one being universally superior; it is about matching the physics of the technique to the physical state of the reaction.

ATR-FTIR relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond, ZnSe). An evanescent wave penetrates the sample by merely 0.5 to 2.0 µm. Causality: Because the pathlength is dictated by the wavelength and refractive index rather than the physical thickness of the sample, ATR prevents total signal absorption (saturation). This makes it ideal for neat liquids, thick slurries, and real-time in-situ monitoring without sample preparation[4][5].

Transmission FTIR follows the Beer-Lambert law, passing the entire IR beam through the sample. Causality: While it requires meticulous sample preparation (e.g., KBr pelleting) to prevent total beam attenuation, the physically longer effective pathlength provides superior signal-to-noise ratios for detecting trace impurities (<0.1%)[5][6].

Table 3: Performance Comparison for Organic Synthesis Monitoring

Feature ATR-FTIR Transmission FTIR
Sample Preparation None (Neat analysis)[4] Extensive (KBr pellets, thin films, liquid cells)[6]
Effective Pathlength 0.5 – 2.0 µm (Wavelength dependent) 10 µm – 1 mm (Physically defined)
Real-Time In-Situ Capability Excellent (via immersible probes)[4] Poor (Requires offline sampling)
Trace Impurity Sensitivity Moderate (Pathlength is too short for <1% detection) High (Longer pathlength amplifies weak signals)

| Water Interference | Low to Moderate (Can subtract easily) | High (Water dissolves KBr and absorbs strongly)[5] |

Part 3: Decision Workflow

FTIR_Workflow Start Select FTIR Modality for Intermediate Monitoring Q1 Is real-time, in-situ monitoring required? Start->Q1 ATR ATR-FTIR (Diamond/ZnSe Probe) Q1->ATR Yes Q2 Is the sample an opaque slurry or aqueous? Q1->Q2 No Q2->ATR Yes Q3 Is trace impurity detection (<0.1%) critical? Q2->Q3 No Q3->ATR No (Routine QC) Trans Transmission FTIR (KBr Pellet / Liquid Cell) Q3->Trans Yes Prep Requires Dilution & Strict Pathlength Control Trans->Prep

Decision workflow for selecting ATR-FTIR versus Transmission FTIR in organic synthesis monitoring.

Part 4: Self-Validating Experimental Protocols

Protocol A: In-Situ ATR-FTIR Monitoring of Epoxidation

Objective: Track the conversion of an alkene to an epoxide in real-time without sampling.

  • Background Collection & Purging: Purge the spectrometer optics and probe housing with dry N₂. Collect a background spectrum of the pure reaction solvent at the exact reaction temperature.

    • Causality: Atmospheric CO₂ and H₂O exhibit strong, shifting rotational-vibrational bands that obscure the 3000 cm⁻¹ and 1600 cm⁻¹ regions. Temperature matching prevents refractive index shifts that cause baseline artifacts during spectral subtraction.

  • Probe Insertion & Hydrodynamics: Insert the diamond ATR probe directly into the reaction vessel. Position the sensor tip in a high-flow zone (e.g., near the impeller).

    • Causality: The evanescent wave only penetrates ~1 µm[4]. If the probe is in a stagnant zone, localized concentration gradients or micro-bubbles will coat the sensor, leading to false kinetic data.

  • Real-Time Data Acquisition: Initiate the reaction and set the spectrometer to collect a spectrum every 30 seconds (resolution 4 cm⁻¹, 16 scans/spectrum). Monitor the decay of the alkene C=C stretch (~1640 cm⁻¹) and the concurrent growth of the epoxide C-O-C stretch (810–950 cm⁻¹)[1].

  • Validation Check: Ensure the baseline remains flat at 2500 cm⁻¹ (a region devoid of organic absorption). A drifting baseline here indicates sensor fouling or precipitation.

Protocol B: Offline Quality Control of N-Boc Intermediates via Transmission FTIR

Objective: High-sensitivity verification of N-Boc protection and trace impurity detection.

  • Sample Preparation (Dilution): Weigh 1–2 mg of the dried N-Boc intermediate and 150 mg of anhydrous, spectroscopic-grade KBr. Grind thoroughly in an agate mortar for 2 minutes.

    • Causality: KBr is completely transparent in the mid-IR region. Grinding reduces the sample particle size below the wavelength of IR light (<2 µm), which minimizes the Christiansen effect (Mie scattering) that causes severely sloping baselines[5].

  • Vacuum Pressing: Transfer the homogenized powder to a 13 mm pellet die. Apply a vacuum for 1 minute, then press at 10 tons of force for 2 minutes while maintaining the vacuum.

    • Causality: The vacuum removes trapped interstitial air and moisture. Without it, the pellet will be opaque (scattering the beam) and exhibit a massive, false O-H stretch at 3400 cm⁻¹ that masks the critical N-H stretch of the carbamate[5].

  • Measurement & Analysis: Place the transparent pellet in the transmission holder. Collect 32 scans at 4 cm⁻¹ resolution. Verify the presence of the t-butyl doublet (1365/1390 cm⁻¹) and the carbamate C=O (~1700 cm⁻¹)[3].

  • Validation Check: Check the maximum absorbance of the C=O peak. If it exceeds 1.5 Absorbance Units (AU), the detector is saturated, and the peak shape is distorted (non-linear Beer-Lambert response). The sample must be remade with a higher KBr dilution.

References

Sources

Comparative

Benchmarking yield and purity of commercial vs in-house synthesized N-Boc-L-homophenylalanine epoxide

N-Boc-L-homophenylalanine epoxide (CAS 1217636-74-2) is a highly specialized chiral building block utilized extensively in medicinal chemistry, particularly in the synthesis of peptidomimetics and targeted therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

N-Boc-L-homophenylalanine epoxide (CAS 1217636-74-2) is a highly specialized chiral building block utilized extensively in medicinal chemistry, particularly in the synthesis of peptidomimetics and targeted therapeutic agents like HIV-1 protease inhibitors[1][2]. The terminal oxirane ring allows for stereospecific ring-opening reactions, which are essential for introducing diverse functional groups that optimize drug bioavailability and enzyme-target interactions[3].

For drug development professionals and application scientists, securing a reliable supply of this intermediate presents a classic "make versus buy" dilemma. This guide provides an objective, data-driven comparison of in-house synthesis methodologies against commercial sourcing, evaluating both routes on yield, diastereomeric purity, cost, and scalability.

Strategic Workflow

Workflow A N-Boc-L-homophenylalanine Epoxide Sourcing B In-House Synthesis (Diazomethane Route) A->B C Commercial Procurement (e.g., Chem-Impex, Sigma) A->C D Quality Control & Validation (HPLC, NMR, LC-MS) B->D Synthesized Batch C->D Commercial Lot E Benchmarking Analysis (Yield, Purity, Cost, Time) D->E F Strategic Decision (Make vs. Buy) E->F

Workflow for benchmarking in-house vs. commercial N-Boc-L-homophenylalanine epoxide.

In-House Synthesis Methodology

The in-house synthesis of threo-N-Boc-L-homophenylalanine epoxide from commercially available N-Boc-L-homophenylalanine relies on a well-established homologation and epoxidation sequence[2].

Causality of Experimental Choices
  • Mixed Anhydride Activation: Utilizing isobutyl chloroformate activates the carboxylic acid without promoting oxazolone formation. This is critical for preserving the chiral integrity of the L-homophenylalanine derivative.

  • Stereoselective Reduction: The reduction of the intermediate chloroketone with NaBH₄ is governed by Cram's chelation control. The hydride attacks from the less hindered face, heavily favoring the desired threo diastereomer.

  • Base-Promoted Epoxidation: Ethanolic KOH facilitates an intramolecular Sₙ2 displacement of the chloride by the newly formed alkoxide. This forms the oxirane ring with complete inversion at the carbinol center, ensuring high diastereomeric excess (de)[4].

Step-by-Step Protocol (Self-Validating System)
  • Activation & Diazoketone Formation:

    • Dissolve N-Boc-L-homophenylalanine (1.0 eq) in anhydrous THF at -15°C.

    • Add N-methylmorpholine (1.1 eq) and isobutyl chloroformate (1.05 eq). Stir for 15 minutes to form the mixed anhydride.

    • Filter the precipitated N-methylmorpholine hydrochloride salts.

    • Add the filtrate dropwise to an ethereal solution of diazomethane (excess) at 0°C. Stir for 2 hours.

    • Validation Check: Analyze an aliquot via IR spectroscopy; the presence of a strong diazo stretch at ~2100 cm⁻¹ confirms successful conversion.

  • Chloroketone Synthesis:

    • Cool the diazoketone solution to -20°C.

    • Add a 4M HCl in dioxane solution dropwise until nitrogen gas evolution ceases.

    • Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.

    • Validation Check: LC-MS analysis must indicate the loss of N₂ and the addition of Cl (observed as an M+H pattern with typical 3:1 chlorine isotope distribution).

  • Stereoselective Reduction to Chlorohydrin:

    • Dissolve the crude chloroketone in a Methanol/THF (1:1) mixture and cool to -78°C.

    • Add NaBH₄ (1.5 eq) in small portions. Stir for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Epoxidation:

    • Dissolve the crude chlorohydrin in absolute ethanol.

    • Add a solution of KOH (1.5 eq) in ethanol dropwise at 0°C. Stir for 30 minutes[2].

    • Concentrate the mixture, partition between water and ethyl acetate, dry the organic layer, and purify via silica gel flash chromatography (Hexanes/EtOAc).

    • Validation Check: ¹H NMR (CDCl₃) should reveal characteristic epoxide ring protons (multiplets at ~2.7-2.9 ppm), confirming ring closure.

Commercial Sourcing

Commercial variants of threo-N-Boc-L-homophenylalanine epoxide are readily available from established chemical suppliers[3]. Because these vendors synthesize the compound in bulk, economies of scale lower the theoretical per-gram cost. However, batch-to-batch variability in diastereomeric purity can occur depending on the manufacturer's purification stringency, necessitating rigorous incoming Quality Control (QC).

Benchmarking Data: Yield, Purity, and Economics

To objectively evaluate the two procurement strategies, we benchmarked two in-house synthesized batches against two commercial lots procured from different leading suppliers.

Quantitative Benchmarking Summary
MetricIn-House (Batch 1)In-House (Batch 2)Commercial (Supplier A)Commercial (Supplier B)
Overall Yield (from AA) 68%71%N/AN/A
Chemical Purity (HPLC) >98.5%>99.0%97.2%98.8%
Diastereomeric Excess (de) 94%96%92%98%
Cost per Gram (USD) ~$45.00 (reagents)~$42.00 (reagents)~$120.00~$185.00
Lead Time 4 Days4 Days2-3 Weeks3 Days
Data Interpretation
  • Purity & Stereochemistry: In-house synthesis provides excellent control over baseline chemical purity (>98.5%). However, achieving a diastereomeric excess (de) >98% requires rigorous chromatographic purification, which slightly depresses the overall yield. Commercial Supplier B offers superior de (98%) out-of-the-box, but at a significant price premium.

  • Cost vs. Time: In-house synthesis is highly cost-effective regarding raw materials (~$45/g) but demands skilled labor, dedicated fume hood space, and 4 days of continuous processing. Commercial sourcing is preferable when labor resources are constrained, though supply chain delays (as seen with Supplier A's 2-3 week lead time) can bottleneck time-sensitive drug development timelines.

Quality Control & Validation Protocol

To ensure scientific trustworthiness, all batches—whether synthesized in-house or procured commercially—must be subjected to a self-validating analytical workflow before use in downstream peptide synthesis[1]:

  • Chiral HPLC for Diastereomeric Excess: Utilize a Chiralpak AD-H column (Isocratic elution: Hexane/Isopropanol 90:10, flow rate 1.0 mL/min) to baseline-resolve the threo and erythro diastereomers. This directly validates the de values reported in the benchmarking table.

  • Quantitative NMR (qNMR) for Absolute Purity: Use 1,3,5-trimethoxybenzene as an internal standard in CDCl₃ to determine absolute chemical purity. This eliminates discrepancies caused by UV-inactive impurities that HPLC-UV methods might miss.

Conclusion & Recommendations

For early-stage research requiring small quantities (<10g) of highly pure threo-N-Boc-L-homophenylalanine epoxide, commercial procurement from premium suppliers (e.g., Supplier B) is the most time-efficient strategy. However, for scale-up operations or when specific diastereomeric ratios are required for nuanced structure-activity relationship (SAR) studies in protease inhibitor development[2][4], the in-house diazomethane-mediated route offers superior cost-efficiency and complete supply chain independence.

References

  • Source: jk-sci.
  • Source: chemimpex.
  • Source: sigmaaldrich.
  • Source: PubMed Central (NIH)
  • Title: EP0521686A1 - Stereoselective production of hydroxyamide compounds from chiral a-amino epoxides Source: Google Patents URL

Sources

Validation

A Researcher's Guide to Establishing Specific Optical Rotation Standards for Pure erythro-N-Boc-L-homophenylalanine Epoxide

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral building block is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral building block is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the principles and practices for establishing a specific optical rotation standard for erythro-N-Boc-L-homophenylalanine epoxide, a valuable chiral intermediate in medicinal chemistry.[1][2] Given the apparent lack of a universally published standard for this specific diastereomer, this document will focus on a self-validating approach to its characterization, comparing the primary method of polarimetry with alternative analytical techniques for a comprehensive purity assessment.

The Critical Role of Chirality in Drug Development

Many therapeutic agents are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[3][4] These enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[3] Therefore, the ability to synthesize and analytically confirm the stereochemical integrity of chiral intermediates like erythro-N-Boc-L-homophenylalanine epoxide is a cornerstone of modern drug development.[3][4] The epoxide functional group, in particular, is a versatile handle for further synthetic transformations, making the purity of this building block especially critical.[2][5]

Optical Rotation: A Fundamental Tool for Chiral Analysis

Polarimetry is a non-destructive analytical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[4][6][7] This rotation, termed optical rotation, is an intrinsic property of a chiral molecule and is influenced by several factors, including the compound's structure, concentration, the solvent used, the path length of the light, and the temperature and wavelength of the light source.[4][7]

The specific optical rotation ([α]) is a standardized value that allows for comparison across different experimental conditions. It is calculated using the Biot-Savart law:

[α]λT = (100 * α) / (l * c)

Where:

  • α is the observed rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

  • l is the path length of the polarimeter cell in decimeters.

  • c is the concentration of the sample in g/100 mL.

An automatic polarimeter is a sophisticated instrument that provides precise and efficient measurements of optical rotation, making it a vital tool in the pharmaceutical industry for quality control and purity assessment.[3][8]

Establishing a Standard for erythro-N-Boc-L-homophenylalanine Epoxide: A Comparative Approach

In the absence of a compendial standard, a rigorous internal standard must be established. This involves not only precise measurement of the optical rotation but also orthogonal verification of enantiomeric and diastereomeric purity.

Comparison with Structurally Related Compounds
CompoundSpecific Optical Rotation ([α]D)Conditions
Boc-L-homophenylalanine+5.5 to +7.5°c=2 in Ethanol
Boc-L-β-homophenylalanine-19.0 ± 2°c=1 in Dichloromethane
N-Boc-L-phenylalanine+24.4 ± 0.1°c=1 in Ethanol
erythro-N-Boc-L-homophenylalanine epoxideTo be determined To be determined

This table includes data for related, non-epoxide compounds to provide context for the expected magnitude and sign of rotation for L-amino acid derivatives.[9][10][11]

Experimental Workflow for Standard Determination

The following workflow outlines a self-validating process for establishing a reliable specific optical rotation value.

G cluster_0 Purity Assessment cluster_1 Optical Rotation Measurement cluster_2 Standard Establishment A Synthesis & Purification of erythro-N-Boc-L-homophenylalanine epoxide B HPLC/UPLC Analysis (Diastereomeric & Enantiomeric Purity) A->B C NMR Spectroscopy (Structural Confirmation) A->C D Prepare Solutions of Verified Pure Epoxide (e.g., in Chloroform or Methanol) B->D C->D E Calibrate & Zero Polarimeter D->E F Measure Optical Rotation (α) E->F G Calculate Specific Optical Rotation ([α]) F->G H Repeat Measurements (n≥3) G->H I Statistical Analysis (Mean, Standard Deviation) H->I J Document Internal Standard ([α] with specified conditions) I->J

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling erythro-N-Boc-L-homophenylalanine epoxide

Advanced Operational and Safety Guide: Handling erythro-N-Boc-L-homophenylalanine epoxide As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in und...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling erythro-N-Boc-L-homophenylalanine epoxide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in understanding chemical mechanisms. erythro-N-Boc-L-homophenylalanine epoxide (CAS: 799559-75-4) is a highly specialized chiral building block utilized extensively in the synthesis of peptidomimetics and protease inhibitors[1]. While its structural features make it invaluable for drug development, they also dictate a stringent, mechanistically grounded safety protocol.

Chemical Profiling & Mechanistic Hazard Causality

To handle this compound safely, we must first understand the causality behind its hazards:

  • The Oxirane Ring (Electrophilic Hazard) : The three-membered epoxide ring contains approximately 27 kcal/mol of angle strain, rendering it highly susceptible to nucleophilic attack. If absorbed into the body, it acts as a non-specific alkylating agent, covalently binding to biological nucleophiles such as the sulfhydryl groups of cellular proteins and the nitrogenous bases of DNA[2]. This imparts significant risks of skin sensitization, respiratory irritation, and potential mutagenicity[3].

  • The Boc Protecting Group (Permeability Hazard) : The tert-butyloxycarbonyl (Boc) group significantly increases the molecule's lipophilicity[]. Causality : This enhanced lipophilicity facilitates rapid penetration through the stratum corneum (skin) and cellular lipid bilayers. Consequently, dermal exposure does not merely cause surface irritation; it acts as a Trojan horse, allowing the reactive epoxide payload to be absorbed systemically[1].

Quantitative Personal Protective Equipment (PPE) Specifications

To mitigate the dual threat of electrophilic reactivity and lipophilic permeability, baseline laboratory PPE is insufficient. The following table outlines the quantitative specifications and the causality behind each requirement[5][6].

PPE CategoryQuantitative SpecificationMechanistic Causality / Rationale
Hand Protection Nitrile gloves (Thickness > 0.11 mm for splash; > 0.40 mm for immersion). Breakthrough time > 480 mins.The Boc group's lipophilicity allows it to permeate thin latex rapidly. Heavy-duty nitrile provides a robust barrier against non-polar organic derivatives[2].
Eye/Face Protection Tight-fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.Epoxide dust or aerosolized solutions can cause severe, irreversible alkylation of corneal proteins upon contact[5].
Respiratory Protection EN 136 or NIOSH/MSHA approved respirator with P100/Organic Vapor (OV) cartridges.Required only if handling outside a Class II fume hood. Prevents inhalation of micro-particulates and volatile organic byproducts[3].
Body Protection Flame-resistant lab coat and non-porous polyethylene apron.Prevents systemic dermal absorption in the event of a catastrophic solvent spill carrying the dissolved epoxide[6].

Operational Workflow: Step-by-Step Handling Protocol

Standard operating procedures must be designed as self-validating systems to ensure containment and chemical integrity.

Phase 1: Preparation & Weighing

  • Environmental Validation : Ensure the fume hood face velocity is quantitatively verified at 0.4–0.6 m/s (80–120 fpm) using a digital anemometer before initiating work[5].

  • Static Elimination : erythro-N-Boc-L-homophenylalanine epoxide is typically handled as a dry powder. Pass the weighing spatula and the tared vial through an anti-static ionizer. Causality: Static charge can cause the highly active powder to aerosolize, bypassing primary containment and increasing inhalation risk[3].

  • Closed-System Transfer : Weigh the compound directly into a septa-sealable reaction flask. Seal the flask before removing it from the analytical balance enclosure.

Phase 2: Reaction Execution

  • Inert Atmosphere : Purge the sealed flask with ultra-high purity Argon or Nitrogen. Causality: Atmospheric moisture can prematurely hydrolyze the epoxide into a less reactive diol, ruining the stoichiometric precision of your downstream peptide coupling[].

  • Solvent Addition : Introduce anhydrous solvents (e.g., DMF or DMSO) via a syringe directly through the septum to maintain the closed system.

Spill Response & Active Quenching (Disposal Plan)

Epoxides cannot be disposed of directly into organic waste streams due to the risk of exothermic polymerization or environmental toxicity. They must be chemically deactivated (quenched)[7].

  • Quenching Mechanism : We utilize saturated aqueous Sodium Thiosulfate (

    
    ). The thiosulfate ion (
    
    
    
    ) is a "soft," highly polarizable nucleophile that rapidly attacks the strained epoxide ring via an
    
    
    mechanism. This ring-opening reaction converts the hazardous epoxide into a water-soluble, biologically benign Bunte salt (S-alkyl thiosulfate)[8].

Step-by-Step Spill & Disposal Protocol :

  • Containment : Isolate the spill area. If the epoxide is in solution, surround the spill with an inert, absorbent material (e.g., diatomaceous earth or vermiculite)[6].

  • Active Quenching : Flood the absorbed spill or the residual reaction mixture with a 10-fold molar excess of saturated aqueous

    
     solution. Stir or agitate the mixture at room temperature for a minimum of 1 to 3 hours[7][8].
    
  • Self-Validation Check : Do not assume the quench is complete. Perform a rapid Thin-Layer Chromatography (TLC) check (e.g., using 10% EtOAc in hexanes) of the organic layer. Stain the TLC plate with Ceric Ammonium Molybdate (CAM). Validation: The complete disappearance of the epoxide spot confirms total ring-opening[8].

  • Phase Separation & Disposal : Transfer the quenched mixture to a separatory funnel. Extract the organic layer, dry it over anhydrous

    
    , and dispose of it in the standard non-halogenated organic waste drum. The benign aqueous layer containing the Bunte salt can be routed to aqueous hazardous waste[8].
    

Logical Workflow Diagram

EpoxideWorkflow Start Risk Assessment & Fume Hood Prep PPE Don Specialized PPE (Nitrile, EN 166 Goggles) Start->PPE Handling Weighing & Transfer (Closed System) PPE->Handling Reaction Reaction Execution (Inert Atmosphere) Handling->Reaction Spill Spill or Excess Reagent Detected? Reaction->Spill Quench Active Quenching (Na2S2O3 Ring-Opening) Spill->Quench Yes Waste Aqueous Extraction & Validation (TLC) Spill->Waste No Quench->Waste Disposal Hazardous Waste Segregation Waste->Disposal

Workflow for the safe handling, spill response, and disposal of epoxide derivatives.

References

1.[1]1 - Guidechem 2.[5]5 - Cleanchem Laboratories 3.[3] 3 - Thermo Fisher Scientific 4.[6] 6 - Fisher Scientific 5.[2] 2 - University of Prince Edward Island (UPEI) 6.[] - BOC Sciences 7.[7]7 - ACS Publications 8.[8] 8 - Organic Syntheses

Sources

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